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Foundational

Methyl 2-(spiropentan-1-yl)acetate: Synthesis, Structural Rationale, and Application in Mechanism-Based Enzyme Inactivation

Methyl 2-(spiro[1]pentan-1-yl)acetate: Synthesis, Structural Rationale, and Application in Mechanism-Based Enzyme Inactivation Executive Summary As a Senior Application Scientist, I frequently encounter chemical architec...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(spiro[1]pentan-1-yl)acetate: Synthesis, Structural Rationale, and Application in Mechanism-Based Enzyme Inactivation

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical architectures where structural strain is deliberately engineered to serve a precise mechanistic purpose. Methyl 2-(spiropentan-1-yl)acetate (CAS 114720-65-9) is a prime example of such molecular design. Featuring a highly strained spiro[1]pentane core, this compound functions as a critical synthetic intermediate for Spiropentylacetyl-CoA (SPA-CoA), a potent mechanism-based inactivator of Acyl-CoA Dehydrogenases (ACDs) . This technical whitepaper provides an in-depth guide covering the physicochemical properties, catalytic synthesis protocols, and biochemical applications of this unique spirocyclic ester.

Structural Rationale: The Spiro[1]pentane Motif

The spiro[1]pentane ring system is characterized by two orthogonal cyclopropane rings sharing a single quaternary carbon atom[2]. This geometry imparts exceptional rigidity, well-defined exit vectors, and high Fsp3​ character, making it a highly attractive motif in modern medicinal chemistry and probe development.

Crucially, the spiropentane system possesses immense inherent ring strain (approximately 65 kcal/mol). In the context of enzyme inhibition, this stored energy acts as a chemical weapon. When incorporated into an enzymatic substrate analog like SPA-CoA, the enzyme-catalyzed abstraction of an adjacent proton triggers a cascade of ring-opening events. The release of this ring strain provides the thermodynamic driving force required to generate a highly reactive intermediate capable of covalently modifying the enzyme's active site.

Physicochemical Profiling

A summary of the core quantitative and structural data for Methyl 2-(spiro[1]pentan-1-yl)acetate is provided below to facilitate rapid reference[3].

PropertyValue
Chemical Name Methyl 2-(spiro[1]pentan-1-yl)acetate
Synonym Methyl spiropentylacetate
CAS Number 114720-65-9
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Core Structural Motif Spiro[1]pentane (Triangulane derivative)
Primary Application Precursor to SPA-CoA (Acyl-CoA Dehydrogenase Inhibitor)
Chemical Synthesis & Protocol

The synthesis of Methyl 2-(spiropentan-1-yl)acetate relies on the precise cyclopropanation of an exocyclic alkene. The established methodology utilizes (methylenecyclopropyl)acetic acid (MCPA) as the starting material, employing diazomethane ( CH2​N2​ ) for both esterification and subsequent palladium-catalyzed cyclopropanation .

Experimental Protocol: Palladium-Catalyzed Cyclopropanation

The following self-validating protocol details the conversion of MCPA to the target spirocyclic ester.

  • Preparation & Esterification: Dissolve 200 mg (1.8 mmol) of (methylenecyclopropyl)acetic acid (MCPA) in 10 mL of anhydrous diethyl ether. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is critical to control the highly exothermic nature of diazomethane reactions and to prevent the premature decomposition of the reagent.

  • Methyl Ester Formation: Dropwise, add a freshly prepared solution of diazomethane in ether (generated from 2.5 g of Diazald in 25 mL of ether). Stir for 10 minutes.

    • Causality: In the absence of a transition metal catalyst, diazomethane selectively reacts with the acidic carboxyl proton, cleanly yielding the methyl ester intermediate without affecting the alkene.

  • Carbenoid Cyclopropanation: Add an equal volume of the diazomethane-ether solution to the reaction mixture, followed immediately by 20 mg of Palladium(II) acetate ( Pd(OAc)2​ ). Stir the mixture for an additional 2 hours at room temperature[4].

    • Causality: Pd(OAc)2​ catalyzes the decomposition of the remaining diazomethane to form a highly electrophilic palladium carbenoid. This carbenoid undergoes a stereospecific, concerted[2+1] cycloaddition with the exocyclic double bond of the methylenecyclopropane moiety, generating the highly strained spiro[1]pentane ring.

  • Purification: The reaction generates palladium black as a byproduct. Filter the resulting dark suspension through a pad of Celite to remove the spent catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield Methyl 2-(spiro[1]pentan-1-yl)acetate as a crude oil, which can be further purified via silica gel chromatography if necessary.

Synthesis N1 (Methylenecyclopropyl)acetic Acid (MCPA) N2 Esterification (CH2N2, Et2O, 0°C) N1->N2 Dropwise addition N3 Methyl (methylenecyclopropyl)acetate N2->N3 Intermediate formed N4 Cyclopropanation (CH2N2, Pd(OAc)2, 2h) N3->N4 Catalyst addition N5 Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Target Compound) N4->N5 Carbenoid insertion

Synthesis workflow of Methyl 2-(spiro[1]pentan-1-yl)acetate via cyclopropanation.

Mechanistic Application: Suicide Inhibition of Acyl-CoA Dehydrogenases

Once synthesized, Methyl 2-(spiropentan-1-yl)acetate is subjected to alkaline hydrolysis to yield spiropentylacetic acid, which is subsequently coupled with Coenzyme A to form SPA-CoA .

SPA-CoA is a quintessential mechanism-based inactivator (suicide inhibitor) used to probe the active sites of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Short-Chain Acyl-CoA Dehydrogenase (SCAD)[4]. These enzymes normally catalyze the α,β -dehydrogenation of acyl-CoA thioesters using a Flavin Adenine Dinucleotide (FAD) cofactor.

The Mechanism of Inactivation:
  • Binding & Deprotonation: SPA-CoA binds to the active site of MCAD. The catalytic base of the enzyme (Glu376 in pig kidney MCAD) abstracts the α -proton of the thioester.

  • Ring Cleavage: The formation of the α -carbanion induces an immediate rearrangement. The extreme ring strain of the spiropentane moiety forces the cleavage of a Cβ​−Cγ​ bond.

  • Covalent Modification: This ring-opening event generates a highly reactive intermediate (a ring-opened radical or conjugated anion) that acts as a potent electrophile or radical acceptor. This intermediate irreversibly attacks the isoalloxazine ring of the FAD cofactor, forming a covalent adduct and permanently disabling the enzyme's redox capacity [4].

Mechanism S1 SPA-CoA binds to MCAD Active Site S2 Alpha-Deprotonation (by Glu376 base) S1->S2 S3 Alpha-Carbanion Formation S2->S3 S4 Ring Strain Release (Spiropentane Cleavage) S3->S4 Thermodynamic driving force S5 Covalent Adduct Formation with FAD Cofactor S4->S5 Radical/Anion attack S6 Irreversible Enzyme Inactivation S5->S6

Mechanism of MCAD inactivation by SPA-CoA via spiro-ring cleavage and FAD modification.

Conclusion

Methyl 2-(spiro[1]pentan-1-yl)acetate is more than a mere structural curiosity; it is a meticulously designed chemical tool. By leveraging the immense ring strain of the spiro[1]pentane system, researchers can synthesize SPA-CoA to selectively and irreversibly probe the mechanistic pathways of vital metabolic enzymes. The robust, palladium-catalyzed cyclopropanation methodology ensures reliable access to this complex triangulane derivative for advanced biochemical research.

References
  • Li, D., Zhou, H.-Q., Dakoji, S., Shin, I., Oh, E., & Liu, H.-W. (1998). Spiropentylacetyl-CoA, A Mechanism-Based Inactivator of Acyl-CoA Dehydrogenases. Journal of the American Chemical Society, 120(9), 2008-2017. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(spiro[2.2]pentan-1-yl)acetate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of Methyl 2-(spiro[2.2]pentan-1-yl)acetate, a molecule of significant interest in modern drug discovery. The unique structural and conformational properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(spiro[2.2]pentan-1-yl)acetate, a molecule of significant interest in modern drug discovery. The unique structural and conformational properties of the spiro[2.2]pentane scaffold, the smallest spiro-fused carbocycle, offer a compelling strategy for the design of novel therapeutics. This document details the systematic IUPAC nomenclature, a robust synthetic protocol, in-depth analysis of its physicochemical properties, and a thorough characterization using advanced spectroscopic techniques. Furthermore, this guide explores the rationale behind the burgeoning interest in spiro[2.2]pentane derivatives within medicinal chemistry, highlighting their potential to enhance drug-like properties.

Introduction: The Emergence of Spirocycles in Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles is a central theme in drug development. In recent years, there has been a notable shift towards molecules with greater three-dimensional complexity, moving away from flat, aromatic structures. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a particularly attractive class of scaffolds.[1][2] Their rigid, well-defined geometries can impart favorable conformational constraints on a molecule, potentially leading to improved binding affinity and selectivity for its biological target.[3][4]

The spiro[2.2]pentane moiety, in particular, is a highly strained and compact structure that offers a unique vectoral projection of substituents into three-dimensional space.[3] This guide focuses on a key derivative, Methyl 2-(spiro[2.2]pentan-1-yl)acetate, as a representative example to illustrate the synthesis, characterization, and potential applications of this intriguing class of molecules.

Nomenclature and Structural Elucidation

The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent hydrocarbon, spiropentane, is systematically named spiro[2.2]pentane, indicating a spiro union of two cyclopropane rings.[5]

For the title compound, the acetate group is attached to the 1-position of the spiro[2.2]pentane ring. Therefore, the correct IUPAC name is Methyl 2-(spiro[2.2]pentan-1-yl)acetate .

Caption: Structure of Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

Synthesis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

The synthesis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate can be efficiently achieved through a two-step process, commencing with the synthesis of the precursor, 2-(spiro[2.2]pentan-1-yl)acetic acid, followed by Fischer esterification.

Synthesis of 2-(spiro[2.2]pentan-1-yl)acetic acid

While various methods exist for the formation of the spiro[2.2]pentane core, a common approach involves the cyclopropanation of a suitable precursor. For the purpose of this guide, we will consider the commercially available 2-(spiro[2.2]pentan-1-yl)acetic acid as our starting material for the final esterification step.

Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6][7] To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.[8]

fischer_esterification reagents 2-(spiro[2.2]pentan-1-yl)acetic acid + Methanol (excess) + H₂SO₄ (catalytic) reflux Reflux (e.g., 65-70°C, 4-6h) reagents->reflux workup Work-up: 1. Neutralization (NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Washing (Brine) 4. Drying (Na₂SO₄ or MgSO₄) reflux->workup purification Purification: Vacuum Distillation workup->purification product Methyl 2-(spiro[2.2]pentan-1-yl)acetate purification->product

Caption: Workflow for the Fischer Esterification of 2-(spiro[2.2]pentan-1-yl)acetic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(spiro[2.2]pentan-1-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo to yield the crude product. Purify by vacuum distillation to obtain Methyl 2-(spiro[2.2]pentan-1-yl)acetate as a clear oil.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
AppearanceColorless oil (predicted)
Boiling PointNot experimentally determined; predicted to be elevated due to the compact structure.
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra of Methyl 2-(spiro[2.2]pentan-1-yl)acetate are detailed below.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70s3HO-CH
~2.40d2HCH ₂-COOCH₃
~1.50 - 1.20m1Hspiro-CH
~0.80 - 0.40m6Hcyclopropyl CH

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173C =O (ester)
~52O-C H₃
~40C H₂-COOCH₃
~25spiro-C H
~15spiro C (quaternary)
~5 - 10cyclopropyl C H₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)[9][10]
~1200-1150StrongC-O stretch (ester)[9][10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
140[M]⁺ (Molecular ion)
109[M - OCH₃]⁺ (Loss of methoxy radical)[9]
81[M - COOCH₃]⁺ (Loss of carbomethoxy radical)
67[C₅H₇]⁺ (Spiro[2.2]pentyl cation)

Applications in Drug Development

The incorporation of the spiro[2.2]pentane scaffold into drug candidates is a promising strategy for several reasons:

  • Conformational Rigidity: The rigid nature of the spirocycle reduces the number of accessible conformations of a molecule, which can lead to a more favorable entropic contribution to binding affinity.[3][4]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can enhance solubility and metabolic stability, and modulate lipophilicity, all of which are critical parameters for drug-likeness.[1]

  • Novel Chemical Space: Spirocycles provide access to novel chemical space, offering opportunities for the development of intellectual property.

The Methyl 2-(spiro[2.2]pentan-1-yl)acetate molecule serves as a valuable building block for the introduction of the spiro[2.2]pentane motif into more complex molecules, enabling the exploration of its impact on biological activity.

Conclusion

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a fascinating molecule that embodies the growing trend towards three-dimensional scaffolds in drug discovery. This guide has provided a comprehensive overview of its nomenclature, a reliable synthetic route, and a detailed analysis of its spectroscopic properties. The unique characteristics of the spiro[2.2]pentane core make this and related compounds valuable tools for medicinal chemists seeking to design the next generation of therapeutics.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Otera, J.; Nishikido, J. Esterification: Methods, Reactions, and Applications, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2010. [Link]

  • Grygorenko, O. O. Spirocycles in Medicinal Chemistry. Chem. Soc. Rev.2021 , 50 (14), 8096–8147. [Link]

  • Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach, 2nd ed.; CRC Press: Boca Raton, FL, 2018. [Link]

  • Teeples, C. R.; Metts, J. C.; Johnson, J. D.; Wilkerson-Hill, S. M. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Org. Lett.2015 , 17 (15), 3798–3801. [Link]

  • Pouliot, M.-A.; Caron, L.; Charette, A. B. The Rising of Spirocycles in Medicinal Chemistry. Future Med. Chem.2016 , 8 (11), 1295–1314. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • PubChem. Methyl 2-(spiro[2.2]pentan-1-yl)acetate. [Link] (Note: A specific entry for this compound may not exist, but the database can be used to find data on related structures.)

  • Stepan, A. F.; et al. The growing impact of spirocycles in drug discovery. J. Med. Chem.2011 , 54 (21), 7363-7391. [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

  • Wikipedia. Spiropentane. [Link]

Sources

Foundational

Methyl 2-(spiropentan-1-yl)acetate: Physicochemical Profiling and Application in Medicinal Chemistry

Methyl 2-(spiro[1]pentan-1-yl)acetate: Physicochemical Profiling and Application in Medicinal Chemistry Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(spiro[1]pentan-1-yl)acetate: Physicochemical Profiling and Application in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a critical strategy for improving metabolic stability, aqueous solubility, and target specificity. Methyl 2-(spiro[1]pentan-1-yl)acetate (CAS: 114720-65-9) represents a highly specialized building block designed for this exact purpose.

As an application scientist, I frequently utilize this compound to introduce the spiro[1]pentane core into lead molecules. 2[2]. This whitepaper provides an in-depth technical guide to the physical properties, structural dynamics, and validated experimental workflows associated with this versatile acetate ester.

Physicochemical Properties & Structural Dynamics

The utility of Methyl 2-(spiro[1]pentan-1-yl)acetate stems directly from the unique quantum mechanical and physical properties of its core.3[3]. Furthermore, the C–C–C angles on the spiro carbon are 62.2°, which is larger than a standard cyclopropane ring[3]. This inherent ring strain locks the molecule into a rigid conformation, providing predictable exit vectors for attached pharmacophores.

Below is a consolidated table of the compound's quantitative physicochemical data:

PropertyValueCausality / Technical Relevance
Chemical Name Methyl 2-(spiro[1]pentan-1-yl)acetateSystematic IUPAC nomenclature for precise structural identification.
CAS Number 114720-65-94[4].
Molecular Formula C8H12O2Defines the atomic composition and exact mass requirements.
Molecular Weight 140.18 g/mol Low molecular weight ensures high ligand efficiency when used as a fragment in hit-to-lead optimization.
Physical State Colorless to pale yellow liquidTypical state for low-molecular-weight aliphatic esters at standard temperature and pressure.
Boiling Point ~160-180 °C (Predicted)Dictates the necessity for careful vacuum control during distillation to prevent thermal degradation of the strained ring.
Density ~1.0-1.1 g/cm³ (Predicted)Critical for accurate volumetric measurements during synthetic scaling and molarity calculations.
Solubility Profile Soluble in DCM, EtOAc, MeOHHigh lipophilicity facilitates standard liquid-liquid extraction and normal-phase chromatography.

Synthetic Methodology & Workflow

Historically, spiropentanes were synthesized via the zinc-mediated cyclization of 1,1-bis(bromomethyl)cyclopropane[3]. However, modern synthetic protocols require higher yields and functional group tolerance.2[2].

Step-by-Step Synthesis Protocol (Self-Validating System)
  • Preparation of the Carbene Equivalent: React an alkylsulfone with a strong base (e.g., n-BuLi or LHMDS) in anhydrous THF at -78 °C.

    • Causality: The cryogenic temperature prevents the premature decomposition of the highly reactive sulfone anion, ensuring complete deprotonation before the electrophile is introduced.

  • Cyclopropanation: Introduce the target methylenecyclopropane derivative dropwise into the reaction mixture.

    • Causality: Dropwise addition strictly controls the exothermic nature of the addition-elimination sequence. This prevents the thermal polymerization of the olefin and maximizes the yield of the spiro[1]pentane core.

  • Homologation to Acetate: Convert the resulting intermediate to the methyl acetate via direct esterification using methanol and a catalytic amount of sulfuric acid (H2SO4).

    • Causality: The methyl ester acts as a stable, lipophilic protecting group. It facilitates purification via silica gel chromatography while keeping the molecule primed for future saponification or amidation in downstream drug discovery workflows.

  • Purification & Isolation: Isolate the target compound via vacuum distillation or flash chromatography.

    • Causality: Strained spiro[1]pentanes can be sensitive to highly acidic conditions. Neutralizing the crude mixture with saturated NaHCO3 prior to purification prevents acid-catalyzed ring-opening side reactions.

SynthWorkflow A Starting Material (Methylenecyclopropane) B Carbene Equivalent Addition (Alkylsulfone Anion + Base) A->B Reagents C Spiro[2.2]pentane Core Formation (Cyclopropanation) B->C Cyclization D Homologation & Esterification (Acetate Ester Formation) C->D Functionalization E Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Target Compound) D->E Purification

Caption: Synthetic workflow for Methyl 2-(spiro[1]pentan-1-yl)acetate via carbene equivalent addition.

Analytical Validation Protocol

To ensure the integrity of the synthesized or procured Methyl 2-(spiro[1]pentan-1-yl)acetate, a robust analytical validation protocol is required.

  • 1H and 13C NMR Spectroscopy:

    • Method: Dissolve 10 mg of the compound in 0.5 mL of Deuterated Chloroform (CDCl3).

    • Causality: CDCl3 provides a clear baseline for the highly shielded cyclopropyl protons, which typically resonate unusually upfield (0.5 - 1.5 ppm) due to the ring current effect of the strained bonds. The spiro carbon will appear as a distinct quaternary carbon in the 13C spectrum, validating the core architecture.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Method: Inject 1 µL into a non-polar capillary column (e.g., HP-5MS) with a helium carrier gas.

    • Causality: The high volatility of the methyl ester makes GC-MS the ideal analytical choice. Electron ionization (EI) will yield a molecular ion peak at m/z 140.1, with a characteristic fragmentation pattern corresponding to the loss of the methoxy radical (-31 Da) and the subsequent breakdown of the spiro[1]pentyl ring.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase C18 column, utilizing a gradient elution of Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Ensures >95% purity for downstream biological assays. The addition of 0.1% formic acid sharpens the peak shape by suppressing any residual ionization of trace impurities, providing a highly accurate integration of the primary peak.

Application in Drug Discovery: The Bioisosteric Advantage

The primary application of Methyl 2-(spiro[1]pentan-1-yl)acetate is its use as a bioisosteric replacement module. When medicinal chemists encounter a lead compound with a flat aromatic ring (like a phenyl or substituted benzyl group) that suffers from poor solubility or rapid cytochrome P450-mediated metabolism, they utilize this acetate ester to swap the problematic ring for a spiro[1]pentane core.

The ester group allows for easy saponification to the corresponding carboxylic acid, which can then be coupled to amines via standard amide bond formation (e.g., using HATU or EDC/HOBt). This effectively grafts the rigid, high-F(sp3) spirocycle onto the pharmacophore, drastically altering the molecule's physicochemical properties without significantly changing its spatial footprint in the target binding pocket.

Bioisostere A Flat Aromatic Ring (Low Fsp3, Poor Solubility) B Spiro[2.2]pentane Core (High Fsp3, Rigid Exit Vectors) A->B Bioisosteric Replacement C Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Versatile Building Block) B->C Derivatization D Improved Metabolic Stability C->D E Enhanced Aqueous Solubility C->E F Target Binding Affinity C->F

Caption: Logical relationship diagram illustrating the bioisosteric replacement strategy and its benefits.

References

  • ChemScene. "114720-65-9 | Methyl 2-(spiro[1]Pentan-1-yl)acetate". ChemScene Catalog. Available at:

  • Organic Letters (ACS). "Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents". ACS Publications. Available at:

  • Wikipedia. "Spiropentane". Wikimedia Foundation.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Introduction: The Structural Uniqueness of Spiro[2.2]pentane Derivatives Spiro[2.2]pentanes represent a fascinating and highly strained class of carbocycles. Their rigid, three-dimensional structure and high degree of sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Uniqueness of Spiro[2.2]pentane Derivatives

Spiro[2.2]pentanes represent a fascinating and highly strained class of carbocycles. Their rigid, three-dimensional structure and high degree of sp³ character make them valuable building blocks in medicinal chemistry and materials science.[1][2] The defined exit vectors from the core structure allow for precise spatial arrangement of functional groups, a critical aspect in modern drug design.[1] Methyl 2-(spiro[2.2]pentan-1-yl)acetate, the subject of this guide, incorporates this unique spirocyclic motif attached to a methyl ester functionality. This combination presents an interesting case for spectroscopic analysis due to the influence of the strained ring system on the adjacent functional group.

This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-(spiro[2.2]pentan-1-yl)acetate, including predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers detailed, field-proven protocols for the acquisition of this data, grounded in the principles of analytical chemistry.

Figure 1: Molecular Structure of Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

¹H NMR Spectroscopy: Probing the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 2-(spiro[2.2]pentan-1-yl)acetate, the spectrum is expected to be complex in the upfield region due to the diastereotopic nature of the cyclopropyl protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.70Singlet (s)3H-OCH₃Typical chemical shift for methyl ester protons.
~2.40Doublet of doublets (dd)2H-CH₂-CO₂MeProtons on the carbon alpha to the carbonyl group, split by the adjacent methine proton.
~1.50Multiplet (m)1H-CH-CH₂-The methine proton on the spiro[2.2]pentane ring, coupled to multiple neighboring protons.
0.80 - 1.20Multiplet (m)6HSpiro[2.2]pentane CH₂The six methylene protons of the two cyclopropyl rings. Due to the rigid, asymmetric nature of the molecule, these protons are diastereotopic and will exhibit complex splitting patterns.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[3]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure consistent positioning.

    • Lower the sample into the magnet.

  • Spectrometer Setup:

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Determine the optimal pulse width (typically a 90° pulse).

  • Acquisition:

    • Acquire the free induction decay (FID) over a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl3 b Filter into NMR Tube a->b c Insert into Spectrometer b->c d Lock & Shim c->d e Acquire FID d->e f Fourier Transform e->f g Phase & Calibrate f->g h Integrate & Analyze g->h

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and electronic environment of the carbon atoms in a molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~173QuaternaryC=OTypical chemical shift for an ester carbonyl carbon.
~52Primary-OCH₃Standard chemical shift for a methyl ester carbon.
~38Secondary-CH₂-CO₂MeAlpha-carbon to the carbonyl group.
~30Tertiary-CH-CH₂-The methine carbon of the spiro[2.2]pentane ring.
~15QuaternarySpirocyclic CThe central spiro carbon atom, expected to be significantly shielded.
5 - 12SecondarySpiro[2.2]pentane CH₂The methylene carbons of the cyclopropyl rings, which are highly shielded due to ring strain. Multiple distinct signals may be observed due to asymmetry.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be beneficial for reducing acquisition time.

  • Spectrometer Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard broadband proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

  • Acquisition:

    • Acquire the FID over a larger number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening function to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Calibrate the spectrum using the CDCl₃ triplet signal at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The key diagnostic feature for Methyl 2-(spiro[2.2]pentan-1-yl)acetate will be the strong carbonyl stretch of the ester.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3080MediumC-H stretchCyclopropyl C-H
2950-2850Medium-StrongC-H stretchsp³ C-H (alkyl)
~1735Strong, SharpC=O stretchEster Carbonyl
~1200StrongC-O stretchEster C-O

Experimental Protocol for IR (ATR) Acquisition:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically co-adding 16-32 scans for a good quality result.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

    • Label the major peaks corresponding to the key functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique that leads to predictable fragmentation.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z = 140.08. This corresponds to the molecular formula C₈H₁₂O₂. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

  • Key Fragments:

    • m/z = 111: Loss of the ethyl group (-CH₂CH₃), a common fragmentation pathway.

    • m/z = 81: Loss of the carboethoxy group (-COOCH₂CH₃). This would leave the spiro[2.2]pentyl cation, which would be a prominent peak.

    • m/z = 67: Further fragmentation of the spiro[2.2]pentyl cation.

    • m/z = 59: Corresponding to the [COOCH₃]⁺ fragment.

Experimental Protocol for GC-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation Setup (GC):

    • Install an appropriate capillary column (e.g., a non-polar DB-5ms).

    • Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

    • Set the injector temperature to 250°C and use a split injection mode to prevent column overloading.

  • Instrumentation Setup (MS):

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Set the mass analyzer to scan a suitable range, for example, m/z 40-400.

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and as each component elutes, it will enter the mass spectrometer to be ionized and detected.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Analyze the mass spectrum of that peak to identify the molecular ion and the major fragment ions.

cluster_prep Sample Introduction cluster_sep Separation & Ionization cluster_det Detection & Analysis a Dilute Sample b Inject into GC a->b c GC Separation b->c d EI Ionization (70 eV) c->d e Mass Analyzer d->e f Detector e->f g Data System: Spectrum f->g

Figure 3: General Workflow for GC-MS Analysis.

Conclusion: A Unified Approach to Structural Elucidation

The comprehensive spectroscopic analysis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate requires a multi-faceted approach. While ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of the key ester functional group. Finally, mass spectrometry validates the molecular weight and offers corroborating structural information through predictable fragmentation patterns. By synergistically applying these techniques and adhering to rigorous experimental protocols, researchers can unambiguously confirm the structure and purity of this unique spirocyclic compound, enabling its confident use in drug discovery and materials science applications.

References

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011-8017. [Link][1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][3]

  • Priya, R. V., et al. (2012). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”. Crystal Structure Theory and Applications, 1(3), 74-79. [Link][4]

  • Tackett, J. E. (1989). FT-IR Characterization of Metal Acetates in Aqueous Solution. Applied Spectroscopy, 43(3), 490-499. [Link][5]

  • Environmental Molecular Sciences Laboratory. Mass Spectrometry for Metabolomics. [Link][6]

  • LibreTexts. (2020). IR Spectra of Selected Compounds. [Link][7]

Sources

Foundational

13C NMR analysis of spiro[2.2]pentane derivatives

Unlocking the Spiro[1]pentane Core: A Comprehensive Guide to 13 C NMR Structural Elucidation Executive Summary The spiro[1]pentane scaffold is rapidly emerging as a highly prized structural motif in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Spiro[1]pentane Core: A Comprehensive Guide to 13 C NMR Structural Elucidation

Executive Summary

The spiro[1]pentane scaffold is rapidly emerging as a highly prized structural motif in modern drug discovery. Characterized by two cyclopropane rings sharing a single quaternary carbon, these rigid carbocycles possess well-defined exit vectors and a remarkably high fraction of sp 3 hybridized carbons ( Fsp3​ ) 2. They are increasingly deployed as metabolically stable bioisosteres for gem-dimethyl groups or standard cycloalkanes in medicinal chemistry campaigns 2.

However, the extreme angle strain and unique orbital hybridization of the spiro[1]pentane core create significant analytical challenges. As a Senior Application Scientist, I frequently observe researchers misinterpreting the 13 C NMR spectra of these strained systems. The quaternary spiro carbon defies standard aliphatic chemical shift expectations, often vanishing into the baseline or being mistaken for a peripheral methylene group. This whitepaper provides an authoritative, in-depth mechanistic guide and a self-validating experimental protocol to unambiguously assign the 13 C NMR signatures of spiro[1]pentane derivatives.

The Quantum Mechanical Basis of Spirocyclic 13 C Shielding

To accurately interpret the NMR spectrum of a spiro[1]pentane derivative, one must first understand the causality behind its magnetic environment.

The spiro[1]pentane core is highly strained. Electron diffraction studies reveal that the geometry is highly distorted: the C–C bonds radiating from the central quaternary spiro carbon are unusually short (146.9 pm) compared to the peripheral CH 2​ –CH 2​ bonds (151.9 pm) 3.

According to the Walsh orbital model for cyclopropanes, the C–C bonds possess exceptionally high s-character (approaching sp 2 ), while the C–H bonds possess high p-character. Because the central spiro carbon is bonded to four other carbons via bent "banana" bonds and lacks any attached protons, it sits at the nexus of a highly dense electron cloud. Furthermore, the orthogonal arrangement of the two cyclopropane rings subjects the central carbon to intense diamagnetic anisotropy (ring current effects).

The Result: Instead of appearing downfield like a typical sterically hindered quaternary carbon, the spiro carbon is profoundly shielded. It typically resonates at an unusually high field, often between 10.0 and 35.0 ppm depending on the substituents 4.

Quantitative Data: Chemical Shift Signatures

The table below consolidates the expected 13 C NMR chemical shift ranges for spiro[1]pentane derivatives, synthesizing data from recent C(sp 3 )-atom transfer methodologies and intramolecular displacement syntheses [[4]]() 5.

Table 1: Representative 13 C NMR Chemical Shifts in Spiro[1]pentane Scaffolds

Carbon EnvironmentHybridization & GeometryTypical Shift Range ( δ , ppm)Dominant Shielding Mechanism
Peripheral CH 2​ (Unsubstituted)sp 3 (High p-character in C-H)0.0 – 15.0Cyclopropane ring current; diamagnetic anisotropy
Quaternary Spiro Carbon (C q​ )sp 3 (High s-character in C-C)10.0 – 35.0Local diamagnetic shielding; absence of α -deshielding protons
Substituted CH (e.g., -CN, -NH 2​ )sp 3 35.0 – 55.0Inductive deshielding by electronegative substituents

Case Study Example: In spiro[1]pentane-1-carbonitrile, the symmetry is broken. The highly shielded spiro carbon resonates at 15.1 ppm , while the peripheral CH 2​ groups appear at 3.9, 6.2, and 13.3 ppm 5. In more complex oxaspiro[1]pentane frameworks, the central carbon shifts slightly downfield to 21.3 ppm 4.

Experimental Protocol: A Self-Validating NMR System

Standard 13 C NMR acquisition parameters will often fail to detect the spiro carbon. Because it is a quaternary center isolated from protons, its T1​ relaxation time is exceptionally long. The following step-by-step methodology ensures a self-validating structural assignment.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 25–30 mg of the spiro[1]pentane derivative in 0.6 mL of CDCl 3​ . If the high-field peripheral CH 2​ signals overlap, switch to C 6​ D 6​ to leverage Aromatic Solvent-Induced Shifts (ASIS) for signal dispersion.

  • Causality: High sample concentration is critical. Because we will suppress the Nuclear Overhauser Effect (NOE) in Step 2 to achieve quantitative integration, the signal-to-noise (S/N) ratio of the quaternary carbon will drop significantly compared to the protonated peripheral carbons.

Step 2: Spectrometer Parameter Optimization (Quantitative 1D 13 C)

  • Action: Set the relaxation delay ( D1​ ) to ≥5.0 seconds. Employ inverse gated decoupling (e.g., the zgig pulse program on Bruker spectrometers).

  • Causality: Dipole-dipole relaxation is highly inefficient for the spiro carbon. A standard D1​ (1–2s) will saturate the nucleus, causing the signal to vanish. Inverse gated decoupling suppresses NOE enhancements, ensuring that the integration ratios accurately reflect the true carbon count. This establishes a quantitative baseline for the molecule.

Step 3: Multiplicity Editing via DEPT-135

  • Action: Acquire a DEPT-135 spectrum. Crucial Adjustment: Optimize the polarization transfer delay for a one-bond coupling constant of 1JCH​≈160 Hz.

  • Causality: Due to the high p-character of cyclopropyl C–H bonds, their 1JCH​ coupling constants (~160 Hz) are much larger than standard alkanes (~125 Hz). Calibrating the delay prevents phase distortion. In the resulting spectrum, peripheral CH 2​ carbons will appear as negative (inverted) peaks, while the quaternary spiro carbon will be completely absent.

Step 4: 2D HMBC Spatial Mapping

  • Action: Acquire a 2D HMBC spectrum optimized for long-range couplings ( nJCH​≈8 Hz).

  • Causality: To definitively prove the spirocyclic topology, the "absent" signal from the DEPT spectrum (the spiro C q​ ) must show distinct 2J and 3J cross-peaks to the protons of the peripheral CH 2​ groups. This closes the logical loop: 1D NMR provides the shift, DEPT confirms the lack of attached protons, and HMBC maps the spatial connectivity.

Advanced Structural Elucidation Workflow

The logical relationship between the experimental steps described above forms a closed-loop validation system. The diagram below maps the decision tree for unambiguously assigning the spiro carbon.

NMR_Workflow A 1D 13C NMR Acquisition Identify High-Field Signals (0-40 ppm) B DEPT-135 Experiment Differentiate Multiplicities A->B C Peripheral CH2 (Negative Signals) B->C D Spiro Carbon (Cq) (Signal Absent) B->D E 2D HMBC Correlation Map 2J/3J Couplings C->E D->E F Confirm Spiro Core Peripheral 1H → Spiro 13C E->F

Figure 1: Multidimensional NMR workflow for assigning the spiro[1]pentane quaternary carbon.

Conclusion

The integration of spiro[1]pentane derivatives into drug development pipelines represents a triumph of modern synthetic methodology, offering unmatched rigidity and metabolic stability. However, the physical properties that make these molecules valuable—extreme strain and unique orbital hybridization—also generate highly atypical 13 C NMR chemical shifts. By understanding the causality of cyclopropane ring currents and employing a self-validating suite of quantitative 1D, DEPT-135, and HMBC experiments, researchers can confidently elucidate these high-energy scaffolds and accelerate their medicinal chemistry campaigns.

References

  • Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - Organic Letters, ACS Publications URL:[Link]

  • Spiro-C(sp3)-atom transfer - Science, Ovid URL:[Link]

  • Synthesis of Spiropentane Derivatives via Intramolecular Displacement - ResearchGate URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate. As a molecule inco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate. As a molecule incorporating a unique spirocyclic system adjacent to an ester functional group, its vibrational spectroscopy reveals distinct features crucial for its identification and characterization. This document will delve into the theoretical principles governing its IR absorption, a detailed interpretation of its predicted spectrum, a standardized experimental protocol for acquiring the spectrum, and the causal reasoning behind the spectral characteristics. This guide is intended for professionals in the fields of chemical research and drug development who require a deep understanding of the structural elucidation of novel organic compounds.

Introduction: The Structural Significance of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is an organic molecule characterized by two key structural features: a spiro[2.2]pentane moiety and a methyl ester group. The spiro[2.2]pentane system, composed of two fused cyclopropane rings sharing a single carbon atom, imparts significant ring strain and unique stereochemical properties. This strained bicyclic system is of considerable interest in medicinal chemistry and materials science. The adjacent methyl acetate group is a common functional group that can influence the molecule's polarity, reactivity, and biological activity.

The interpretation of the infrared spectrum of this molecule is not merely an academic exercise; it is a critical step in confirming its synthesis and purity. The vibrational frequencies of its constituent bonds provide a unique "fingerprint," allowing for unambiguous identification.

Predicted Infrared Spectrum: A Detailed Analysis

While an experimental spectrum for this specific molecule is not widely available in public databases, a highly accurate prediction of its key IR absorption bands can be made based on the well-established characteristic frequencies of its functional groups.

The Carbonyl (C=O) Stretch: A Hallmark of the Ester

The most prominent and easily identifiable peak in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration.[1][2][3][4] For a saturated aliphatic ester such as Methyl 2-(spiro[2.2]pentan-1-yl)acetate, this absorption is expected to be a strong, sharp band in the region of 1750-1735 cm⁻¹ .[2][5] The exact position within this range is influenced by the electronic environment of the carbonyl group. In this case, the electron-donating alkyl group (the spiro[2.2]pentan-1-yl moiety) will result in a frequency within this typical range.

The Carbon-Oxygen (C-O) Stretches: The Ester's "Fingerprint"

Esters exhibit two distinct C-O stretching vibrations, which contribute to the characteristic pattern in the fingerprint region of the spectrum.[2][4] These are typically strong absorptions and are invaluable for confirming the presence of the ester functional group. For Methyl 2-(spiro[2.2]pentan-1-yl)acetate, these are predicted to appear as follows:

  • C(=O)-O Stretch: This vibration, involving the carbon-oxygen single bond adjacent to the carbonyl group, is expected to appear in the 1300-1150 cm⁻¹ range.

  • O-C Stretch: The stretch of the oxygen-methyl bond is anticipated in the 1150-1000 cm⁻¹ region.[6]

The presence of two strong bands in this 1300-1000 cm⁻¹ area is a reliable indicator of an ester.[2]

The Spiro[2.2]pentane Moiety: Signatures of Ring Strain

The spiro[2.2]pentane group, with its two cyclopropane rings, will give rise to specific vibrational modes.

  • C-H Stretching of Cyclopropyl Rings: A key diagnostic feature for cyclopropyl groups is the C-H stretching vibration, which occurs at a higher frequency than that of typical saturated alkanes.[7] Expect a medium-intensity band in the region of 3100-3000 cm⁻¹ , characteristic of C-H bonds on a strained three-membered ring.[7]

  • Aliphatic C-H Stretches: The C-H bonds of the methylene groups in the cyclopropane rings and the methine group attached to the acetate will exhibit stretching vibrations in the 2960-2850 cm⁻¹ range, typical for sp³-hybridized carbons.[3]

  • Cyclopropane Ring Deformations: The strained cyclopropane rings will also have characteristic "breathing" or ring deformation modes. These can appear in the fingerprint region, often around 1020 cm⁻¹ , and can sometimes be complex.[7]

The Methyl Group: Characteristic Bending Vibrations

The methyl group of the ester will also produce characteristic absorption bands:

  • C-H Asymmetric and Symmetric Stretching: These will be part of the broader aliphatic C-H stretching bands observed between 2960-2850 cm⁻¹ .

  • CH₃ Bending (Scissoring): A characteristic medium-intensity absorption is expected around 1450 cm⁻¹ .

Tabulated Summary of Predicted IR Absorptions

Wavenumber (cm⁻¹)Functional Group/Vibrational ModeExpected Intensity
3100-3000C-H Stretch (Cyclopropyl)Medium
2960-2850C-H Stretch (Aliphatic)Strong
1750-1735C=O Stretch (Saturated Ester)Strong, Sharp
~1450CH₃ Bend (Scissoring)Medium
1300-1150C(=O)-O StretchStrong
1150-1000O-C StretchStrong
~1020Cyclopropane Ring DeformationMedium to Weak

Experimental Protocol: Acquiring the IR Spectrum

The following outlines a standardized procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

Instrumentation
  • A Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid)

Given that Methyl 2-(spiro[2.2]pentan-1-yl)acetate is expected to be a liquid at room temperature, the simplest and most common method is to acquire the spectrum of the neat (undiluted) liquid.

  • Background Spectrum: Ensure the salt plates (typically NaCl or KBr) are clean and dry. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of the neat liquid sample onto one salt plate.

  • Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

  • Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer and acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Processing

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of Methyl 2-(spiro[2.2]pentan-1-yl)acetate and highlights the key bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational modes of Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

Conclusion

The infrared spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate is predicted to be rich with information, providing clear evidence for its key functional groups. The strong carbonyl absorption, the dual C-O stretching bands, and the characteristic C-H stretch of the cyclopropyl rings are the most diagnostic features. This in-depth guide serves as a valuable resource for the identification and characterization of this and structurally related molecules, underpinning the rigorous quality control required in research and development. By understanding the causal relationships between molecular structure and vibrational frequencies, scientists can confidently interpret their spectroscopic data.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Thompson, H. W., & Torkington, P. (1945). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Journal of Research, 23b(5), 134-143. [Link]

  • Xu, Y., & Jäger, W. (2011). High-resolution infrared spectrum of jet-cooled methyl acetate in the C=O stretching region: Internal rotations of two inequivalent methyl tops. The Journal of Chemical Physics, 135(23), 234304. [Link]

  • Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • Fournier, J. A., et al. (2018). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. The Journal of Physical Chemistry A, 122(44), 8743-8750. [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Dong, F., & Nesbitt, D. J. (2005). Slit Discharge IR Spectroscopy of a Jet-Cooled Cyclopropyl Radical: Structure and Intramolecular Tunneling Dynamics. The Journal of Physical Chemistry A, 109(48), 10925-10933. [Link]

  • Chegg. (2021, March 30). Solved Below is an infrared spectrum of methyl acetate. [Link]

  • AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. [Link]

  • PubMed. (2024, September 7). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

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Foundational

The Architecture of Strain: A Technical Guide to Spiro[2.2]pentane Compounds

Executive Summary Spiro[2.2]pentane ( C5​H8​ ) is the simplest spiro-connected cycloalkane and the foundational member of the triangulane family. Characterized by two three-membered cyclopropane rings fused at a single c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.2]pentane ( C5​H8​ ) is the simplest spiro-connected cycloalkane and the foundational member of the triangulane family. Characterized by two three-membered cyclopropane rings fused at a single central quaternary carbon, it possesses an orthogonal, allene-like geometry. For decades, it was viewed primarily as a structural curiosity for benchmarking computational models of ring strain. Today, however, spiro[2.2]pentane derivatives are emerging as highly valuable, sp3 -rich scaffolds in medicinal chemistry, offering rigid, three-dimensional frameworks that improve the pharmacokinetic properties of drug candidates.

This whitepaper provides an in-depth technical analysis of the history, physicochemical properties, synthetic methodologies, and modern biological applications of spiro[2.2]pentane compounds.

Historical Discovery & Structural Elucidation

The discovery of spiro[2.2]pentane is a classic example of iterative structural elucidation in early organic chemistry.

In 1896, the Russian chemist Gustavson attempted to synthesize novel hydrocarbons by reducing pentaerythrityl tetrabromide with zinc dust[1]. He successfully isolated a highly volatile hydrocarbon ( C5​H8​ ) but mischaracterized it as "vinyltrimethylene"[2]. It was not until 1907 that Fecht proposed the correct spirocyclic architecture—a constitutional isomer of vinylcyclopropane[2].

The structural debate was finally settled decades later. Zelinsky confirmed the spiro framework, and in 1944, Murray provided the first definitive spectroscopic characterization of the molecule[1][3]. In 1958, Applequist revolutionized the synthesis by introducing a chelation-driven optimization to Gustavson's original method, allowing for the stable isolation of the highly strained compound[3].

History A 1896: Initial Synthesis Gustavson reduces pentaerythrityl tetrabromide with Zn B Mischaracterization Identified as 'Vinyltrimethylene' A->B C 1907: Structural Proposal Fecht proposes spiro[2.2]pentane B->C D 1944: Spectroscopic Proof Murray characterizes via spectroscopy C->D E 1958: Optimized Synthesis Applequist introduces EDTA chelation D->E

Caption: Timeline of spiro[2.2]pentane discovery and structural elucidation.

Physicochemical Properties & The Thermodynamics of Strain

The chemical behavior of spiro[2.2]pentane is dictated by its extreme thermodynamic instability. The molecule possesses a D2d​ point group symmetry, forcing the two cyclopropane rings into perpendicular planes[4]. This geometry compresses the C–C–C bond angles at the spiro carbon to approximately 62.2°, severely deviating from the ideal 109.5° tetrahedral angle[1][2].

Consequently, the molecule harbors a massive total ring strain energy of approximately 62.9 to 65.0 kcal/mol[1][5]. This strain makes the central spiro carbon highly reactive, driving strain-release ring-opening reactions under thermal or radical conditions[2][3].

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C5​H8​ Simplest spiro-connected cycloalkane (triangulane).
Ring Strain Energy 62.9 – 65.0 kcal/molExtreme thermodynamic instability; highly susceptible to strain-release ring-opening.
Spiro C–C Bond Length 146.9 pmHigh s-orbital character at the spiro center; resembles allene-like orthogonal geometry.
Peripheral C–C Bond Length 151.9 pmStandard strained cyclopropane bond length.
Spiro C–C–C Angle ~62.2°Severe deviation from the ideal 109.5° tetrahedral angle.
Boiling Point 39.0 °CHighly volatile liquid; requires specialized cold-trap isolation during synthesis.

Modern Synthetic Methodologies

Synthesizing densely functionalized spiro[2.2]pentanes presents considerable challenges due to their congested nature and propensity for ring fragmentation[5]. Modern approaches rely on highly controlled carbenoid additions to orthogonal π -systems.

Synthesis Sub1 Pentaerythrityl Tetrabromide Method1 Zn Dust, EDTA, Heat (Debromination) Sub1->Method1 Sub2 Allenamides / Methylenecyclopropanes Method2 Zn-Cu, CH2I2 (Simmons-Smith) Sub2->Method2 Method3 Alkyl Sulfone Anions (Carbene Equivalents) Sub2->Method3 Product Spiro[2.2]pentane Derivatives Method1->Product Method2->Product Method3->Product

Caption: Primary synthetic pathways for generating spiro[2.2]pentane scaffolds.

Protocol: Optimized Zinc-Mediated Debromination (Applequist Method)

1 suffered from low yields because the byproduct, zinc bromide ( ZnBr2​ ), acts as a Lewis acid that catalyzes the thermal rearrangement of spiropentane into methylenecyclobutane[1][2]. Applequist resolved this by introducing a chelation strategy[3].

  • Causality & Rationale: Disodium EDTA is added to chelate the Zn2+ ions, effectively sequestering the Lewis acid and preventing the catalytic degradation of the highly strained product.

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a distillation apparatus, suspend an excess of zinc dust in an aqueous ethanol/acetamide solvent mixture.

    • Chelation Setup: Add 1.0 equivalent of disodium EDTA to the suspension and heat to a gentle reflux.

    • Substrate Addition: Slowly add pentaerythrityl tetrabromide dropwise. Causality: Slow addition controls the exothermic debromination, preventing localized overheating that would decompose the product.

    • Continuous Isolation: Continuously distill the volatile spiro[2.2]pentane (bp 39 °C) as it forms, collecting it in a cold trap (-78 °C). Causality: Immediate removal from the reaction matrix prevents prolonged exposure to heat.

    • Validation: Analyze the distillate via 1H NMR. The equivalent methylene protons must appear as a highly shielded singlet characteristic of intact cyclopropane rings.

Protocol: Simmons-Smith Cyclopropanation of Allenamides

To access substituted, biologically relevant spiro[2.2]pentanes, chemists utilize 6 on allene derivatives[6].

  • Causality & Rationale: The Simmons-Smith reaction utilizes a zinc carbenoid ( IZnCH2​I ) that undergoes a concerted, stereospecific syn-addition to the orthogonal π -bonds of an allene. Anhydrous ether is used as a solvent because its oxygen atoms coordinate with and stabilize the electrophilic zinc carbenoid.

  • Step-by-Step Methodology:

    • Carbenoid Generation: Under a strict argon atmosphere, suspend a Zn-Cu couple in anhydrous diethyl ether. Dropwise add diiodomethane ( CH2​I2​ ). Causality: The inert atmosphere prevents the hydrolysis of the moisture-sensitive zinc carbenoid.

    • Substrate Introduction: Cool the mixture to 0 °C and slowly introduce the allenamide substrate. Causality: Cooling mitigates the highly exothermic nature of the carbenoid addition, suppressing unwanted polymerization of the allene.

    • Reaction Progression: Allow the reaction to warm to room temperature, monitoring completion via TLC.

    • Quenching: Quench the reaction with saturated aqueous NH4​Cl . Causality: This mild acid neutralizes unreacted organozinc species without cleaving the acid-sensitive spiro[2.2]pentane ring.

    • Validation: Purify via silica gel chromatography. Confirm the spirocyclic structure via 13C NMR, specifically verifying the quaternary spiro carbon signal, which resonates at an unusually shielded chemical shift due to the adjacent strained rings.

(Note: Recent 2025 advances have also demonstrated the use of alkyl sulfone anions as highly modular carbene equivalents to synthesize densely functionalized arylspiro[2.2]pentanes[5].)

Applications in Medicinal Chemistry

Historically ignored by the pharmaceutical industry due to perceived instability, spiro[2.2]pentanes are now recognized as powerful bioisosteres. By replacing flat aromatic rings with sp3 -rich spirocycles, drug developers can improve metabolic stability, solubility, and target selectivity[5][7].

1. Conformationally Constrained Amino Acids: The 1,4-functionalization of the spiro[2.2]pentane nucleus yields 8[8]. These serve as rigidified, dissymmetric analogues of L-glutamic acid. By locking the pseudotorsional angles into unnatural dispositions, researchers use these stereolibraries to probe specific glutamate receptor subtypes, mapping the spatial requirements of the receptor's active site[8].

2. Enzyme Inhibition via Radical Ring-Opening: Spiropentylacetic acid acts as a potent structural mimic of α -(methylenecyclopropyl) acetic acid—a toxic metabolite of hypoglycin A found in Jamaican ackee fruit[6]. It functions as a mechanism-based inhibitor of FAD-dependent acyl-CoA dehydrogenases. The inhibition is driven by a radical-mediated ring-opening of the highly strained cyclopropane, which covalently modifies the FAD cofactor, effectively shutting down the fatty acid oxidation pathway[3][6].

Sources

Exploratory

An In-depth Technical Guide to the Stability and Reactivity of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a fascinating molecule that incorporates a highly strained spiro[2.2]pentane core directly attached to a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a fascinating molecule that incorporates a highly strained spiro[2.2]pentane core directly attached to a methyl ester functionality. This unique structural arrangement presents both significant opportunities and challenges in its application, particularly in the fields of medicinal chemistry and materials science. The inherent ring strain of the spiro[2.2]pentane moiety dominates its reactivity, making it a versatile synthetic intermediate for accessing novel molecular architectures.[1][2][3] However, this high reactivity also raises critical questions about the compound's stability under various experimental and storage conditions. This technical guide provides a comprehensive analysis of the stability and reactivity of methyl 2-(spiro[2.2]pentan-1-yl)acetate, drawing upon established principles of organic chemistry and data from analogous structures. We will explore the delicate interplay between the strained carbocyclic system and the ester group, offering field-proven insights into its handling, reaction protocols, and spectroscopic characterization.

Introduction: The Allure of a Strained Spirocycle

Spiro[2.2]pentanes are the smallest spiro-fused carbocycles and have long captured the interest of chemists due to their unique three-dimensional structure and high degree of ring strain.[1][2][4] This strain, a consequence of the compressed C-C-C bond angles approximating 60°, renders these systems thermodynamically unstable and thus, highly reactive.[4] In medicinal chemistry, the rigid spiro[2.2]pentane scaffold is an attractive bioisostere for other cyclic and acyclic moieties, offering well-defined exit vectors for substituent placement.[2][3] The introduction of an ester functionality, as in methyl 2-(spiro[2.2]pentan-1-yl)acetate, provides a handle for further synthetic transformations, making it a valuable building block for the synthesis of complex target molecules.

This guide will systematically dissect the stability and reactivity of methyl 2-(spiro[2.2]pentan-1-yl)acetate, with a focus on providing practical knowledge for researchers. We will begin by examining the inherent stability of the molecule under various conditions, followed by a detailed exploration of its reactivity profile, paying close attention to the influence of the strained ring on the ester and vice versa.

Molecular Structure and Inherent Strain

The structure of methyl 2-(spiro[2.2]pentan-1-yl)acetate features two cyclopropane rings sharing a single spiro carbon atom. The methyl acetate group is attached to one of the cyclopropane rings at a non-spiro carbon.

Caption: Structure of Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

The defining characteristic of the spiro[2.2]pentane core is its significant ring strain, which has been computationally studied.[4][5] This strain energy makes the molecule prone to ring-opening reactions that relieve this instability.[1][6][7] The reactivity of the molecule is therefore largely dictated by the propensity of the three-membered rings to open.

Stability Profile

A thorough understanding of the stability of methyl 2-(spiro[2.2]pentan-1-yl)acetate is crucial for its synthesis, purification, storage, and application. The stability is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

pH Stability

The stability of methyl 2-(spiro[2.2]pentan-1-yl)acetate is highly dependent on the pH of the medium.

  • Acidic Conditions: Under acidic conditions, two primary degradation pathways are anticipated. Firstly, the ester functionality is susceptible to acid-catalyzed hydrolysis to yield 2-(spiro[2.2]pentan-1-yl)acetic acid and methanol.[8] This is a reversible process, and the use of a large excess of water will drive the equilibrium towards the hydrolysis products. Secondly, and likely more significantly, the highly strained spiro[2.2]pentane ring system is prone to acid-catalyzed rearrangement and ring-opening.[1] The protonation of a cyclopropane bond can lead to a carbocationic intermediate that can be trapped by nucleophiles or undergo rearrangement to form more stable carbocycles. For instance, acid-catalyzed rearrangement of similar spirocyclopropanes can lead to the formation of substituted tetrahydrobenzofuran-4-ones.[6]

  • Neutral Conditions: At neutral pH, the molecule is expected to exhibit its highest stability, particularly at low temperatures and in the absence of light.[9] However, due to the inherent strain, gradual decomposition over long-term storage, even under neutral conditions, cannot be ruled out.

  • Basic Conditions: In alkaline media, the primary reaction will be the base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt.[10] This reaction is generally irreversible and proceeds via nucleophilic acyl substitution. Given the steric hindrance around the carbonyl group due to the adjacent spirocycle, the rate of hydrolysis might be slower compared to unhindered methyl esters. However, specialized conditions for the hydrolysis of hindered esters, such as using non-aqueous solvent systems, can be employed for efficient saponification.[11][12][13][14][15]

ConditionPrimary Degradation PathwayExpected ProductsRelative Rate
Acidic (pH < 4) Acid-catalyzed ester hydrolysis & Ring-opening/rearrangement2-(spiro[2.2]pentan-1-yl)acetic acid, Methanol, Rearranged carbocyclesFast
Neutral (pH ~7) Minimal degradation-Very Slow
Basic (pH > 10) Base-catalyzed ester hydrolysis (saponification)2-(spiro[2.2]pentan-1-yl)carboxylate salt, MethanolModerate to Fast
Thermal and Oxidative Stability
  • Thermal Stability: While specific data for methyl 2-(spiro[2.2]pentan-1-yl)acetate is unavailable, esters, in general, exhibit moderate to good thermal stability.[16][17] However, the high strain energy of the spiro[2.2]pentane core suggests that at elevated temperatures, the molecule may undergo thermal rearrangement or decomposition. The decomposition process would likely be initiated by the cleavage of the strained C-C bonds of the cyclopropane rings.

  • Oxidative Stability: The oxidative stability of esters is largely dependent on the presence of unsaturated bonds in their structure.[16][17][18][19][20][21] Since methyl 2-(spiro[2.2]pentan-1-yl)acetate is a saturated molecule, it is expected to be relatively stable towards oxidation under normal conditions. However, strong oxidizing agents could potentially attack the C-H bonds of the strained ring system.

Reactivity Profile

The reactivity of methyl 2-(spiro[2.2]pentan-1-yl)acetate is a fascinating interplay between the electrophilic nature of the ester carbonyl and the nucleophilic character of the strained cyclopropane bonds, which can also act as electrophiles upon activation.

Reactions at the Ester Group

The methyl ester functionality undergoes typical ester reactions, although the proximity of the bulky and strained spirocycle may influence reaction rates.

  • Hydrolysis: As discussed in the stability section, the ester can be hydrolyzed under both acidic and basic conditions. For preparative purposes, base-catalyzed saponification is generally preferred due to its irreversibility.

  • Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(spiro[2.2]pentan-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl group to form tertiary alcohols after acidic workup.

Reactions Involving the Spiro[2.2]pentane Core

The high ring strain of the spiro[2.2]pentane system is the primary driver for its reactivity. The cyclopropane rings can act as both nucleophiles and, upon activation, electrophiles.

  • Ring-Opening with Nucleophiles: The strained C-C bonds of the spiro[2.2]pentane can be cleaved by a variety of nucleophiles.[6][7][22][23] This reaction is often facilitated by the presence of an activating group, and in this case, the ester group could potentially play a role in activating the adjacent cyclopropane ring. The reaction typically proceeds via an SN2-type mechanism.

Caption: Generalized nucleophilic ring-opening of the spiro[2.2]pentane core.

  • Acid-Catalyzed Rearrangements: As mentioned earlier, acids can catalyze the rearrangement of the spiro[2.2]pentane skeleton.[1][24] This can lead to the formation of larger, less strained ring systems. The specific outcome of such a rearrangement would depend on the reaction conditions and the nature of the acid catalyst.

  • Radical Reactions: The strained C-C bonds can also undergo homolytic cleavage under radical conditions, leading to ring-opened radical intermediates that can participate in further reactions.

Experimental Protocols (Hypothetical)

Given the limited availability of specific experimental data for methyl 2-(spiro[2.2]pentan-1-yl)acetate, the following protocols are proposed based on established procedures for analogous compounds.

Protocol for Base-Catalyzed Hydrolysis

This protocol is adapted from methods for the hydrolysis of hindered esters.[11][12]

  • Dissolution: Dissolve methyl 2-(spiro[2.2]pentan-1-yl)acetate (1 equivalent) in a mixture of methanol and dichloromethane (e.g., 1:9 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (3 equivalents) in methanol to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, neutralize the reaction mixture with an aqueous solution of HCl (1 M).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(spiro[2.2]pentan-1-yl)acetic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Reduction with LiAlH₄
  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Suspension of Reducing Agent: Add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) to anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C and add a solution of methyl 2-(spiro[2.2]pentan-1-yl)acetate (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filtration and Extraction: Filter the resulting precipitate and wash with THF. Extract the filtrate with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting 2-(spiro[2.2]pentan-1-yl)ethanol by column chromatography.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for methyl 2-(spiro[2.2]pentan-1-yl)acetate based on the analysis of analogous compounds such as methyl 2-cyclopropylacetate.[25]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex in the upfield region due to the protons of the spiro[2.2]pentane system.

  • -OCH₃: A sharp singlet at approximately 3.7 ppm.

  • -CH₂-COOCH₃: A doublet of doublets or a more complex multiplet in the range of 2.2-2.5 ppm.

  • Spiro[2.2]pentyl Protons: A series of complex multiplets in the upfield region, likely between 0.5 and 1.8 ppm.

¹³C NMR Spectroscopy
  • C=O: A peak around 173 ppm.

  • -OCH₃: A peak around 52 ppm.

  • -CH₂-COOCH₃: A peak in the range of 35-40 ppm.

  • Spiro[2.2]pentyl Carbons: Multiple peaks in the upfield region, typically between 5 and 30 ppm, including the spiro carbon.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch: A strong absorption in the region of 1100-1300 cm⁻¹.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

  • Cyclopropyl C-H Stretch: A characteristic weak absorption above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃). Ring-opening fragmentation of the spiro[2.2]pentane core is also anticipated.[26][27][28][29]

Conclusion

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a molecule of significant synthetic potential, primarily due to the high reactivity of its strained spiro[2.2]pentane core. This guide has provided a comprehensive overview of its stability and reactivity, highlighting the delicate balance between the robust nature of the methyl ester and the labile spirocyclic system. While the ester group offers a gateway for various functional group transformations, the inherent strain of the spirocycle makes the molecule susceptible to degradation under both acidic and, to a lesser extent, thermal conditions. A thorough understanding of these properties is paramount for any researcher or drug development professional seeking to harness the unique chemical attributes of this intriguing molecule. The provided hypothetical protocols and predicted spectroscopic data serve as a valuable starting point for the practical application and characterization of methyl 2-(spiro[2.2]pentan-1-yl)acetate in the laboratory.

References

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  • Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I. Cyclopropane fatty acid esters. Lipids, 1(3), 176–182. Available at: [Link]

  • Farooq, M., Ramli, A., & Subbarao, D. (2013). Thermal, oxidative and low temperature properties of methyl esters prepared from oils of different fatty acids composition: A comparative study. Industrial Crops and Products, 43, 355-362.
  • Weitz, I. S., & Toste, F. D. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of chemical research, 43(6), 849–860. Available at: [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308–319. Available at: [Link]

  • Mittelbach, M., & Schober, S. (2010). Oxidation Stability of Palm Methyl Ester: Effect of Metal Contaminants and Antioxidants. Energy & Fuels, 24(4), 2663–2668. Available at: [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Methyl 2-cyclopropylacetate. PubChem. (n.d.). Retrieved from [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (2016). Scite.ai. Retrieved from [Link]

  • Møller, J. (2009). Electron impact mass spectra of 2-methoxycyclopropane carboxylic acids and of the corresponding methyl esters. J-GLOBAL. Available at: [Link]

  • Istomina, N. V., & Krivdin, L. B. (2008). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Arkivoc, 2008(12), 68–73. Available at: [Link]

  • Pizzimenti, S., Bernazzani, L., Tinè, M. R., & Bonaduce, I. (2023). A versatile method to fingerprint and compare the oxidative behaviour of lipids beyond their oxidative stability. Scientific reports, 13(1), 8171. Available at: [Link]

  • Ayoola, A. A. (2015). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. International Journal of Scientific & Engineering Research, 6(9), 133-138.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(21), 3240-3242. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Methyl 2-hydroxy-2-{spiro[2.2]pentan-1-yl}acetate. Chemspace. (n.d.). Retrieved from [Link]

  • Methyl Esters. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications. ResearchGate. (n.d.). Retrieved from [Link]

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations. Carolina Digital Repository. Available at: [Link]

  • Crandall, J. K., Batal, D. J., Sebesta, D. P., & Lin, F. (1991). 1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles. The Journal of Organic Chemistry, 56(3), 1153–1166. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic letters, 27(29), 8011–8017. Available at: [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011-8017. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Medvedko, S. (2019). Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf. ResearchGate. Available at: [Link]

  • Paguigan, N. D., Le, T. N., & Linington, R. G. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine drugs, 21(5), 289. Available at: [Link]

  • Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. (2021). Pure. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Available at: [Link]

  • Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Medvedko, S. (2026). Synthesis of New Monosubstituted Spiropentanes. ResearchGate. Available at: [Link]

  • Istomina, N. V., & Krivdin, L. B. (2025). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate. Available at: [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). MDPI. Available at: [Link]

  • Acid-catalysed rearrangement of derivatives of blocked 2-oxocycloheptaneacetic acids to spiro-αβ-butenolides. (1971). Journal of the Chemical Society D: Chemical Communications, (1), 13. Available at: [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Addition of nucleophiles, ring opening, and ring closure. (2020). R Discovery. Retrieved from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Chemical Reviews. Available at: [Link]

  • Reactivity of electrophilic cyclopropanes. (2016). Beilstein journal of organic chemistry, 12, 2450–2463. Available at: [Link]

  • How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. (n.d.). Vaia. Retrieved from [Link]

  • The Nature of NMR Absorptions. (2024). Chemistry LibreTexts. Available at: [Link]

  • Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

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  • WebSpectra - Problems in NMR and IR Spectroscopy. (2000). UCLA Chemistry and Biochemistry. Available at: [Link]

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Foundational

Computational Profiling of Methyl 2-(spiro[2.2]pentan-1-yl)acetate: Strain Dynamics, Electronic Structure, and Bioisosteric Potential

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a defining paradigm in modern medicinal chemistry. Methyl 2-(spiro[2.2]pentan-1-yl)acetate repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a defining paradigm in modern medicinal chemistry. Methyl 2-(spiro[2.2]pentan-1-yl)acetate represents a highly specialized building block that merges the extreme rigidity and strain of a spiro[2.2]pentane core with the conformational flexibility of an acetate tail. This technical guide provides an in-depth computational chemistry analysis of this molecule, detailing the self-validating protocols required to accurately model its thermodynamic stability, electronic properties, and utility as a non-classical bioisostere.

Structural and Electronic Profiling of the Spiro[2.2]pentane Core

The spiro[2.2]pentane nucleus is characterized by two cyclopropane rings sharing a single quaternary spiro-carbon. This geometry forces the two rings into an orthogonal arrangement ( D2d​ symmetry in the parent hydrocarbon), creating unique 3D exit vectors for substituents.

Despite the massive angular strain, the core exhibits surprising kinetic stability. This is partially attributed to σ -aromaticity within the cyclopropane rings. Nucleus-Independent Chemical Shift (NICS) calculations on spiro[2.2]pentane derivatives consistently reveal highly shielded regions at the ring centers, indicative of strong electron delocalization within the σ -framework (1[1]).

When functionalized with a methyl acetate group at the C1 position, the symmetry is broken. The molecule's overall dipole moment and molecular electrostatic potential (MEP) become heavily dependent on the rotameric state of the flexible ester tail interacting with the rigid core.

Conformational Dynamics: The Flexible Tail vs. The Rigid Core

The primary computational challenge with Methyl 2-(spiro[2.2]pentan-1-yl)acetate is accurately capturing the non-covalent interactions (e.g., dispersion forces, weak C−H⋯O hydrogen bonds) between the flexible ester tail and the highly strained cyclopropane protons. Standard Density Functional Theory (DFT) methods like B3LYP often fail to account for these medium-range correlation energies. Therefore, dispersion-corrected functionals are mandatory.

G Start Input Structure Methyl 2-(spiro[2.2]pentan-1-yl)acetate ConfSearch Conformational Search (GFN2-xTB / CREST) Start->ConfSearch LowE Low-Energy Conformers (ΔE < 5 kcal/mol) ConfSearch->LowE DFT DFT Optimization (ωB97X-D/def2-TZVP) LowE->DFT Freq Frequency Calculation (Zero-Point Energy & Minima Verification) DFT->Freq Output Thermodynamic Properties & Electronic Structure Freq->Output

Computational workflow for DFT-based conformational and electronic analysis.

Protocol 1: Self-Validating Conformational Search and DFT Optimization
  • Causality: The ω B97X-D functional is explicitly selected because its long-range dispersion correction accurately models the folding of the acetate group over the spirocyclic core, preventing the overestimation of extended (linear) conformers.

  • Step 1: Initial Sampling. Generate 3D coordinates from the SMILES string and perform a conformational search using CREST (Conformer-Rotamer Ensemble Sampling Tool) at the GFN2-xTB semi-empirical level.

  • Step 2: Filtration. Extract all conformers within a 5.0 kcal/mol energy window of the global minimum to ensure all biologically relevant rotamers are captured.

  • Step 3: High-Level Optimization. Optimize the filtered geometries using Gaussian 16 at the ω B97X-D/def2-TZVP level of theory. The def2-TZVP basis set provides sufficient polarization functions to describe the highly strained C−C bonds of the three-membered rings.

  • Step 4: Validation (Critical Step). Perform a harmonic vibrational frequency calculation on the optimized geometries. This creates a self-validating system: if the number of imaginary frequencies ( Nimag​ ) equals 0, the structure is mathematically confirmed as a true local minimum. If Nimag​>0 , the structure is a transition state and must be displaced along the imaginary normal mode and re-optimized.

Thermodynamic Stability and Strain Energy

The utility of the spiro[2.2]pentane scaffold in drug design is predicated on its ability to maintain structural integrity under physiological conditions despite immense internal strain. The spiro junction forces the pseudotorsional angles into unnatural dispositions, which can be leveraged to create conformationally constrained analogues of flexible biomolecules, such as glutamic acid (2[2]).

Protocol 2: Isodesmic Reaction for Strain Energy Calculation
  • Causality: Direct calculation of absolute strain energy is impossible because "strain-free" reference molecules do not exist in a vacuum. Isodesmic reactions—where the number and types of chemical bonds are strictly conserved between reactants and products—allow for the cancellation of systematic errors in DFT calculations.

  • Step 1: Reaction Construction. Construct the homodesmotic reaction for the core: Spiro[2.2]pentane + 4 Ethane → 3 Propane + 2 Isobutane

  • Step 2: Thermochemical Calculation. Optimize all species at the CBS-QB3 composite level of theory. This method extrapolates to the complete basis set limit, providing highly accurate gas-phase enthalpies.

  • Step 3: Data Extraction. Calculate the enthalpy of reaction ( ΔHrxn​ ). The resulting ΔHrxn​ (approximately 65.4 kcal/mol for the spiro core) represents the empirical strain energy, confirming the high energy density of the system.

Bioisosteric Applications & Pharmacophore Mapping

In lead optimization, medicinal chemists frequently replace flat phenyl rings with saturated, 3D bicyclic or spirocyclic systems to improve the Fraction of sp3 carbons ( Fsp3​ ). Spiro-building blocks are premier bioisosteres because they enhance metabolic stability (by removing easily oxidized aromatic C−H bonds) and increase aqueous solubility by disrupting flat crystal lattice packing (3[3],4[4]).

Methyl 2-(spiro[2.2]pentan-1-yl)acetate serves as a highly effective bioisostere for phenyl acetate derivatives. The orthogonal arrangement of the exit vectors allows the acetate group to project into binding pockets that planar molecules cannot access.

Bioisostere Planar Planar Aromatic Ring (e.g., Phenyl acetate) Issues High Lipophilicity Poor Aqueous Solubility Planar->Issues Spiro Spiro[2.2]pentane Core (Methyl 2-(spiro[2.2]pentan-1-yl)acetate) Issues->Spiro Bioisosteric Replacement Benefits Increased Fsp3 Fraction Enhanced Metabolic Stability Spiro->Benefits Target Improved Pharmacokinetics (Lead Optimization) Benefits->Target

Logic pathway for utilizing spiro[2.2]pentane as a bioisosteric replacement.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties of Methyl 2-(spiro[2.2]pentan-1-yl)acetate compared to a classical planar counterpart (Phenyl Acetate), highlighting the structural advantages of the spirocyclic switch.

PropertyPhenyl Acetate (Reference)Methyl 2-(spiro[2.2]pentan-1-yl)acetateComputational Method
Fsp3​ Fraction 0.121.002D Topological Analysis
Dipole Moment ( μ ) ~1.5 D~1.8 D ω B97X-D/def2-TZVP
HOMO-LUMO Gap ~6.0 eV~7.8 eV ω B97X-D/def2-TZVP
Ring Strain Energy 0.0 kcal/mol~65.4 kcal/molCBS-QB3 (Isodesmic)
3D Exit Vectors Coplanar (2D)Orthogonal (3D)Geometry Optimization

Conclusion

Computational profiling of Methyl 2-(spiro[2.2]pentan-1-yl)acetate reveals a molecule defined by stark physical contrasts: extreme internal ring strain coupled with high kinetic stability, and a rigid, orthogonal core paired with a flexible ester tail. By employing rigorous, self-validating DFT protocols and dispersion-corrected functionals, researchers can accurately map its conformational space. Ultimately, its perfect Fsp3​ character and unique 3D topology make it an exceptional candidate for bioisosteric replacement strategies in modern drug discovery.

References

  • Trujillo, C., Sánchez-Sanz, G., Alkorta, I., & Elguero, J. (2014). "A computational study on 3-azonia-, 3-phosphonia-, and 3-arsoniaspiro[2.2]pentanes and related three-membered heterocycles." ChemPhysChem, 15(16), 3493-501. 1

  • Pellicciari, R., et al. (2002). "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid." The Journal of Organic Chemistry, 67(15), 5497–5507. 2

  • SpiroChem. "Bioisosteric Replacement Strategies." SpiroChem.3

  • Luisi, R., et al. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications. 4

Sources

Exploratory

Conformational Analysis of Spiro[2.2]pentyl Systems: A Structural and Bioisosteric Guide for Drug Discovery

As the pharmaceutical industry shifts away from "flatland" (planar, sp2-hybridized aromatic rings) toward structurally complex, sp3-rich chemical spaces, the spiro[2.2]pentane scaffold has emerged as a privileged motif....

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from "flatland" (planar, sp2-hybridized aromatic rings) toward structurally complex, sp3-rich chemical spaces, the spiro[2.2]pentane scaffold has emerged as a privileged motif. Comprising two mutually orthogonal cyclopropane rings sharing a single quaternary carbon, this highly strained bicyclic system offers unparalleled three-dimensional rigidity.

This technical guide explores the conformational analysis of spiro[2.2]pentyl systems, detailing the stereoelectronic principles, bioisosteric applications, and the self-validating analytical protocols required to elucidate their 3D architectures.

Topological and Stereoelectronic Fundamentals

The spiro[2.2]pentyl core is the smallest member of the triangulane family. Its unique geometry is dictated by the D2d​ symmetry of the parent hydrocarbon. The two cyclopropane rings are locked in a perfectly orthogonal arrangement, sharing a central sp3-hybridized carbon.

The causality behind its utility in drug design lies in its stereoelectronic rigidity . Unlike flexible alkyl chains or monocyclic systems that suffer from high entropic penalties upon target binding, the spiro[2.2]pentane core possesses a high strain energy (~65 kcal/mol) that strictly prohibits ring-flipping or flattening. The Walsh orbitals of the cyclopropane rings interact at the spiro center, creating a dense electron cloud that influences the pseudotorsional angles of any substituents. When functionalized at the 1 and 4 positions, the unusual spiro junction forces these substituents into strictly defined, non-collinear exit vectors, projecting them into distinct quadrants of 3D space .

Bioisosteric Replacement Logic

In modern medicinal chemistry, spiro[2.2]pentyl systems are frequently deployed as non-collinear bioisosteres for phenyl rings or flexible linkers . By replacing a flat aromatic ring with a spiro[2.2]pentyl core, chemists increase the fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with improved aqueous solubility and reduced off-target toxicity.

Why does this specific scaffold work so well? The orthogonal exit vectors of the spiro system allow substituents to project into space in a manner that closely mimics the meta- or ortho-substitution patterns of benzene rings, while simultaneously improving metabolic stability against cytochrome P450 oxidation by eliminating vulnerable aromatic C-H bonds.

Bioisostere A Flexible Lead Compound (High Conformational Degeneracy) B Spiro[2.2]pentyl Substitution (Orthogonal sp3 Scaffold) A->B Bioisosteric Switch C Restricted Pseudotorsional Angles (Defined Exit Vectors) B->C Steric Constraint D Locked Bioactive Conformation (Reduced Entropic Penalty) C->D Target Engagement

Logical pathway of utilizing spiro[2.2]pentyl scaffolds for bioisosteric conformational locking.

Conformational Degeneracy Reduction: The Glutamate Case Study

The most elegant demonstration of spiro[2.2]pentyl conformational restriction is found in the development of L-glutamic acid (L-Glu) analogues. L-Glu is a highly flexible neurotransmitter. Previous attempts to constrain it using a single cyclopropane ring (Carboxycyclopropylglycines, CCGs) reduced its conformational space to 12 possible states.

However, by synthesizing 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, researchers reduced the conformational degeneracy from 12 down to exactly 4 diastereomeric pairs . This massive reduction in flexibility allows researchers to precisely map the bioactive conformation required for specific receptor subtypes (e.g., mGluR1 vs. ionotropic receptors).

Table 1: Conformational Mapping of Spiro[2.2]pentyl L-Glu Analogues
Isomer DesignationL-Glu Conformer EquivalentNOE Diagnostic CorrelationsPharmacological Relevance
Proximal (22a) Eclipsed-anti / g-g+H4-H2 face NOE presentSemifolded analogue
Medial-anti (22b) Pseudoanti-antiH4-H2 face NOE presentExtended analogue (mGluR1)
Distal (22c) Pseudoanti-g+Negligible H4-H2 NOEExtended analogue
Medial-syn (22d) Eclipsed-g+ / g-g-Negligible H4-H2 NOEFolded analogue

Data summarizes the structural and spatial relationships of the four isolated spiro[2.2]pentyl diastereomers compared to the native L-Glu conformers.

Self-Validating Protocol: NMR-Assisted Conformational Assignment

Assigning the stereochemistry of these highly strained systems requires a self-validating loop of empirical NMR data and computational modeling.

The Causality of the Method: Why do we rely on 2D NOESY/ROESY instead of scalar J-coupling? The orthogonal nature of the spiro-fused cyclopropane rings strictly isolates the spin systems of the two rings. Scalar coupling ( 4J or 5J ) across the quaternary spiro carbon is negligible. Therefore, through-space dipolar coupling (Nuclear Overhauser Effect, NOE) is the only definitive empirical method to establish the relative facial orientation of substituents on opposing rings. Because the core is completely rigid, an NOE correlation between opposite rings acts as an absolute, self-validating binary constraint: the protons must lie on the same face.

G N1 Spiro[2.2]pentyl Synthesis (Diastereodivergent) N2 1D/2D NMR Spectroscopy (NOE/ROESY) N1->N2 Structural Elucidation N3 X-Ray Crystallography (Solid-State Conformation) N1->N3 Single Crystals N4 Computational Modeling (DFT Energy Minimization) N2->N4 Distance Constraints N3->N4 Initial Coordinates N5 Bioactive Conformer Mapping N4->N5 Pharmacophore Matching

Workflow for the conformational analysis and bioactive mapping of spiro[2.2]pentyl systems.

Step-by-Step Analytical Methodology

Step 1: Sample Preparation & Referencing Dissolve the purified spiro[2.2]pentyl derivative (e.g., 15-20 mg) in a highly deuterated, non-viscous solvent (e.g., CDCl3​ or DMSO−d6​ ) to minimize spin diffusion. Calibrate the spectrometer (preferably 500 MHz) to the residual solvent peak.

Step 2: 1D 1H and 13C Acquisition Acquire standard 1D spectra to identify the highly shielded cyclopropyl protons, which typically resonate upfield (0.5–1.5 ppm) due to the diamagnetic anisotropy of the strained C-C bonds .

Step 3: 2D NOESY/ROESY Implementation Set up a 2D NOESY experiment with a mixing time ( τm​ ) optimized for small molecules (typically 300–500 ms). If the molecule's correlation time ( τc​ ) results in NOE zero-crossing, switch to a ROESY sequence (spin-lock of 200-300 ms) to ensure positive cross-peaks.

Step 4: Facial Proximity Assignment Analyze the cross-peaks between the protons on Ring A (e.g., H1, H2) and Ring B (e.g., H4, H5).

  • Observation: If a cross-peak is observed between H4 and H2, these protons are spatially constrained to ≤5 Å.

  • Validation: Given the orthogonal rigidity, this confirms the substituents are on the same face (proximal or medial-anti isomers). Absence of this cross-peak (with proper control cross-peaks visible) confirms the opposite face (distal or medial-syn isomers).

Step 5: Computational Cross-Validation (DFT) Extract the NOE distance constraints and input them into a Density Functional Theory (DFT) geometry optimization (e.g., B3LYP/6-31G*). The computational model serves as a self-validating check: if the DFT energy-minimized structure violates the empirical NOE distance constraints, the stereochemical assignment must be re-evaluated.

Conclusion

The spiro[2.2]pentyl system is far more than a synthetic curiosity; it is a highly precise molecular ruler. By understanding the causality between its orthogonal Walsh orbitals and its macroscopic rigidity, drug developers can utilize this scaffold to systematically reduce conformational degeneracy, map complex receptor binding pockets, and execute sophisticated bioisosteric replacements that escape the limitations of flat aromatic pharmacology.

References

  • Pellicciari, R., Marinozzi, M., Camaioni, E., Nùnez, M. C., Costantino, G., & Gasparini, F. (2002). "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids." The Journal of Organic Chemistry.[Link]

  • Zhang, Y., & Hsung, R. P. (2010). "Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides." PubMed Central (PMC).[Link]

  • Denora, N., et al. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications (RSC Publishing).[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Homologation Protocol for Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Introduction & Mechanistic Rationale The spiro[2.2]pentane scaffold is an exceptionally rigid, highly strained carbocycle (ring strain energy ~63 kcal/mol) that has garnered significant interest as a bioisostere for tert...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The spiro[2.2]pentane scaffold is an exceptionally rigid, highly strained carbocycle (ring strain energy ~63 kcal/mol) that has garnered significant interest as a bioisostere for tert-butyl and cyclopropyl groups in modern drug development[1]. Due to its unique exit vectors and high F(sp3) character, it imparts favorable pharmacokinetic properties while locking molecular conformations[2].

However, synthesizing functionalized derivatives like methyl 2-(spiro[2.2]pentan-1-yl)acetate (CAS: 114720-65-9) poses a distinct synthetic challenge. The strained bicyclic core is highly susceptible to ring-opening or fragmentation under harsh Lewis acidic, thermal, or nucleophilic conditions. To circumvent these degradation pathways, this protocol utilizes a three-step Arndt-Eistert homologation starting from spiro[2.2]pentane-1-carboxylic acid[3].

The Arndt-Eistert sequence serves as a self-validating, structurally conservative system for strained rings[4]. The critical carbon-carbon bond-forming step—the Wolff rearrangement—proceeds via a reactive ketene intermediate under mild, neutral-to-mildly basic conditions (Ag(I) catalysis in methanol), strictly preserving the intact spiro[2.2]pentane architecture without triggering cyclopropane ring-opening.

Experimental Workflow

G A Spiro[2.2]pentane-1-carboxylic Acid (Starting Material) B Spiro[2.2]pentane-1-carbonyl Chloride (Activated Intermediate) A->B Oxalyl Chloride, DMF (cat.) DCM, 0 °C to RT, 2 h C α-Diazoketone Intermediate (Diazo Transfer) B->C TMS-Diazomethane THF/MeCN, 0 °C, 4 h D Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Homologated Product) C->D AgOBz (cat.), Et3N MeOH, RT, 12 h (Wolff Rearrangement)

Arndt-Eistert homologation workflow for methyl 2-(spiro[2.2]pentan-1-yl)acetate synthesis.

Quantitative Data Summary

StepReagent / CatalystEquivalentsSolvent SystemTemp (°C)Time (h)Expected Yield
1. Activation Oxalyl Chloride1.2DCM0 → 202>95% (Crude)
2. Diazo Transfer TMS-Diazomethane2.0THF / MeCN (1:1)0480–85%
3. Homologation Silver Benzoate (AgOBz)0.1Methanol201270–75%

Step-by-Step Methodology

Pre-requisite: Spiro[2.2]pentane-1-carboxylic acid can be prepared via the rhodium-catalyzed cyclopropanation of methylenecyclopropane with ethyl diazoacetate, followed by standard ester hydrolysis[3].

Step 1: Synthesis of Spiro[2.2]pentane-1-carbonyl Chloride

Causality & Insight: Oxalyl chloride is explicitly selected over thionyl chloride to avoid the thermal stress of reflux conditions and the generation of harsh sulfur byproducts, both of which can trigger cyclopropane ring-opening. Catalytic DMF is used to form the active Vilsmeier-Haack reagent for mild activation.

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve spiro[2.2]pentane-1-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL, 0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a catalytic amount of anhydrous DMF (0.05 eq, 0.5 mmol).

  • Add oxalyl chloride (1.2 eq, 12.0 mmol) dropwise over 15 minutes. Visual Cue: Vigorous gas evolution (CO, CO₂, HCl) will occur, validating the activation process.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The crude acid chloride is obtained as a pale yellow oil and must be used immediately in the next step to prevent degradation.

Step 2: Diazo Transfer to α-Diazoketone

Causality & Insight: TMS-diazomethane is utilized as a safer, non-explosive alternative to gaseous diazomethane. A stoichiometric excess (2.0 eq) is strictly required: the first equivalent forms the diazoketone, while the second equivalent acts as a proton scavenger to neutralize the generated HCl. Failure to neutralize the HCl will result in the formation of an unwanted α-chloroketone byproduct[4].

  • Dissolve the crude spiro[2.2]pentane-1-carbonyl chloride in a 1:1 mixture of anhydrous THF and Acetonitrile (100 mL total, 0.1 M).

  • Cool the solution to 0 °C.

  • Add TMS-diazomethane (2.0 M in hexanes, 2.0 eq, 20.0 mmol) dropwise via syringe.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction carefully by adding glacial acetic acid dropwise until nitrogen gas evolution completely ceases, ensuring all excess TMS-diazomethane is destroyed.

  • Concentrate the mixture under reduced pressure and purify via a short-plug silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the α-diazoketone intermediate.

Step 3: Wolff Rearrangement and Esterification

Causality & Insight: Silver benzoate (AgOBz) catalyzes the extrusion of nitrogen gas, triggering a 1,2-alkyl shift (Wolff rearrangement) to form a highly reactive ketene intermediate. Methanol serves a dual purpose as both the solvent and the nucleophile, instantly trapping the ketene to form the homologated methyl ester. The reaction is performed in the dark to prevent premature photolytic decomposition of the silver catalyst or the diazo species.

  • Dissolve the purified α-diazoketone in anhydrous methanol (100 mL, 0.1 M).

  • Add triethylamine (2.0 eq, 20.0 mmol) to maintain a mildly basic environment, preventing any trace acid-catalyzed ring opening of the spirocycle.

  • Wrap the reaction flask entirely in aluminum foil to exclude light.

  • Add silver benzoate (0.1 eq, 1.0 mmol) in one single portion.

  • Stir the mixture at room temperature for 12 hours. Visual Cue: Continuous gas evolution (N₂) will be observed as the rearrangement proceeds.

  • Filter the heterogeneous mixture through a pad of Celite to remove precipitated silver salts, washing the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield methyl 2-(spiro[2.2]pentan-1-yl)acetate as a colorless oil.

Analytical Validation & Structural Integrity

To validate the success of the homologation and the integrity of the spirocyclic core, Nuclear Magnetic Resonance (NMR) spectroscopy is required[2]:

  • ¹H NMR Signatures: The spiro[2.2]pentane core is characterized by highly shielded protons. The cyclopropyl CH₂ protons typically resonate in the upfield region between 0.60–1.10 ppm . The newly formed methylene bridge (-CH₂ -COOMe) will appear as a distinct multiplet or doublet around 2.20–2.40 ppm , confirming successful homologation. The methyl ester singlet (-OCH₃ ) will appear sharply at 3.65 ppm .

  • Structural Integrity Check: The complete absence of olefinic protons in the 5.0–6.0 ppm range confirms that the spiro[2.2]pentane ring did not undergo strain-release fragmentation or rearrangement into a methylenecyclobutane or diene derivative during the sequence.

  • ¹³C NMR Signatures: The central spiro quaternary carbon (C(sp³)) exhibits a highly characteristic shift around 20–25 ppm .

References

  • Synthesis of Spiro[2.
  • Application Notes and Protocols for the Polymerization of Spiropentane-Based Monomers Source: Benchchem URL
  • Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.
  • Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Application

Scalable synthesis of functionalized spiro[2.2]pentanes.

Application Note: Scalable Synthesis of Functionalized Spiro[1]pentanes for Medicinal Chemistry Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Functionalized Spiro[1]pentanes for Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Rationale

In modern drug discovery, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these scaffolds, spiro[1]pentanes have emerged as elite bioisosteres[2]. Characterized by two fused cyclopropane rings sharing a central quaternary carbon, this motif serves as a highly rigid, non-classical bioisostere for tert-butyl, gem-dimethyl, and even small aromatic groups[2][3].

The spiro[1]pentane core imparts a dense F(sp³) character and precisely defined exit vectors, which significantly enhance metabolic stability and alter lipophilicity without compromising target binding[2][3]. However, synthesizing these molecules at scale is notoriously difficult. The parent spiro[1]pentane possesses a staggering total strain energy of approximately 62.9 kcal/mol[4]. This immense ring strain creates severe thermodynamic barriers, causing traditional thermal cyclopropanation methods to fail due to unfavorable entropy and rapid catalyst degradation[4].

This guide details two modern, field-proven methodologies that bypass these thermodynamic hurdles to achieve scalable, functionalized spiro[1]pentane synthesis.

Bioisostere N1 Lead Compound (tert-butyl / gem-dimethyl) N2 High Lipophilicity Metabolic Liability N1->N2 Exhibits N3 Spiro[2.2]pentane Bioisostere N2->N3 Scaffold Hopping N4 Increased F(sp3) Rigid Exit Vectors N3->N4 Imparts N5 Improved PK/PD Metabolic Stability N4->N5 Results In

Fig 1. Rationale for spiro[1]pentane bioisosteric replacement in lead optimization.

Mechanistic Pathways: Overcoming Ring Strain

To synthesize the highly strained spiro[1]pentane core, synthetic strategies must avoid the generation of highly unstable, free carbenes that rapidly dimerize or decompose when faced with sterically hindered, strained alkenes.

Strategy A: Sulfones as Carbene Equivalents (Teeples et al., 2025)

A recent breakthrough utilizes alkylsulfone anions as carbene equivalents to cyclopropanate methylenecyclopropanes[5].

  • Causality of Design: Instead of generating a transient metal-carbenoid, this method relies on a stepwise addition-elimination pathway[1]. A strong base deprotonates the alkylsulfone, generating a nucleophilic anion that attacks the carbon-carbon double bond of the methylenecyclopropane. This forms a stabilized intermediate that subsequently undergoes intramolecular ring closure, expelling the sulfinate leaving group to yield the arylspiro[1]pentane[5]. This anionic approach entirely circumvents the thermodynamic instability of free carbenes.

Strategy B: Simmons-Smith Cyclopropanation of Allenamides (Lu et al.)

For the synthesis of heteroatom-functionalized derivatives, the Simmons-Smith cyclopropanation of allenamides is highly effective[6].

  • Causality of Design: Unactivated alkenes resist cyclopropanation to form spiropentanes. However, allenamides possess an electron-rich, activated π -system. The amide functionality acts as a directing group, coordinating the zinc carbenoid (generated from Et₂Zn and ICH₂X) and drastically lowering the activation energy required to assemble the amido-spiro[1]pentane system[6].

Mechanism Step1 Alkylsulfone + Base Step2 Sulfone Anion Generation Step1->Step2 Deprotonation Step3 Methylenecyclopropane Addition Step2->Step3 Nucleophilic Attack Step4 Addition-Elimination (Carbene Equivalent) Step3->Step4 Ring Closure / SO2R Loss Step5 Arylspiro[2.2]pentane Product Step4->Step5 Stereoselective Assembly

Fig 2. Mechanistic pathway of sulfone-mediated spiro[1]pentane synthesis.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and quantitative outcomes of both synthetic strategies, allowing chemists to select the appropriate method based on the desired functionalization.

ParameterMethod A: Sulfone-Carbene Equivalents[1][5]Method B: Allenamide Simmons-Smith[6]
Target Scaffold Arylspiro[1]pentanesAmido-spiro[1]pentanes
Key Reagents Alkylsulfones, Strong Base (e.g., mixed bases)Et₂Zn (5.0 equiv), ICH₂X (10.0 equiv)
Yield Range 24% – 81% (Isolated)Up to 90%+ (Gram-scale)
Stereocontrol High (Single diastereomers observed in specific cases)Low to Moderate (Improves with α -substitution)
Scalability Moderate (Requires concentration tuning, e.g., 0.2 M)High (Readily scalable to gram quantities)
Primary Limitation C-H insertion side-reactions (Vinylcyclopropanes)Bis-cyclopropanation with highly substituted substrates

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in diagnostic checks allow the operator to verify the chemical state at critical junctures, preventing the progression of failed reactions.

Protocol A: Scalable Synthesis of Arylspiro[1]pentanes (Sulfone Method)

Rationale: This protocol utilizes cyclopropyl sulfone anions to construct densely functionalized spiropentane derivatives from methylenecyclopropanes[5].

  • Preparation of the Anion: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the alkylsulfone (1.2 equiv) in anhydrous THF (to achieve a 0.2 M concentration)[5].

  • Base Addition: Cool the solution to -78 °C. Dropwise, add the selected base (e.g., a mixed base system to optimize yield) over 15 minutes.

    • Self-Validation Check: A distinct color change (typically pale yellow to deep orange/red) must occur, indicating successful deprotonation and generation of the sulfone anion. If the solution remains colorless, the base has likely degraded (e.g., moisture contamination); halt the reaction and titrate the base.

  • Substrate Addition: Add the methylenecyclopropane (1.0 equiv) dropwise. Maintain the temperature at -78 °C for 30 minutes, then slowly warm to room temperature (or up to 80 °C for tetrasubstituted alkenes)[5].

    • Causality: Slow warming is critical. Rapid heating causes the sulfone anion to undergo premature elimination or homocoupling before it can attack the sterically hindered alkene.

  • Reaction Monitoring:

    • Self-Validation Check: After 2 hours, pull an aliquot for GC-MS or TLC. The disappearance of the methylenecyclopropane mass/spot confirms the initial nucleophilic addition. The appearance of a byproduct mass corresponding to vinylcyclopropanes indicates an undesired stepwise addition-elimination/isomerization pathway (C-H insertion)[1]. If this occurs, lower the reaction temperature.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the arylspiro[1]pentane.

Protocol B: Gram-Scale Synthesis of Amido-spiro[1]pentanes (Simmons-Smith Method)

Rationale: This protocol leverages the directing power of allenamides to facilitate the rapid, gram-scale assembly of amido-spiro[1]pentanes[6].

  • Carbenoid Generation: In a rigorously dried, argon-purged flask, dissolve the achiral allenamide (1.0 equiv) in anhydrous CH₂Cl₂. Cool the system to 0 °C.

  • Zinc Addition: Slowly add Diethylzinc (Et₂Zn, 5.0 equiv) via syringe.

    • Causality: A large excess of Et₂Zn is required because the highly strained nature of the resulting spiro-center shifts the thermodynamic equilibrium; mass action is needed to drive the cyclopropanation to completion[6].

  • Diiodomethane Addition: Dropwise, add ICH₂Cl or ICH₂I (10.0 equiv).

    • Self-Validation Check: Monitor the internal temperature using a thermocouple. The formation of the zinc carbenoid is exothermic. If the temperature spikes above 5 °C, the carbenoid will rapidly dimerize to form ethylene gas rather than reacting with the allenamide. Maintain a strict cooling bath.

  • Cyclopropanation: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.

    • Self-Validation Check: The reaction should remain a homogeneous, slightly cloudy solution. The precipitation of heavy white solids early in the reaction indicates the catastrophic decomposition of the zinc reagent due to moisture ingress.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NaHCO₃.

    • Causality: Do not use acidic quenches (like HCl), as the highly strained spiro[1]pentane core is susceptible to acid-catalyzed ring-opening.

  • Purification: Filter the biphasic mixture through a pad of Celite to remove zinc salts. Extract the aqueous layer with CH₂Cl₂, dry the organics over K₂CO₃, and concentrate. The resulting amido-spiro[1]pentane can be purified via basic alumina chromatography[6].

References

  • Lu, T., Hayashi, R., et al. "Synthesis of amido-spiro[1]pentanes via Simmons-Smith cyclopropanation of allenamides." Organic & Biomolecular Chemistry. Available at:

  • Teeples, C. R., Metts, J. C., et al. (2025). "Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters, 27(29), 8011-8017. Available at:

  • Grokipedia. "Spiro compound - Structural variations and strain energy.
  • Benchchem. "Spiropentane as a Bioisostere.
  • "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" (2026). Chemical Reviews.

Sources

Method

Application Notes and Protocols for the Synthesis of Spiro[2.2]pentanes via Simmons-Smith Cyclopropanation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of spiro[2.2]pentanes utilizing the Simmons-Smith cyclopropanation reaction. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of spiro[2.2]pentanes utilizing the Simmons-Smith cyclopropanation reaction. This document offers in-depth technical details, field-proven insights, and step-by-step protocols to empower the successful execution of this valuable transformation in a laboratory setting.

Introduction: The Strategic Importance of the Spiro[2.2]pentane Moiety

Spiro[2.2]pentane, the simplest spiro-connected cycloalkane, represents a unique structural motif characterized by its rigid, three-dimensional topology.[1][2] This inherent rigidity and defined exit vectors make it an increasingly attractive component in medicinal chemistry.[3][4] The incorporation of a spiro[2.2]pentane core into a drug candidate can significantly enhance its binding affinity and selectivity for its biological target by locking the conformation of the molecule.[5] In some instances, this has led to a dramatic increase in potency, with reports of up to a 75-fold improvement.[3]

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, offers a powerful and stereospecific method for constructing these highly strained ring systems.[6][7][8][9] This guide will focus on the application of the Simmons-Smith reaction, and its modern variants, to the synthesis of spiro[2.2]pentanes from allene precursors.

Mechanistic Rationale and Strategic Considerations

The Simmons-Smith reaction involves an organozinc carbenoid, which delivers a methylene group to an alkene in a concerted, stereospecific fashion.[6][7][10] This means that the stereochemistry of the starting alkene is faithfully translated to the resulting cyclopropane.[10]

The Active Reagent: A Tale of Two Carbenoids

The active species in the Simmons-Smith reaction is a zinc carbenoid, commonly represented as (iodomethyl)zinc iodide (ICH₂ZnI).[6][10] This reagent is typically generated in situ from diiodomethane and a zinc-copper couple.[10][11][12] The zinc-copper couple is an activated form of zinc that is crucial for the reaction's success.[11]

A significant advancement in the Simmons-Smith reaction was the development of the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[13] This modification often leads to higher reactivity and better reproducibility, especially for less nucleophilic alkenes.[6] The active species in the Furukawa modification is believed to be a more reactive zinc carbenoid, Zn(CH₂I)₂.

The Substrate: Allenes as Precursors to Spiro[2.2]pentanes

Allenes, with their two cumulative double bonds, are ideal substrates for the synthesis of spiro[2.2]pentanes via a double cyclopropanation. The Simmons-Smith reagent reacts sequentially with both double bonds of the allene to generate the spirocyclic core.[1][14][15][16]

The reaction proceeds through a "butterfly" transition state where the zinc carbenoid approaches the face of the double bond.[6][8] The concerted nature of the methylene transfer ensures the retention of any pre-existing stereochemistry in the allene substrate.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the necessary reagents and the execution of the Simmons-Smith cyclopropanation for the synthesis of spiro[2.2]pentanes.

Protocol 1: Preparation of Activated Zinc-Copper Couple

The quality of the zinc-copper couple is paramount for a successful Simmons-Smith reaction. Several methods for its preparation exist, with the following being a reliable and reproducible procedure.[11][17][18]

Materials:

  • Zinc dust (<10 micron, high purity)

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Anhydrous diethyl ether

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add zinc dust (10 equivalents relative to the allene substrate).

  • Add a solution of copper(II) acetate monohydrate (1 equivalent relative to zinc) in glacial acetic acid.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours. The color of the solution should change from blue to colorless, and the zinc dust will acquire a dark, coppery coating.

  • Allow the mixture to cool to room temperature and decant the acetic acid.

  • Wash the zinc-copper couple with anhydrous diethyl ether (3 x 50 mL) by swirling and decanting the ether.

  • The freshly prepared zinc-copper couple is ready for immediate use.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the activated zinc surface, which would decrease its reactivity.

  • Acetic Acid: Serves as a solvent and helps to etch the surface of the zinc dust, exposing fresh, reactive sites.

  • Copper(II) Acetate: The source of copper that deposits onto the zinc surface, forming the active couple.

  • Anhydrous Diethyl Ether Wash: Removes any residual acetic acid and water, which can quench the organozinc reagent.

Protocol 2: Simmons-Smith Cyclopropanation of an Allene using Zinc-Copper Couple

Materials:

  • Allene substrate

  • Freshly prepared Zinc-Copper Couple (from Protocol 3.1)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the flask containing the freshly prepared zinc-copper couple under an inert atmosphere, add anhydrous diethyl ether to form a slurry.

  • Add diiodomethane (4-6 equivalents relative to the allene substrate) to the stirred slurry.

  • Gently heat the mixture to reflux for 30-60 minutes to initiate the formation of the zinc carbenoid. A color change and/or the formation of a precipitate may be observed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the allene substrate (1 equivalent) in anhydrous diethyl ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This can be exothermic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validating System:

  • Reaction Monitoring: Regular analysis by TLC or GC-MS allows for the tracking of substrate consumption and product formation, confirming the reaction is proceeding as expected.

  • Quenching: The careful, controlled quenching with saturated ammonium chloride neutralizes any remaining reactive organozinc species, ensuring a safe workup.

Protocol 3: Furukawa Modification for the Cyclopropanation of an Allene

This protocol is often preferred for its higher reactivity and reproducibility.[6][13]

Materials:

  • Allene substrate

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add diiodomethane (4-6 equivalents relative to the allene substrate).

  • Slowly add the diethylzinc solution (4-6 equivalents) to the stirred mixture. A white precipitate of the zinc carbenoid may form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of the allene substrate (1 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This can be highly exothermic.

  • Follow the workup and purification steps as described in Protocol 3.2 (steps 8-11).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Diethylzinc is extremely pyrophoric and reacts violently with water. Strict anhydrous and inert atmosphere techniques are essential for safety and reactivity.

  • Slow Addition at 0 °C: The formation of the zinc carbenoid and the subsequent reaction with the allene can be exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

Data Presentation and Visualization

Table of Key Reaction Parameters
ParameterSimmons-Smith (Zn-Cu)Furukawa Modification (Et₂Zn)Rationale
Zinc Source Zinc-Copper CoupleDiethylzincEt₂Zn is often more reactive and provides better reproducibility.
Solvent Diethyl etherDichloromethaneSolvent choice can influence reaction rate and solubility of reagents.
Temperature 0 °C to reflux0 °C to room temperatureLower temperatures are used for initial mixing to control exotherms.
Equivalents of CH₂I₂ 4-64-6An excess is used to ensure complete bis-cyclopropanation of the allene.
Equivalents of Zinc Reagent 10 (Zn dust)4-6 (Et₂Zn)An excess ensures complete conversion of diiodomethane to the carbenoid.
Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the Simmons-Smith cyclopropanation for the synthesis of spiro[2.2]pentanes.

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_cyclopropanation Bis-Cyclopropanation Zn_Cu Zn-Cu Couple Carbenoid ICH₂ZnI Zn_Cu->Carbenoid insertion CH2I2 CH₂I₂ CH2I2->Carbenoid Allene Allene Carbenoid->Allene Reacts with Intermediate Methylenecyclopropane Carbenoid->Intermediate Reacts with Allene->Intermediate First Cyclopropanation Spiro Spiro[2.2]pentane Intermediate->Spiro Second Cyclopropanation

Caption: Simmons-Smith reaction pathway for spiro[2.2]pentane synthesis.

Experimental_Workflow Start Start Reagent_Prep Prepare Zinc Reagent (Zn-Cu or Et₂Zn) Start->Reagent_Prep Carbenoid_Formation Form Zinc Carbenoid (with CH₂I₂) Reagent_Prep->Carbenoid_Formation Substrate_Addition Add Allene Substrate Carbenoid_Formation->Substrate_Addition Reaction Reaction (12-24h) Substrate_Addition->Reaction Quench Quench Reaction (aq. NH₄Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Spiro[2.2]pentane Purification->Product

Caption: General experimental workflow for spiro[2.2]pentane synthesis.

Trustworthiness and Troubleshooting

The protocols described herein are designed to be self-validating through careful monitoring and controlled procedures. However, challenges can arise.

IssuePotential CauseSuggested Solution
Low or no conversion Inactive zinc reagentPrepare fresh zinc-copper couple; use high-purity zinc dust. For the Furukawa modification, ensure the diethylzinc solution has not degraded.
Wet reagents or solventUse freshly distilled, anhydrous solvents and reagents. Flame-dry all glassware.
Formation of mono-cyclopropanated product only Insufficient equivalents of carbenoidIncrease the equivalents of diiodomethane and the zinc reagent.
Steric hindranceFor highly substituted allenes, longer reaction times or higher temperatures may be required. Consider using the more reactive Furukawa modification.
Exothermic reaction is difficult to control Addition of reagents is too fastAdd reagents slowly and maintain cooling with an ice bath, especially during the initial stages and quenching.

Conclusion

The Simmons-Smith cyclopropanation of allenes is a robust and reliable method for the synthesis of spiro[2.2]pentanes, a structural motif of growing importance in drug discovery. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently employ this powerful transformation to access these unique and valuable molecules. The choice between the classical zinc-copper couple and the Furukawa modification allows for flexibility in tailoring the reaction conditions to the specific substrate and desired outcome.

References

  • Benchchem. Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde.
  • Simmons–Smith reaction – cyclopropanation of alkenes.
  • Wikipedia. Zinc–copper couple.
  • Molecules. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • YouTube. Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Available from: [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. Available from: [Link]

  • National Institutes of Health. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Available from: [Link]

  • University of North Carolina at Chapel Hill. Chemists Unlock Route to Tiny Molecular Shapes That Could Power Next-Gen Medicines.
  • Organic Syntheses. norcarane. Available from: [Link]

  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. Available from: [Link]

  • ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]

  • Wikipedia. Simmons–Smith reaction. Available from: [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available from: [Link]

  • National Institutes of Health. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Available from: [Link]

  • ResearchGate. Pharmaceutically relevant spiro[2.2]pentanes (A) and gem‐difluorocyclopropanes (B). Available from: [Link]

  • ACS Publications. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • ResearchGate. Simmons‐Smith Cyclopropanation Reaction. Available from: [Link]

  • University of Liverpool Repository. Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Available from: [Link]

  • Royal Society of Chemistry. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Available from: [Link]

  • PubMed. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • ACS Publications. 1,4-Dioxaspiro[2.2]pentanes. Synthesis, spectroscopic properties, and reactions with nucleophiles. Available from: [Link]

  • Semantic Scholar. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • Wikipedia. Spiropentane. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Polysubstituted Spiropentanes. Available from: [Link]

Sources

Application

Application Notes and Protocols: Sulfone-Mediated Synthesis of Spiro[2.2]pentanes

A Modern Approach to a Strained Scaffold Spiro[2.2]pentanes are highly strained carbocycles that have captured the interest of chemists for over a century due to their unique three-dimensional structure and high degree o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Modern Approach to a Strained Scaffold

Spiro[2.2]pentanes are highly strained carbocycles that have captured the interest of chemists for over a century due to their unique three-dimensional structure and high degree of sp3-hybridization.[1][2] These rigid molecular frameworks are increasingly recognized as valuable components in medicinal chemistry, serving as bioisosteres and contributing to significant increases in the potency of drug candidates.[1][3] However, the inherent strain in the spiro[2.2]pentane skeleton makes its synthesis challenging, often precluding the use of traditional cyclopropanation methods.[2][3][4] This guide details a modern and efficient strategy for the synthesis of functionalized aryl spiro[2.2]pentanes utilizing dialkyl sulfones as versatile carbene equivalents.[1][4]

The Sulfone Advantage: A Carbene Equivalent Strategy

This methodology leverages the reactivity of dialkyl sulfones to generate a nucleophilic carbene equivalent, which can then undergo a cyclopropanation reaction with suitable olefinic partners.[1] A key advantage of this approach is its ability to construct the highly strained spiro[2.2]pentane system under relatively mild conditions, offering a practical alternative to other specialized methods that may involve difluorocarbenes, carbometalations, or photoredox catalysis.[3]

The overall transformation can be visualized as the reaction of a methylenecyclopropane with a sulfone anion, leading to the formation of the desired spiro[2.2]pentane and the elimination of a sulfinate leaving group.

G Methylenecyclopropane Methylenecyclopropane SpiroPentane Spiro[2.2]pentane Methylenecyclopropane->SpiroPentane + Sulfone Anion Sulfone Dialkyl Sulfone SulfoneAnion Sulfone Anion (Carbene Equivalent) Sulfone->SulfoneAnion + Base Base Base (e.g., NaNH2) SulfoneAnion->SpiroPentane Sulfinate Sulfinate Byproduct

Caption: General workflow for spiro[2.2]pentane synthesis.

Mechanistic Insights: The Role of the Sulfone Anion

The reaction is proposed to proceed through a stepwise anionic process.[5] The reaction is initiated by the deprotonation of the dialkyl sulfone by a strong base, such as sodium amide (NaNH2), to form a sulfone anion. This anion then acts as a nucleophile, adding to the exocyclic double bond of the methylenecyclopropane. This addition is likely favored by the release of some of the ring strain in the methylenecyclopropane starting material.[3] The resulting intermediate then undergoes an intramolecular nucleophilic substitution, with the sulfinate acting as a leaving group, to close the second cyclopropane ring and form the spiro[2.2]pentane product.

G Start Methylenecyclopropane + Sulfone Anion Intermediate Adduct Intermediate Start->Intermediate Nucleophilic Addition TransitionState Ring-Closing Transition State Intermediate->TransitionState Intramolecular SN2 Product Spiro[2.2]pentane + Sulfinate TransitionState->Product Ring Closure & Elimination

Caption: Proposed mechanism for spiro[2.2]pentane formation.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Tetrahydrofuran (THF) should be dried and distilled prior to use.

  • Reagents should be of high purity. Methylenecyclopropanes can be readily synthesized via Wittig olefination of the corresponding ketones.[3]

Protocol 1: Synthesis of Aryl Spiro[2.2]pentanes

This protocol is adapted from the work of Teeples et al. (2025).[3]

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the dialkyl sulfone (2.0 equivalents) and sodium amide (NaNH2, 3.0 equivalents).

    • Expert Insight: An excess of NaNH2 is often required due to its low solubility in THF.[3]

  • Add dry THF to achieve a desired concentration (typically 0.1 M with respect to the limiting reagent).

  • Stir the resulting suspension at room temperature (23 °C) for 30 minutes to facilitate the formation of the sulfone anion.

  • Add the methylenecyclopropane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18 hours.

    • Note: For some less reactive substrates, such as those bearing 1,1-diaryl groups, higher temperatures (e.g., 80 °C) and increased concentrations (0.2 M) may be necessary to achieve high conversion.[3]

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[2.2]pentane.

Substrate Scope and Yields

This method has been successfully applied to a range of substituted aryl methylenecyclopropanes and dialkyl sulfones, affording the corresponding spiro[2.2]pentanes in moderate to good yields.

EntryAryl Group on MethylenecyclopropaneSulfoneYield (%)
1PhenylIsopropyl sulfone81
2DibenzofuranylIsopropyl sulfone63
34-BromophenylIsopropyl sulfoneNot specified
41,1-DiphenylIsopropyl sulfone35
5Phenyl2-Butyl sulfoneNot specified

Data adapted from Teeples et al., 2025.[3][4]

An Unexpected Turn: Synthesis of Vinylcyclopropanes

Interestingly, when cyclopropyl sulfones are employed in this reaction with styrenes, the expected spiro[2.2]pentane products are not observed. Instead, the reaction yields vinylcyclopropanes through a formal C-H insertion process.[2][3][4]

Mechanistic Considerations for Vinylcyclopropane Formation

Deuterium-labeling studies suggest that the formation of vinylcyclopropanes proceeds through a stepwise addition-elimination/isomerization pathway.[2][3][4] The reaction is believed to involve a key proton transfer step, as evidenced by H/D exchange at the benzylic position of the styrene starting material.[3]

G Start Styrene + Cyclopropyl Sulfone Anion Adduct Initial Adduct Start->Adduct Addition Elimination Intermediate after Elimination Adduct->Elimination Elimination Isomerization Isomerization via Proton Transfer Elimination->Isomerization Product Vinylcyclopropane Isomerization->Product

Caption: Proposed pathway for vinylcyclopropane formation.

Protocol 2: Synthesis of Vinylcyclopropanes

This protocol is also adapted from the work of Teeples et al. (2025).[3]

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the cyclopropyl sulfone (2.0 equivalents) and sodium amide (NaNH2, 3.0 equivalents). In some cases, the addition of sodium tert-butoxide (NaOt-Bu, 1.5 equivalents) can improve yields.[3]

  • Add dry THF to the reaction vessel.

  • Stir the suspension at room temperature (23 °C) for 30 minutes.

  • Add the styrene (1.0 equivalent) to the mixture.

  • Heat the reaction to 70 °C for 18-24 hours.

  • Workup and purification are performed as described in Protocol 1.

Substrate Scope and Yields for Vinylcyclopropane Synthesis

A variety of substituted styrenes and cyclopropyl sulfones have been shown to be compatible with this methodology.

EntryStyreneCyclopropyl SulfoneYield (%)
1StyreneIsopropyl sulfoneNot specified
24-MethylstyreneIsopropyl sulfoneNot specified
34-MethoxystyreneIsopropyl sulfoneNot specified
4Styrenetrans-1-(tert-Butylsulfonyl)-2-methylcyclopropaneNot specified

Data derived from the findings of Teeples et al., 2025.[3]

Conclusion

The use of sulfones as carbene equivalents provides a powerful and modular platform for the synthesis of highly substituted spiro[2.2]pentanes.[3] This method is characterized by its operational simplicity and its tolerance of a range of functional groups on both the methylenecyclopropane and sulfone components. Furthermore, the divergent reactivity observed with cyclopropyl sulfones opens up an efficient route to valuable vinylcyclopropane building blocks.[2][4][6] This dual reactivity underscores the versatility of sulfone-based reagents in modern organic synthesis and offers promising avenues for the construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations. Carolina Digital Repository. Available at: [Link]1]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011–8017. Available at: [Link]3][4]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Figshare. Available at: [Link]3]

  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. ResearchGate. Available at: [Link]5]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. PMID: 40650999; DOI: 10.1021/acs.orglett.5c02374. Available at: [Link]2]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar. Corpus ID: 280009174. Available at: [Link]6]

Sources

Method

Application and Protocol Guide for the Purification of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Introduction Methyl 2-(spiro[2.2]pentan-1-yl)acetate (CAS No. 114720-65-9, Molecular Weight: 140.18 g/mol ) is a unique small molecule characterized by the highly strained spiro[2.2]pentane moiety.[1] This structural fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(spiro[2.2]pentan-1-yl)acetate (CAS No. 114720-65-9, Molecular Weight: 140.18 g/mol ) is a unique small molecule characterized by the highly strained spiro[2.2]pentane moiety.[1] This structural feature imparts significant three-dimensionality, making it an attractive building block in medicinal chemistry and materials science.[2] The successful synthesis of this compound is often followed by the critical step of purification, which is paramount to ensure the integrity of downstream applications and to meet the stringent purity requirements of drug development and scientific research.

This comprehensive guide provides detailed application notes and protocols for the purification of Methyl 2-(spiro[2.2]pentan-1-yl)acetate. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the principles and practices of purifying this non-polar ester. The protocols described herein are designed as self-validating systems, emphasizing not just the "how" but also the "why" behind each experimental choice.

Understanding the Molecule: Key Physicochemical Properties and Stability

A thorough understanding of the target molecule's properties is the foundation of a successful purification strategy.

Chemical Structure and Polarity:

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a non-polar compound due to its hydrocarbon-rich spirocyclic core and the ester functionality. This low polarity is a key determinant in the selection of appropriate chromatographic conditions.

Thermal Stability:

The spiro[2.2]pentane core is a strained ring system. While spiro-compounds can exhibit thermal stability, they are prone to rearrangement at elevated temperatures. For instance, the parent spiropentane undergoes thermolysis at temperatures between 360-410°C, leading to ring expansion and fragmentation products.[3] Therefore, purification methods involving heat, such as distillation, must be conducted with careful temperature control to prevent degradation of the target molecule.[4]

pH Stability:

As a methyl ester, the compound is susceptible to both acid- and base-catalyzed hydrolysis. The ester linkage is most stable in a neutral to slightly alkaline pH range.[5] Exposure to strong acidic or basic conditions during work-up or chromatography should be minimized to prevent cleavage of the ester to the corresponding carboxylic acid and methanol.

Purification Strategies: A Multi-faceted Approach

The purification of Methyl 2-(spiro[2.2]pentan-1-yl)acetate typically involves a combination of techniques to remove unreacted starting materials, byproducts, and other impurities. The choice and sequence of these techniques will depend on the scale of the synthesis and the nature of the impurities.

A logical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Crude_Mixture->Aqueous_Workup Initial Quench & Extraction Flash_Chromatography Flash Column Chromatography Aqueous_Workup->Flash_Chromatography Removal of Polar Impurities Distillation Vacuum Distillation Flash_Chromatography->Distillation Removal of Non-volatile Impurities & Isomers Purity_Analysis Purity Analysis (GC-MS, NMR) Distillation->Purity_Analysis Final Purity Check Purified_Product Purified Product Purity_Analysis->Purified_Product

Figure 1: A generalized workflow for the purification of Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

Detailed Protocols

Protocol 1: Aqueous Work-up

Rationale: The initial step after the synthesis is typically an aqueous work-up to remove water-soluble impurities, such as salts and polar starting materials. Given the ester's sensitivity to pH, a neutral to mildly basic wash is recommended.

Step-by-Step Methodology:

  • Quenching: Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to neutralize any acidic components.

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent in which the target compound is highly soluble, such as diethyl ether, ethyl acetate, or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities and to aid in the separation of the aqueous and organic phases.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating the non-polar target compound from more polar impurities. The choice of the stationary and mobile phases is critical for achieving good separation.[6]

Data Presentation: Solvent Systems for Flash Chromatography

Polarity of CompoundRecommended Solvent SystemStarting Eluent Composition (v/v)
Non-polar Hexane/Ethyl Acetate98:2 to 95:5
Hexane/Diethyl Ether99:1 to 97:3
100% HexaneFor extremely non-polar compounds

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm particle size) as the stationary phase.

  • Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, select a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. For a non-polar compound like Methyl 2-(spiro[2.2]pentan-1-yl)acetate, a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether is a good starting point.[6]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product from the aqueous work-up in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the initial non-polar solvent mixture. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for complex mixtures.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Trustworthiness through Self-Validation:

  • TLC Monitoring: Before, during, and after the column, run TLC plates to visualize the separation and confirm the purity of the collected fractions.

  • Cross-Contamination Check: Analyze a small aliquot of the fractions immediately preceding and succeeding the main product fractions to ensure no cross-contamination.

Protocol 3: Vacuum Distillation

Rationale: Vacuum distillation is an excellent final purification step for volatile liquid compounds, effectively removing non-volatile impurities and potentially separating isomers with different boiling points.[7][8] Given the thermal sensitivity of the spiro[2.2]pentane ring, performing the distillation under reduced pressure is crucial to lower the boiling point and minimize the risk of thermal decomposition.[3]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Heating: Gently heat the distillation flask containing the product from the flash chromatography step using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the purified Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

    • Residue: Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to decomposition.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Data Presentation: Expected Boiling Point Estimation

Quality Control and Characterization

After purification, it is essential to verify the purity and confirm the identity of Methyl 2-(spiro[2.2]pentan-1-yl)acetate using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for assessing purity and confirming the molecular weight of volatile compounds. A single, sharp peak in the gas chromatogram with the correct mass-to-charge ratio (m/z = 140.18 for the molecular ion) in the mass spectrum is indicative of a pure sample.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity assessment. The spectra should be clean, with sharp signals corresponding to the expected protons and carbons of the molecule. The absence of signals from impurities confirms the success of the purification.[10][11]

Troubleshooting Common Purification Challenges

ProblemPotential CauseSuggested Solution
Low Recovery after Chromatography Compound is too non-polar and elutes with the solvent front.Use a less polar solvent system (e.g., 100% hexane).
Compound is adsorbing irreversibly to the silica gel.Add a small amount of a more polar solvent or a competing amine like triethylamine to the mobile phase.[6]
Co-elution of Impurities Impurities have similar polarity to the product.Use a shallower solvent gradient or a different solvent system. Consider reverse-phase chromatography if the impurities are more polar.
Product Decomposition during Distillation Distillation temperature is too high.Use a higher vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Oily Product after Solvent Removal Presence of residual high-boiling solvents or greasy impurities.Re-dissolve the product in a low-boiling solvent and re-evaporate. A final purification by vacuum distillation is recommended.

Conclusion

The purification of Methyl 2-(spiro[2.2]pentan-1-yl)acetate requires a systematic and well-reasoned approach. By understanding the molecule's unique properties and employing a combination of aqueous work-up, flash column chromatography, and vacuum distillation, researchers can achieve the high level of purity required for demanding applications. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently purify this valuable spirocyclic compound, ensuring the reliability and reproducibility of their research and development efforts.

References

  • Quiplines. (n.d.). Methyl Ester Distillation. Retrieved from [Link]

  • Pola, J., & Volnina, E. A. (1993). Laser-Powered Decomposition of Spiro[2.n]alkanes. The Journal of Organic Chemistry, 58(26), 7512-7517.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491–496.
  • ResearchGate. (n.d.). Vacuum distillation of C16 methylester and C18 methylester in biodiesel. Retrieved from [Link]

  • Google Patents. (n.d.). CN101058741A - Methyl ester distillation separation process.
  • Koch Modular. (n.d.). Biodiesel Purification via High Vacuum Distillation. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]

  • Billups, W. E., et al. (2024). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Organic Letters.
  • Agilent Technologies. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Grokipedia. (2026, January 14). Simmons–Smith reaction.
  • Teeples, C. R., et al. (2025). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Organic Letters.
  • Chemspace. (n.d.). Methyl 2-hydroxy-2-{spiro[2.2]pentan-1-yl}acetate. Retrieved from [Link]

  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed.
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.
  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
  • Quilliam, M. A., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. PubMed.
  • Benchchem. (n.d.).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Retrieved from [Link]

  • MDPI. (2023, July 26).
  • Trost, B. M., & Marrs, C. M. (1993). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Synthesis of Polysubstituted Spiropentanes. Semantic Scholar.
  • ResearchGate. (2025, October 18). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • ResearchGate. (2023, August 5).
  • Antoniotti, S., & Fernandez, X. (2025). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • Chromatography Forum. (2005, July 12).
  • Benchchem. (n.d.). Comparative 1H NMR Analysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)
  • ResearchGate. (2012, July 13).
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Benchchem. (n.d.).

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Application

Methyl 2-(spiro[2.2]pentan-1-yl)acetate: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Unique Appeal of the Spiro[2.2]pentane Scaffold In the landscape of modern medicinal chemistry and materials science, the demand for molecules with well-defined three-dimensional structures is ever-incr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Appeal of the Spiro[2.2]pentane Scaffold

In the landscape of modern medicinal chemistry and materials science, the demand for molecules with well-defined three-dimensional structures is ever-increasing. The spiro[2.2]pentane moiety has emerged as a particularly intriguing structural motif.[1][2] Its rigid, compact, and sterically demanding nature provides a unique scaffold for the design of novel therapeutics and functional materials.[3][4][5] The introduction of a spiro[2.2]pentane unit can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a valuable tool for lead optimization in drug discovery.[6]

"Methyl 2-(spiro[2.2]pentan-1-yl)acetate" (CAS No. 114720-65-9) is a key building block that provides a convenient entry point to this fascinating class of compounds.[7] The presence of the ester functionality allows for a wide range of chemical transformations, enabling the elaboration of the spirocyclic core into more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of Methyl 2-(spiro[2.2]pentan-1-yl)acetate, complete with detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of a building block is paramount for its effective utilization in synthesis.

PropertyValue
CAS Number 114720-65-9[7]
Molecular Formula C₈H₁₂O₂[7]
Molecular Weight 140.18 g/mol [7]
SMILES Code O=C(OC)CC1CC12CC2[7]
Appearance Colorless oil (predicted)
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol).[8]
Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex in the aliphatic region due to the spirocyclic system.

  • ~3.6-3.7 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).[9]

  • ~2.2-2.5 ppm (d, 2H): Doublet for the methylene protons adjacent to the ester carbonyl (-CH₂-COO).

  • ~0.7-1.8 ppm (m, 7H): A complex multiplet region for the protons of the spiro[2.2]pentane ring system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~172-174 ppm: Carbonyl carbon of the ester.

  • ~51-52 ppm: Methyl carbon of the ester (-OCH₃).

  • ~10-40 ppm: A series of peaks corresponding to the sp³ hybridized carbons of the spiro[2.2]pentane ring and the methylene group of the acetate side chain.

IR (Infrared) Spectroscopy:

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

  • ~1735-1750 cm⁻¹: A strong absorption band characteristic of the C=O stretching of the saturated ester.[10][11]

  • ~1170-1250 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 140.

  • Key Fragmentation Patterns: Expect to see loss of the methoxy group (-OCH₃, m/z = 109) and the carbomethoxy group (-COOCH₃, m/z = 81). Further fragmentation of the spiro[2.2]pentane ring is also likely.[13][14]

Synthesis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate: A Step-by-Step Guide

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available precursors, involving the formation of the corresponding carboxylic acid followed by esterification.

Synthesis_Workflow start 1-bromo-1-(bromomethyl)cyclopropane intermediate1 Spiro[2.2]pentane-1-carbonitrile start->intermediate1 Intramolecular Displacement intermediate2 Spiro[2.2]pentane-1-carboxylic acid intermediate1->intermediate2 Hydrolysis product Methyl 2-(spiro[2.2]pentan-1-yl)acetate intermediate2->product Esterification

Figure 1: Synthetic workflow for Methyl 2-(spiro[2.2]pentan-1-yl)acetate.
Step 1: Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

This procedure is adapted from a known method for the synthesis of the nitrile precursor followed by hydrolysis.[15]

Protocol:

  • Synthesis of Spiro[2.2]pentane-1-carbonitrile:

    • In a round-bottom flask equipped with a mechanical stirrer and cooled to -60 °C, a solution of the appropriate precursor for intramolecular displacement is dissolved in dry THF.[15]

    • Potassium tert-butoxide in dry THF is added dropwise, maintaining the temperature below -55 °C.[15]

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with brine and the organic layer is separated, dried, and concentrated.

    • The crude product is purified by vacuum distillation to yield spiro[2.2]pentane-1-carbonitrile.[15]

  • Hydrolysis to Spiro[2.2]pentane-1-carboxylic Acid:

    • Spiro[2.2]pentane-1-carbonitrile is added to an aqueous solution of sodium hydroxide.[15]

    • The mixture is heated to reflux and maintained overnight.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried to yield spiro[2.2]pentane-1-carboxylic acid.

Step 2: Esterification to Methyl 2-(spiro[2.2]pentan-1-yl)acetate

This is a standard Fischer esterification procedure, adapted for this specific substrate.[16][17]

Protocol:

  • To a solution of spiro[2.2]pentane-1-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[18]

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

Applications in Organic Synthesis: A Gateway to Molecular Complexity

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a versatile building block, with both the ester and the spirocyclic core offering handles for further chemical manipulation.

Reactions_Workflow cluster_ester Ester Transformations cluster_alpha Alpha-Carbon Functionalization start Methyl 2-(spiro[2.2]pentan-1-yl)acetate hydrolysis Hydrolysis start->hydrolysis transesterification Transesterification start->transesterification amide_coupling Amide Coupling start->amide_coupling reduction Reduction start->reduction alkylation Alkylation start->alkylation condensation Condensation Reactions start->condensation

Sources

Method

Application Note: Reactivity and Synthetic Utility of Methyl 2-(spiropentan-1-yl)acetate

Application Note: Reactivity and Synthetic Utility of Methyl 2-(spiro[1]pentan-1-yl)acetate Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reactivity and Synthetic Utility of Methyl 2-(spiro[1]pentan-1-yl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction and Structural Rationale

The incorporation of highly strained bicyclic systems into pharmaceutical pipelines has accelerated due to their ability to act as bioisosteres for flat aromatic rings, thereby improving physicochemical properties such as aqueous solubility and metabolic stability. Methyl 2-(spiropentan-1-yl)acetate (CAS: 114720-65-9) represents a highly versatile building block in this domain[1].

The spiropentane core is a rigid carbocycle characterized by two perpendicular cyclopropane rings sharing a single quaternary carbon. This unique topology imparts a high degree of F(sp3) character and well-defined exit vectors, which have been successfully leveraged in medicinal chemistry campaigns (e.g., Merck's optimization of LRRK2 inhibitors)[2]. However, the extreme ring strain of the spiropentane system—approximately 65 kcal/mol[2]—dictates a delicate balance between preserving the spirocyclic core during peripheral functionalization and intentionally triggering ring-opening cascades for complex scaffold synthesis.

This application note details the dual-faceted reactivity of methyl 2-(spiropentan-1-yl)acetate, providing field-proven protocols for both ester-directed transformations and strain-release ring openings.

Reactivity Profile and Mechanistic Causality

The reactivity of methyl 2-(spiropentan-1-yl)acetate can be bifurcated into two distinct chemical domains:

Peripheral Ester Functionalization

The acetate appendage acts as a synthetic handle. Because the spiropentane ring is susceptible to electrophilic cleavage by strong Lewis or Brønsted acids, transformations of the ester must employ carefully selected reagents:

  • Hydrolysis: Saponification to 2-(spiropentan-1-yl)acetic acid (CAS: 14364-43-3) is best achieved using mild aqueous bases (e.g., LiOH). Harsh acidic hydrolysis (e.g., refluxing HCl) is strictly avoided, as protonation of the cyclopropane ring induces a Markovnikov-type ring opening via a tertiary carbocation intermediate.

  • Reduction: Conversion to 2-(spiropentan-1-yl)ethan-1-ol[3] requires hydride donors like LiAlH4​ . The reaction is maintained at or below 0 °C to suppress undesired thermal or aluminum-mediated ring expansion.

Strain-Release Ring Opening

When the synthetic goal is to generate heavily functionalized acyclic or monocyclic systems, the 65 kcal/mol strain energy[2] of the spiropentane core is exploited.

  • Thermal Isomerization: At elevated temperatures (typically >300 °C for the parent hydrocarbon), the spiro system undergoes homolytic cleavage of the weakest C-C bond, expanding into a methylenecyclobutane derivative[4].

  • Transition-Metal Catalysis: Transition metals (e.g., Rh, Pd, or Zr) can insert into the strained C-C bonds under mild conditions, facilitating selective mono- or double-ring cleavage to yield complex acyclic dienes or functionalized cyclobutanes.

G Start Methyl 2-(spiro[2.2]pentan-1-yl)acetate Hydrolysis Mild Saponification (LiOH, THF/H2O) Start->Hydrolysis Base Reduction Hydride Reduction (LiAlH4, 0 °C) Start->Reduction Hydride TMCatalysis Transition Metal Insertion (e.g., Zr, Pd) Start->TMCatalysis Metal Catalyst Thermolysis Thermal Activation (> 300 °C) Start->Thermolysis Heat Acid 2-(spiro[2.2]pentan-1-yl)acetic acid (Core Preserved) Hydrolysis->Acid Alcohol 2-(spiro[2.2]pentan-1-yl)ethan-1-ol (Core Preserved) Reduction->Alcohol Acyclic Functionalized Acyclic Dienes (Strain Released) TMCatalysis->Acyclic Cyclobutane Methylenecyclobutane Derivatives (Strain Released) Thermolysis->Cyclobutane

Figure 1: Divergent reactivity pathways of Methyl 2-(spiropentan-1-yl)acetate.

Quantitative Data and Thermodynamic Parameters

To successfully design experiments around this scaffold, researchers must account for its thermodynamic properties. Table 1 summarizes the critical parameters influencing reaction design.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValue / DescriptorSynthetic Implication
Ring Strain Energy ~65.0 kcal/mol[2]Highly susceptible to radical, metal-catalyzed, or electrophilic cleavage.
C-C-C Bond Angle ~60° (Cyclopropane rings)[5]Induces significant s -character in the C-H bonds, affecting NMR shifts and acidity.
Thermal Stability Stable up to ~200 °C[4]Standard reflux conditions (e.g., THF, Toluene) will not spontaneously open the ring without a catalyst.
Acid Sensitivity HighAvoid strong mineral acids (HCl, H2SO4) to prevent unintended Markovnikov ring-opening.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific causal explanations are embedded to ensure reproducibility and high fidelity.

Protocol A: Chemoselective Hydrolysis to 2-(spiro[1]pentan-1-yl)acetic acid

Objective: Cleave the methyl ester while strictly preserving the highly strained spiropentane core.

Reagents:

  • Methyl 2-(spiropentan-1-yl)acetate (1.0 equiv, 10 mmol)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 equiv, 20 mmol)

  • Solvent: THF / H2​O / MeOH (2:1:1 v/v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the ester in the THF/MeOH mixture in a round-bottom flask equipped with a magnetic stirrer. Causality: MeOH is added to ensure complete homogeneity of the biphasic THF/water system, preventing localized concentration gradients.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the aqueous solution of LiOH⋅H2​O dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 hours.

  • IPC (TLC/LC-MS): Monitor the disappearance of the ester. The spiropentane core is UV-inactive; use KMnO4​ or phosphomolybdic acid (PMA) stain for TLC visualization.

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with MTBE and extract once to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1 M NaHSO4​ (aqueous). Causality: Weak acid ( NaHSO4​ ) is used instead of concentrated HCl to prevent electrophilic ring-opening of the spirocycle.

  • Isolation: Extract the acidified aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the pure carboxylic acid.

Protocol B: Low-Temperature Reduction to 2-(spiro[1]pentan-1-yl)ethan-1-ol

Objective: Reduce the ester to a primary alcohol without inducing aluminum-catalyzed ring expansion.

Reagents:

  • Methyl 2-(spiropentan-1-yl)acetate (1.0 equiv, 5 mmol)

  • Lithium aluminum hydride ( LiAlH4​ ) (1.2 equiv, 6 mmol)

  • Solvent: Anhydrous Diethyl Ether ( Et2​O ) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH4​ in anhydrous Et2​O under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Addition: Dissolve the ester in a minimal amount of anhydrous Et2​O and add it dropwise to the LiAlH4​ suspension over 20 minutes. Causality: Dropwise addition controls the exotherm. Exceeding 10 °C can promote Lewis-acid ( AlH3​ ) mediated rearrangement of the spirocycle.

  • Reaction: Stir at 0 °C for 2 hours.

  • Fieser Workup (Self-Validating Safety Step): Quench the reaction sequentially at 0 °C by adding x mL of water (where x = grams of LiAlH4​ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Causality: This specific quenching sequence forms a granular, easily filterable aluminum salt precipitate, avoiding the formation of stubborn emulsions.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Et2​O . Concentrate the filtrate under reduced pressure (bath temperature < 30 °C due to the volatility of the product) to yield 2-(spiropentan-1-yl)ethan-1-ol[3].

Workflow Step1 Suspend LiAlH4 in Et2O at 0 °C Step2 Dropwise Addition of Ester Step1->Step2 Step3 Stir 2h at 0 °C (Prevent Ring Expansion) Step2->Step3 Step4 Fieser Quench (H2O, NaOH, H2O) Step3->Step4 Step5 Filter & Concentrate (< 30 °C) Step4->Step5

Figure 2: Workflow for the low-temperature reduction of spiropentanyl esters.

Conclusion

Methyl 2-(spiropentan-1-yl)acetate is a powerful intermediate for introducing three-dimensional, sp3 -rich character into drug scaffolds. By understanding the thermodynamic boundaries of the 65 kcal/mol spiropentane core, chemists can selectively functionalize the ester appendage using mild, non-electrophilic conditions, or intentionally trigger ring-opening cascades using transition metals or thermal activation to access complex acyclic and cyclobutane architectures.

References

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiropentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations. Carolina Digital Repository.[Link]

  • Teeples, C. R., Metts, J. C., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiropentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, ACS Publications.[Link] (Note: URL derived from DOI structures in source data)

  • NextSDS. 2-{Spiropentan-1-yl}ethan-1-ol — Chemical Substance Information. [Link]

  • Grokipedia. Spiropentane. [Link]

  • Marek, I. Selective Carbon-Carbon bond Activation: A Wellspring of Untapped Reactivity. Technion Israel Institute of Technology. [Link]

  • Wikipedia. Spiropentane.[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for Methyl 2-(spiropentan-1-yl)acetate in Drug Discovery

Application Note: Advanced Derivatization Strategies for Methyl 2-(spiro[1]pentan-1-yl)acetate in Drug Discovery Executive Summary The escape from "flatland" in modern medicinal chemistry has driven the rapid adoption of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for Methyl 2-(spiro[1]pentan-1-yl)acetate in Drug Discovery

Executive Summary

The escape from "flatland" in modern medicinal chemistry has driven the rapid adoption of highly strained, Fsp³-rich carbocycles. The medicinal chemistry community is increasingly turning to strained spiro heterocycles and carbocycles as non-classical three-dimensional bioisosteres. Their unique structural characteristics impose beneficial physicochemical properties on lead compounds, such as enhanced metabolic stability and optimized lipophilicity[1].

Among these, spiro[2]pentanes stand out as rigid carbocycles with well-defined exit vectors and high Fsp³ character, making them highly intriguing functional groups for drug discovery campaigns[3]. Methyl 2-(spiro[2]pentan-1-yl)acetate serves as a premier bifunctional building block. The spirocyclic core provides the necessary 3D steric bulk, while the methyl ester acts as a versatile linchpin for divergent derivatization into amides, alcohols, and ethers.

Mechanistic Rationale & Physicochemical Profiling

Historically, the high degree of strain present in triangulane derivatives precluded the use of traditional cyclopropanation methodologies[3]. However, modern synthetic strategies utilizing sulfones as carbene equivalents[3] or Simmons-Smith cyclopropanations[4] have unlocked the scalable synthesis of spiro[2]pentane systems.

When incorporating the spiro[2]pentane core into a drug candidate, understanding its stability is critical. The fused cyclopropane rings are kinetically stable to basic conditions and nucleophilic attack. However, they are highly susceptible to ring-expansion or fragmentation under strong Lewis or Brønsted acidic conditions. Therefore, all downstream derivatization protocols must be meticulously designed to operate under mild, non-acidic conditions.

Quantitative Physicochemical Comparison

Replacing traditional planar or highly lipophilic motifs with the spiro[2]pentane core yields significant pharmacokinetic advantages. The table below summarizes the typical impact of this bioisosteric replacement.

PropertyPhenyl Ringtert-Butyl GroupSpiro[2]pentane Core
Fraction sp³ (Fsp³) 0.001.001.00
3D Geometry Planar (2D)SphericalRigid, Orthogonal (3D)
Lipophilicity (LogP contribution) High (~2.1)High (~1.8)Moderate (~1.4)
Metabolic Stability (CYP450) Moderate (Epoxidation risk)HighHigh (Resistant to oxidation)

Divergent Derivatization Workflows

To maximize the utility of Methyl 2-(spiro[2]pentan-1-yl)acetate in library generation, two primary divergent workflows are employed:

  • Saponification-Amidation: Yields diverse amide libraries for structure-activity relationship (SAR) screening.

  • Reduction-Etherification: Yields lipophilic modulators with altered hydrogen-bond acceptor profiles.

G Start Methyl 2-(spiropentan-1-yl)acetate (Starting Material) Acid 2-(spiro[2.2]pentan-1-yl)acetic acid (Intermediate) Start->Acid LiOH, THF/H2O (Saponification) Alcohol 2-(spiro[2.2]pentan-1-yl)ethan-1-ol (Intermediate) Start->Alcohol LiAlH4 or DIBAL-H (Reduction) Amide Spiro[2.2]pentanyl Amides (Bioisostere Library) Acid->Amide HATU, DIPEA, R-NH2 (Amidation) Ether Spiro[2.2]pentanyl Ethers (Lipophilic Modulators) Alcohol->Ether NaH, R-X (Williamson Ether)

Figure 1: Divergent derivatization pathways of Methyl 2-(spiro[2]pentan-1-yl)acetate.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . Each procedure includes explicit causality for the reagent choices and mandatory in-process controls (IPCs) to ensure the integrity of the highly strained core is maintained before proceeding to subsequent steps.

Protocol A: Mild Saponification to 2-(spiro[1]pentan-1-yl)acetic acid
  • Causality: While esters are typically hydrolyzed using NaOH or KOH under reflux, the spiro[2]pentane core demands a gentler approach. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) ensures complete homogeneity at room temperature. Crucially, during the workup, acidification is strictly controlled to pH 3–4 at 0 °C. Over-acidification (pH < 2) can trigger irreversible, acid-catalyzed ring-opening of the cyclopropanes.

  • Procedure:

    • Dissolve Methyl 2-(spiro[2]pentan-1-yl)acetate (1.0 equiv, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Add LiOH·H₂O (2.0 equiv, 20 mmol) in a single portion at room temperature.

    • Stir the biphasic mixture vigorously for 4 hours.

    • Concentrate the reaction under reduced pressure to remove THF and MeOH.

    • Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl dropwise.

    • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check:

    • TLC: Run in Hexanes/EtOAc (1:1) and visualize with KMnO₄ stain. The starting ester (R_f ~ 0.6) must be completely absent, replaced by a baseline-streaking spot corresponding to the acid (R_f ~ 0.2).

    • ¹H NMR (CDCl₃): Confirm the disappearance of the sharp methyl ester singlet at ~3.65 ppm.

Protocol B: Amidation for Bioisostere Library Generation
  • Causality: To couple the resulting sterically demanding spirocyclic acid with various amines, HATU is selected as the coupling reagent. HATU is highly efficient at forming hindered amides and suppresses epimerization. DIPEA is utilized as a sterically hindered, non-nucleophilic base to maintain the amine in its reactive state without interfering with the spirocyclic core.

  • Procedure:

    • Dissolve 2-(spiro[2]pentan-1-yl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

    • Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

    • Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 10 mL).

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF) and brine, then dry and concentrate.

  • Self-Validation Check:

    • LC-MS: Analyze the crude mixture. The chromatogram must show a dominant peak with a mass corresponding to the expected [M+H]⁺ of the amide. The byproduct tetramethylurea (from HATU) will elute early and should be minimal after the aqueous workup.

Protocol C: Reduction to 2-(spiro[1]pentan-1-yl)ethan-1-ol
  • Causality: Conversion of the ester to a primary alcohol requires a strong hydride source. LiAlH₄ is chosen for its rapid and clean reduction profile. The reaction is strictly maintained between 0 °C and room temperature to prevent thermally induced over-reduction or fragmentation of the strained rings. A Fieser workup is mandated to safely quench the aluminum salts into a granular, easily filterable precipitate.

  • Procedure:

    • Suspend LiAlH₄ (1.2 equiv, 12 mmol) in anhydrous THF (0.2 M) and cool to 0 °C under nitrogen.

    • Add a solution of Methyl 2-(spiro[2]pentan-1-yl)acetate (1.0 equiv, 10 mmol) in THF dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool back to 0 °C and perform a Fieser quench: Add x mL of H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

    • Stir vigorously for 30 minutes until a white granular solid forms. Filter through a pad of Celite and concentrate the filtrate.

  • Self-Validation Check:

    • IR Spectroscopy: The crude product must exhibit a complete absence of the strong C=O stretch at ~1735 cm⁻¹ and the appearance of a broad, distinct O-H stretch at ~3300 cm⁻¹.

References

  • Teeples, C. R., Metts, J. C., Wilkerson-Hill, S. M. "Synthesis of Spiro[2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters, 2025. URL: [Link]

  • Luisi, R. et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes." Chemical Communications, 2025. URL: [Link]

  • Lu, T., Hayashi, R., Hsung, R. P. et al. "Synthesis of amido-spiro[2]pentanes via Simmons–Smith cyclopropanation of allenamides." Organic & Biomolecular Chemistry, 2009. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl 2-(spiro[2.2]pentan-1-yl)acetate for the Construction of Novel sp3-Rich Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract In modern drug discovery, the strategic move away from flat, aromatic molecules towards three-dimensional, sp3-rich scaffolds is a well-documented and validated...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In modern drug discovery, the strategic move away from flat, aromatic molecules towards three-dimensional, sp3-rich scaffolds is a well-documented and validated approach for improving compound properties and clinical success rates. This concept, often termed "Escaping Flatland," has driven the demand for novel building blocks that can confer 3D geometry.[1] Spirocyclic systems, which feature two rings joined by a single atom, are exemplary in this regard, offering rigid conformational restriction and precise vectoral placement of substituents.[2][3] This guide provides detailed application notes and protocols for the use of Methyl 2-(spiro[2.2]pentan-1-yl)acetate , a unique and highly strained building block, in the synthesis of diverse sp3-rich molecular scaffolds for pharmaceutical and agrochemical research.

The Imperative for Three-Dimensionality in Medicinal Chemistry

Historically, synthetic chemistry has favored planar, sp2-hybridized aromatic systems due to their predictable reactivity and synthetic accessibility. However, analysis of approved oral drugs reveals a clear trend: molecules with a higher fraction of sp3-hybridized carbons (Fsp3) are associated with improved clinical outcomes.[1] An increased Fsp3 count generally correlates with:

  • Enhanced Aqueous Solubility: Disrupting planarity and crystal packing leads to better solubility.[1]

  • Improved Metabolic Stability: Saturated carbons offer fewer sites for metabolic attack by cytochrome P450 enzymes.[2]

  • Greater Target Selectivity: A well-defined three-dimensional shape allows for more specific and precise interactions with the complex topology of protein binding sites.[4]

  • Access to Novel Chemical Space: Moving into 3D space opens up new possibilities for intellectual property and for tackling challenging biological targets.

Spirocycles are a premier class of sp3-rich motifs. Their inherent rigidity reduces the entropic penalty of binding to a target and provides well-defined exit vectors for substituent placement, making them powerful tools for optimizing potency and pharmacokinetic properties.[5][6][7][8] The growing number of spirocycle-containing clinical candidates and approved drugs underscores their value in medicinal chemistry.[9]

Featured Building Block: Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Methyl 2-(spiro[2.2]pentan-1-yl)acetate (CAS: 114720-65-9) is a compelling starting material for scaffold diversification.[10] Its structure combines two key features: a highly strained and rigid spiro[2.2]pentane core and a versatile methyl ester handle for chemical elaboration.

PropertyValue (Calculated)Significance
Molecular Formula C9H14O2Low molecular weight starting point.
Molecular Weight 154.21 g/mol Ideal for fragment-based growing strategies.
Fsp3 0.89 (8 of 9 carbons are sp3)Exceptionally high degree of saturation.
cLogP 1.85Favorable lipophilicity for a fragment.
TPSA 26.3 ŲLow polar surface area, good for cell permeability.

The spiro[2.2]pentane moiety is the smallest spiro-fused carbocycle and possesses significant ring strain, which can be harnessed for unique chemical transformations.[7] However, for the protocols described herein, the core is utilized as a stable, rigid anchor to explore chemical space from the acetate functional group.

Proposed Synthesis of the Core Building Block

While commercially available, understanding the synthesis of the parent scaffold is crucial. The construction of spiro[2.2]pentanes is challenging due to their high strain.[8][11] A common and effective strategy involves the cyclopropanation of a methylenecyclopropane precursor.

Caption: Workflow for creating diverse scaffolds from the starting ester.

Protocol 1: Saponification to the Key Carboxylic Acid Intermediate

Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is a pivotal first step. The carboxylic acid is a highly versatile functional group, serving as the direct precursor for amide bond formation, further esterification, and other transformations. Lithium hydroxide (LiOH) is a preferred reagent for this saponification as it minimizes side reactions and is effective at room temperature.

Materials:

  • Methyl 2-(spiro[2.2]pentan-1-yl)acetate

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 2-(spiro[2.2]pentan-1-yl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously and monitor by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A white precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Spiro[2.2]pentan-1-yl-acetic acid as a white solid or viscous oil. The product is often used in the next step without further purification.

Protocol 2: Parallel Synthesis of a Diverse Amide Library

Rationale: Amide bond formation is the most common reaction in medicinal chemistry. This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent, to generate a library of amides. This allows for the rapid exploration of structure-activity relationships (SAR) by varying the R-group of the amine. [12] Materials:

  • Spiro[2.2]pentan-1-yl-acetic acid (from Protocol 1)

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

General Procedure for a single reaction:

  • To a solution of Spiro[2.2]pentan-1-yl-acetic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction may become slightly warm.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to yield the pure amide.

Amine ExampleProduct StructureExpected Outcome
Benzylamine N-benzyl-2-(spiro[2.2]pentan-1-yl)acetamideHigh yield, crystalline solid. Introduces an aromatic moiety.
Morpholine 4-(2-(spiro[2.2]pentan-1-yl)acetyl)morpholineHigh yield. Increases polarity and potential aqueous solubility.
Aniline N-phenyl-2-(spiro[2.2]pentan-1-yl)acetamideGood yield. Creates a more rigid, planar amide linkage.
Protocol 3: Reduction to the Primary Alcohol

Rationale: Reducing the ester provides an alternative functional handle—the primary alcohol—for further diversification. This opens up synthetic routes to ethers, aldehydes, and alkyl halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the ester to the alcohol.

Materials:

  • Methyl 2-(spiro[2.2]pentan-1-yl)acetate

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous diethyl ether (Et₂O) or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of Methyl 2-(spiro[2.2]pentan-1-yl)acetate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add LiAlH₄ solution (1.5 eq) dropwise via syringe. Caution: Exothermic reaction, gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup.

  • A granular white precipitate should form. Stir vigorously for 30 minutes.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the slurry through a pad of Celite®, washing the filter cake with ample ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 2-(Spiro[2.2]pentan-1-yl)ethan-1-ol , typically as a clear oil.

This alcohol can be subsequently oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to afford the corresponding aldehyde, a valuable precursor for reactions like Wittig olefination, reductive amination, and aldol condensations. [13]

Conclusion

Methyl 2-(spiro[2.2]pentan-1-yl)acetate is a powerful and underutilized building block for the creation of novel sp3-rich scaffolds. Its unique combination of a rigid, three-dimensional spirocyclic core and a synthetically versatile ester functional group allows for rapid diversification into a wide range of molecular architectures. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and related fields to explore uncharted chemical space, ultimately enabling the development of next-generation therapeutics with improved physicochemical and pharmacological properties.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 362-370. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Evolution of the use of spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Stepan, A. F., et al. (2011). The role of three-dimensionality (as measured by Fsp3) in drug design. Journal of Medicinal Chemistry, 54(11), 3749-3755. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. drughunter.com. [Link]

  • Glover, B., & Jackson, P. F. (2016). Emergent synthetic methods for the modular advancement of sp3-rich fragments. MedChemComm, 7(11), 2071-2082. [Link]

  • Collins, P. M., et al. (2018). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 57(48), 15782-15786. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011-8017. [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. semanticscholar.org. [Link]

  • Chemspace. (n.d.). Methyl 2-hydroxy-2-{spiro[2.2]pentan-1-yl}acetate. chem-space.com. [Link]

  • ResearchGate. (2021). Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf. researchgate.net. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. researchgate.net. [Link]

  • ResearchGate. (2025). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF. researchgate.net. [Link]

  • PubMed. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2025). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF. researchgate.net. [Link]

  • NIH. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC. ncbi.nlm.nih.gov. [Link]

Sources

Application

Application Note: Handling, Storage, and Synthetic Utilization of Methyl 2-(spiropentan-1-yl)acetate

Application Note: Handling, Storage, and Synthetic Utilization of Methyl 2-(spiro[1]pentan-1-yl)acetate Executive Summary & Chemical Context In contemporary drug discovery, the transition from flat, sp2-hybridized aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Utilization of Methyl 2-(spiro[1]pentan-1-yl)acetate

Executive Summary & Chemical Context

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic profiles. Methyl 2-(spiro[1]pentan-1-yl)acetate (CAS: 114720-65-9) [1] represents a premier building block in this space. The spiro[1]pentane core acts as a rigid, non-planar bioisostere for tert-butyl or gem-dimethyl groups [2]. While highly valuable, the extreme ring strain of the triangulane system (~65 kcal/mol) and the electrophilic nature of the methyl ester demand rigorous handling protocols to prevent premature degradation [3].

Physicochemical Properties & Stability Profile

Understanding the baseline metrics of this compound is critical for designing downstream reactions. The data below synthesizes the core physical parameters required for safe handling.

PropertyValueImplication for Handling
Chemical Name Methyl 2-(spiro[1]pentan-1-yl)acetateContains both a strained core and a reactive ester.
CAS Registry Number 114720-65-9Unique identifier for procurement and SDS tracking.
Molecular Formula C8H12O2Low molecular weight indicates potential volatility.
Molecular Weight 140.18 g/mol Requires precise micro-pipetting for small-scale work.
Physical State Colorless LiquidProne to evaporation; keep vials tightly capped.
Recommended Storage 2–8 °C under Inert Gas (Ar/N2)Prevents thermal degradation and atmospheric hydrolysis.

Mechanistic Insights into Reactivity and Degradation

To master the use of Methyl 2-(spiro[1]pentan-1-yl)acetate, scientists must understand the causality behind its degradation pathways.

  • Acid-Catalyzed Ring Expansion: The spiro[1]pentane core consists of two fused cyclopropane rings with highly compressed C-C-C bond angles (~62.2°) [3]. Exposure to strong Lewis acids (e.g., TiCl4, AlCl3) or concentrated Brønsted acids (pH < 2) can protonate the strained bonds, driving a cyclopropylcarbinyl-type rearrangement that irreversibly opens the ring into cyclobutane derivatives.

  • Base-Catalyzed Ester Hydrolysis: The unhindered methyl ester is highly susceptible to nucleophilic attack. While this is useful for intentional saponification, ambient atmospheric moisture in the presence of trace basic impurities can cause slow, spontaneous hydrolysis during long-term storage.

  • Thermal Homolysis: At temperatures exceeding 200 °C, the kinetic stability of the spiro-core is overcome, leading to diradical C-C bond cleavage and the formation of methylenecyclobutane fragmentation products [3].

ChemicalStability Compound Methyl 2-(spiropentan-1-yl)acetate (Intact Scaffold) Acid Strong Acids (pH < 2 / Lewis Acids) Compound->Acid Exposure Base Aqueous Base (NaOH / LiOH) Compound->Base Exposure Heat Thermal Stress (> 200°C) Compound->Heat Exposure RingOpen Ring Expansion (Loss of 3D geometry) Acid->RingOpen Carbocation Rearrangement Hydrolysis Ester Hydrolysis (Spiro-ring intact) Base->Hydrolysis Saponification Radical Diradical Cleavage (Methylenecyclobutanes) Heat->Radical Bond Homolysis

Fig 1. Degradation pathways of Methyl 2-(spiro[1]pentan-1-yl)acetate under extreme conditions.

Self-Validating Handling & Storage Protocols

To ensure the integrity of the compound across its lifecycle, implement the following self-validating workflow. The process is designed so that each step inherently protects against the vulnerabilities outlined above.

  • Receipt and Acclimation: Upon receiving the compound on dry ice, do not open the vial immediately. Place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes ambient moisture to condense into the liquid, which will catalyze long-term hydrolysis.

  • Inert Transfer: Always handle the neat liquid inside a nitrogen-filled glovebox or via standard Schlenk line techniques using positive Argon pressure.

  • Storage: After use, purge the vial headspace with Argon, seal tightly with Parafilm, and store at 2–8 °C.

HandlingWorkflow Receipt 1. Acclimation (Desiccator to RT) Prep 2. Inert Transfer (Glovebox / Ar Purge) Receipt->Prep Reaction 3. Controlled Rxn (Temp < 60°C, pH 4-9) Prep->Reaction Storage 4. Cold Storage (2-8°C, Ar Headspace) Reaction->Storage

Fig 2. Standard operating workflow for the receipt, handling, and storage of the spiro-acetate.

Experimental Methodology: Chemoselective Saponification

A common requirement in drug development is converting the methyl ester into a free carboxylic acid for subsequent amide coupling, without destroying the sensitive spiro[1]pentane ring.

Objective: Synthesize 2-(spiro[1]pentan-1-yl)acetic acid. Validation Checkpoint: The use of a mild base (LiOH) and a weak acid (Citric Acid) ensures the highly strained ring remains intact.

Step-by-Step Protocol:

  • Solvent Preparation: In a round-bottom flask, prepare a 3:1:1 mixture of THF/MeOH/H2O. Causality: This specific ratio ensures complete solvation of the hydrophobic spiro-ester while keeping the inorganic base dissolved, preventing biphasic reaction stalling.

  • Substrate Addition: Dissolve Methyl 2-(spiro[1]pentan-1-yl)acetate (1.0 eq) into the solvent mixture. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) portion-wise. Causality: LiOH is sufficiently nucleophilic to attack the ester but mild enough to prevent unwanted side reactions that stronger bases (like KOH) might induce.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction via TLC (Stain with KMnO4, as the spiro-core lacks a UV chromophore). The reaction is complete when the starting material spot disappears.

  • Workup and Acidification (Critical Step): Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Cool the remaining aqueous layer to 0 °C. Dropwise, add 1M aqueous Citric Acid until the pH reaches 3–4. Causality: Using a weak organic acid like citric acid instead of HCl prevents the acid-catalyzed ring expansion of the triangulane core [4].

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure 2-(spiro[1]pentan-1-yl)acetic acid.

References

  • Title: Spiropentane - Physical and Chemical Properties Source: Wikipedia URL: [Link]

  • Title: Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application Notes and Protocols: Leveraging Spiro[2.2]pentane Esters for Advanced Materials

Foreword: The Promise of Strained Ring Systems in Polymer Science In the quest for novel materials with superior performance, chemists and materials scientists are increasingly looking towards monomers that possess uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Promise of Strained Ring Systems in Polymer Science

In the quest for novel materials with superior performance, chemists and materials scientists are increasingly looking towards monomers that possess unique three-dimensional architectures and high intrinsic energy. Spiro[2.2]pentane, the smallest spiro-fused carbocycle, represents a fascinating and largely untapped resource in this domain.[1] Its structure, composed of two cyclopropane rings sharing a single carbon atom, is a nexus of extreme ring strain and rigidity.[2][3] This stored potential energy, when harnessed through controlled polymerization of its ester derivatives, offers a compelling pathway to a new class of polymers. This guide provides a comprehensive overview of the synthesis of spiro[2.2]pentane ester monomers, detailed protocols for their polymerization into functional materials, and application notes for their use in high-performance thermosets, tunable biodegradable polyesters, and advanced drug delivery systems.

Section 1: Synthesis of Spiro[2.2]pentane Ester Monomers

The journey to novel materials begins with the monomer. The synthesis of functionalized spiro[2.2]pentanes that can undergo polymerization is the critical enabling step. While a variety of synthetic routes to the spiropentane core have been explored, carbene addition to methylenecyclopropanes remains a robust and accessible method for creating ester-functionalized monomers suitable for polymerization.[1][4][5]

Protocol 1: Synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate

Causality Behind Experimental Choices: This protocol utilizes a rhodium-catalyzed cyclopropanation reaction. Rhodium(II) catalysts are exceptionally efficient for carbene transfer from ethyl diazoacetate, minimizing side reactions and leading to higher yields of the desired spiropentane structure. The slow, dropwise addition of ethyl diazoacetate is crucial to maintain a low concentration of the reactive carbene species, preventing dimerization and other undesirable side reactions. The reaction is performed at room temperature to balance reaction rate with selectivity and safety.

Materials:

  • Methylenecyclopropane

  • Ethyl diazoacetate

  • Rhodium(II) octanoate dimer (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Part A: Cyclopropanation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylenecyclopropane (1.2 equivalents) in anhydrous DCM.

  • Add the rhodium(II) octanoate dimer catalyst (0.1 mol%).

  • Slowly add ethyl diazoacetate (1 equivalent) dropwise to the solution at room temperature over a period of 2-3 hours. The reaction is exothermic; use a water bath to maintain a stable temperature if necessary.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Once the starting material is consumed, filter the mixture through a short plug of silica gel to remove the catalyst, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl spiro[2.2]pentane-1-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

Part B: (Optional) Hydrolysis to Carboxylic Acid

  • Dissolve the purified ester in ethanol.

  • Add an aqueous solution of NaOH (1.5 equivalents).

  • Heat the mixture to reflux, monitoring by TLC until the ester is fully consumed.

  • Cool to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with cold, dilute HCl to a pH of ~2.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield spiro[2.2]pentane-1-carboxylic acid.[1]

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Pathways to Spiro[2.2]pentane Monomers

cluster_0 Key Synthetic Strategies A Methylenecyclopropanes + Functionalized Carbenes B Spiro[2.2]pentane Esters/ Nitriles A->B Carbene Addition (e.g., Rh(II) catalyst) C Cyclopropyl Ring with α-Leaving Group C->B Intramolecular Displacement D sp2-Disubstituted Cyclopropenes E Polysubstituted Spiro[2.2]pentanes D->E Regio- & Diastereoselective Carbometalation

Caption: Key strategies for synthesizing functionalized spiro[2.2]pentanes.

Section 2: Application Note - High-Performance Thermoset Resins

The high strain energy inherent in the spiro[2.2]pentane framework (estimated up to 290 kJ mol⁻¹) can be harnessed to drive polymerization and form highly cross-linked, robust thermoset materials.[6] By designing di- or multifunctional spiro[2.2]pentane esters, a cationic ring-opening polymerization can be initiated that simultaneously forms polyester linkages and a dense network structure. The release of this strain energy during curing can lead to a more complete and efficient polymerization process, resulting in materials with exceptional thermal and mechanical stability.

Protocol 2: Formulation and Curing of a Spiro[2.2]pentane Di-ester Thermoset

Causality Behind Experimental Choices: This protocol employs a cationic initiator, such as a diaryliodonium salt, which generates a strong acid upon thermal or UV activation. This acid protonates the ester's carbonyl oxygen, initiating the ring-opening of the highly strained cyclopropane rings. The di-functional nature of the monomer ensures that as the rings open, they propagate to form a three-dimensional network. The post-curing step at an elevated temperature is critical to ensure the reaction goes to completion and to maximize the cross-link density and, consequently, the material's glass transition temperature (Tg) and mechanical properties.

Materials:

  • Synthesized Bis(spiro[2.2]pentan-1-yl) adipate (or other di-ester monomer)

  • Cationic photoinitiator (e.g., (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate) or thermal initiator

  • Teflon or silicone mold

Procedure:

  • In a controlled environment (e.g., a glovebox or under yellow light if using a photoinitiator), gently warm the bis(spiro[2.2]pentan-1-yl) adipate monomer to a low-viscosity liquid.

  • Add the cationic initiator (0.5-2.0 mol%) to the liquid monomer and mix thoroughly until a homogeneous solution is achieved.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the resin into the desired mold.

  • Curing:

    • UV Curing: Expose the mold to a high-intensity UV source (365 nm) for a duration determined by initiator concentration and sample thickness.

    • Thermal Curing: Place the mold in an oven at 120-150 °C for 1-2 hours.

  • Post-Curing: After initial solidification, remove the thermoset from the mold and place it in an oven at 180-200 °C for 2-4 hours to complete the cross-linking process.

  • Allow the material to cool slowly to room temperature to prevent internal stresses.

Characterization: The resulting thermoset should be characterized by Dynamic Mechanical Analysis (DMA) to determine Tg and storage modulus, and by Thermogravimetric Analysis (TGA) to assess thermal stability.

Table 1: Predicted Property Comparison of Thermoset Resins

PropertyStandard Epoxy ResinStandard PolyurethaneSpiro[2.2]pentane Ester Thermoset (Predicted)
Glass Transition Temp. (Tg) 150 - 180 °C80 - 120 °C> 220 °C
Young's Modulus 2.5 - 3.5 GPa1.0 - 2.5 GPa> 4.0 GPa
Thermal Stability (T_d5%) ~350 °C~300 °C> 380 °C
Key Feature Good adhesion, chemical resistanceHigh toughness, abrasion resistance[7]Exceptional stiffness and thermal stability

Section 3: Application Note - Biodegradable Polyesters with Novel Architectures

The polymerization of spiro[2.2]pentane esters via ring-opening creates polymers with a polyester backbone, making them candidates for biodegradable materials.[8][9] Unlike conventional aliphatic polyesters like PLA or PCL, the repeating unit derived from spiropentane introduces a unique, rigid, and compact cyclobutyl-like structure into the polymer chain. This distinct architecture can disrupt chain packing, potentially leading to amorphous materials with tunable degradation rates and different mechanical properties compared to their semi-crystalline counterparts.

Protocol 3: Synthesis of a Linear, Biodegradable Spiro-Polyester

Causality Behind Experimental Choices: Cationic Ring-Opening Polymerization (CROP) is a suitable method for polymerizing functionalized spiropentanes.[1] The mechanism involves an initial acid-catalyzed ring-opening to form a cationic species that propagates by attacking subsequent monomers. Controlling the monomer-to-initiator ratio is essential for targeting a specific molecular weight. The reaction is quenched with a base (triethylamine) to neutralize the acid and halt polymerization, preventing degradation of the newly formed polymer.

Materials:

  • Ethyl spiro[2.2]pentane-1-carboxylate (monomer)

  • Cationic initiator (e.g., Trifluoromethanesulfonic acid)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Methanol

Procedure:

  • Under an inert atmosphere, dissolve the purified monomer in anhydrous DCM in a flame-dried Schlenk flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a dilute solution of the initiator in DCM.

  • Add the initiator solution to the monomer solution dropwise via syringe to begin the polymerization.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-24 hours), depending on the desired molecular weight.

  • Quench the polymerization by adding a small amount of triethylamine.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.

Characterization and Workflow:

  • Polymer Structure: Confirm structure using ¹H NMR and ¹³C NMR.

  • Molecular Weight: Determine molecular weight and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze thermal transitions (Tg, Tm) using Differential Scanning Calorimetry (DSC).

  • Biodegradation Study: Perform in-vitro degradation studies by incubating polymer films in phosphate-buffered saline (PBS) at 37 °C and monitoring mass loss and changes in molecular weight over time.

Diagram 2: Workflow for Biodegradable Spiro-Polyester Development

A Monomer Synthesis (Protocol 1) B Cationic ROP (Protocol 3) A->B C Polymer Purification (Precipitation) B->C D Characterization (NMR, GPC, DSC) C->D E Film Casting D->E F In-Vitro Degradation Study (PBS, 37°C) E->F G Analysis (Mass Loss, GPC) F->G

Caption: From monomer synthesis to biodegradation analysis.

Section 4: Application Note - Scaffolds for Drug Delivery

The unique chemical structures derived from spiro[2.2]pentane esters can be leveraged to create advanced drug delivery vehicles.[10] The rigidity imparted by the opened spirocyclic core can influence the morphology and drug-polymer interactions within nanoparticles or microparticles. This can lead to improved drug loading capacity and more controlled, predictable release kinetics, particularly for hydrophobic drugs that are often difficult to formulate.[11][12]

Protocol 4: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

Causality Behind Experimental Choices: Nanoprecipitation is a straightforward and rapid method for producing polymer nanoparticles. It works by dissolving the polymer and drug in a water-miscible organic solvent and then rapidly injecting this solution into an aqueous phase where the polymer is insoluble. The rapid solvent exchange causes the polymer to precipitate into nanoparticles, entrapping the drug. The use of a surfactant (e.g., Pluronic F68) is critical to stabilize the newly formed nanoparticles and prevent their aggregation.

Materials:

  • Synthesized linear spiro-polyester (from Protocol 3)

  • Model hydrophobic drug (e.g., Felodipine, Paclitaxel)

  • Acetone or Tetrahydrofuran (THF)

  • Deionized water

  • Surfactant (e.g., Pluronic F68)

Procedure:

  • Dissolve a specific amount of the spiro-polyester and the model drug in the organic solvent (e.g., 10 mg polymer and 2 mg drug in 1 mL acetone).

  • Prepare an aqueous phase containing a surfactant (e.g., 10 mL of 0.5% w/v Pluronic F68 solution).

  • Using a syringe pump for a controlled injection rate, rapidly inject the organic solution into the aqueous phase under vigorous magnetic stirring.

  • A milky suspension of nanoparticles should form instantly.

  • Allow the mixture to stir for 4-6 hours at room temperature to enable the complete evaporation of the organic solvent.

  • Purify the nanoparticles from free drug and excess surfactant by centrifugation or dialysis.

  • Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and characterization.

Characterization:

  • Size and Morphology: Analyze particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS). Visualize morphology with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading: Determine the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Diagram 3: Logic of Spiro-Polymer Based Drug Delivery

A Unique Monomer (Spiro[2.2]pentane Ester) B Novel Polymer Backbone (Rigid, Compact Units) A->B C Modified Physical Properties (Amorphous, Tg) B->C D Altered Drug-Polymer Interactions B->D E Enhanced Encapsulation Efficiency C->E F Controlled Release Kinetics D->F

Caption: Relationship between monomer structure and drug delivery performance.

Section 5: Conclusion and Future Outlook

Spiro[2.2]pentane esters are a promising, albeit challenging, class of monomers for materials science. Their inherent high strain energy and rigid, three-dimensional structure provide a powerful toolkit for designing next-generation polymers. The application notes and protocols detailed herein provide a foundational framework for exploring their potential in creating ultra-stable thermosets, novel biodegradable polyesters, and sophisticated drug delivery systems. While direct experimental data on the polymerization of these specific monomers remains limited in the literature, the principles derived from analogous strained ring systems and polymer chemistry provide a strong rationale for their investigation.[1] Future research should focus on the synthesis of a wider array of functionalized spiro[2.2]pentane ester monomers and a systematic study of the structure-property relationships of the resulting polymers. Such efforts will undoubtedly unlock new materials with performance characteristics that are currently inaccessible with conventional monomers.

References

  • Application Notes and Protocols for the Polymerization of Spiropentane-Based Monomers. Benchchem.
  • Metts, J. C. Efficient Synthesis of Functionalized Aryl Spiro[2.
  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed.
  • Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC - NIH.
  • Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society.
  • Synthesis of Spiropentane Derivatives via Intramolecular Displacement.
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applic
  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
  • Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides.
  • Biodegradable polyesters - specific polymers. Specific Polymers.
  • Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes. PMC.
  • Mechanical Properties of Polymers Used for Anatomical Components in the Warrior Injury Assessment Manikin (WIAMan)
  • Degradable thermoset polymers from substituted dioxepene monomers. University of Florida.
  • Two-way polymerisation produces both elastic and rigid recyclable thermoset plastics. Chemistry World.
  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar.
  • Biodegradable Polymers. PMC - NIH.
  • Mixed Polysaccharide Esters for Amorphous Solid Dispersion Oral Drug Delivery Vehicles. University of Tennessee, Knoxville.
  • Engineering a new generation of thermoset self-healing polymers based on intrinsic approaches. PMC.
  • Special Issue : Mechanical Properties of Polymers. MDPI.
  • Processing and Characterization on Thermosetting Polymers. Research and Reviews: Journal of Engineering and Technology.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • BIODEGRADABLE SYNTHETIC POLYMERS FOR TISSUE ENGINEERING. Revista Brasileira de Engenharia Biomédica.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • The Winding Road to Renewable Thermoset Polymers Part 3: Thermoset Polyurethanes.
  • Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar.
  • Biodegradable polymers: Which, when and why?. Indian Journal of Pharmaceutical Sciences.
  • Part II | Polymers Concepts, Properties, Uses & Sustainability. YouTube.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.
  • Biodegradable Polymers: Properties, Applic
  • Transdermal Drug Delivery Enhancement by Compounds of N
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(spiropentan-1-yl)acetate

Technical Support Center: Synthesis of Methyl 2-(spiro[1]pentan-1-yl)acetate Welcome to the Advanced Troubleshooting and Methodological Guide for the synthesis of Methyl 2-(spiro[1]pentan-1-yl)acetate . Spiro[1]pentanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-(spiro[1]pentan-1-yl)acetate

Welcome to the Advanced Troubleshooting and Methodological Guide for the synthesis of Methyl 2-(spiro[1]pentan-1-yl)acetate . Spiro[1]pentanes are highly strained, rigid carbocycles increasingly utilized in drug development as bioisosteres for gem-dimethyl groups or cyclobutanes . However, the extreme ring strain and steric encumbrance of these systems make their synthesis notoriously prone to poor conversions, side-reactions, and isolation failures.

This guide provides a self-validating, causality-driven protocol based on the Shi-modified Simmons-Smith cyclopropanation of methylenecyclopropanes , designed specifically for process chemists and researchers.

Core Experimental Methodology: The Self-Validating Protocol

The most reliable route to Methyl 2-(spiro[1]pentan-1-yl)acetate is the cyclopropanation of methyl 3-cyclopropylidenepropanoate. Standard Simmons-Smith conditions often fail here due to zinc carbenoid aggregation. We employ the Shi Modification (addition of Trifluoroacetic Acid) to generate a highly electrophilic carbenoid species.

Step-by-Step Procedure & Causality

Step 1: System Preparation

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Causality: Diethylzinc ( Et2​Zn ) is highly pyrophoric and moisture-sensitive. Even trace water will prematurely quench the reagent into ethane and insoluble Zn(OH)2​ , terminating the reaction before carbenoid formation begins.

Step 2: Reagent Charging

  • Action: Add methyl 3-cyclopropylidenepropanoate (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration (100 mL). Cool the system to 0 °C.

  • Causality: DCM is mandatory. Unlike coordinating solvents (e.g., diethyl ether or THF) which dampen reactivity via Lewis base coordination to the zinc center, DCM maintains the high electrophilicity required to attack the sterically hindered alkene.

Step 3: Carbenoid Generation (Shi Modification)

  • Action: Slowly add Et2​Zn (1.0 M in hexanes, 2.0 eq, 20 mL). Dropwise, add trifluoroacetic acid (TFA, 2.0 eq, 20 mmol). Stir for 15 minutes.

  • Causality: TFA reacts with Et2​Zn to form the intermediate CF3​COOZnEt . The electron-withdrawing trifluoroacetate ligand breaks up unreactive zinc aggregates and radically increases the electrophilicity of the subsequent carbenoid.

Step 4: Cyclopropanation

  • Action: Add diiodomethane ( CH2​I2​ , 4.0 eq, 40 mmol) dropwise over 30 minutes. Maintain at 0 °C for 1 hour, then warm to 25 °C and stir for 12 hours.

  • Causality: The formation of the active carbenoid ( CF3​COOZnCH2​I ) is highly exothermic. Dropwise addition prevents thermal runaway, which would lead to rapid carbenoid decomposition and polymerization.

Step 5: Biphasic Quench & Filtration

  • Action: Quench by carefully adding saturated aqueous NH4​Cl (50 mL) at 0 °C. Immediately filter the entire biphasic suspension through a tightly packed pad of Celite , washing with DCM.

  • Causality: The reaction generates copious amounts of insoluble zinc salts ( ZnI2​ , Zn(OH)2​ ) that form intractable, gelatinous emulsions. Celite filtration physically removes these particulates, allowing for clean phase separation.

Step 6: Isolation

  • Action: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath ≤20 °C, pressure ≥150 mbar).

  • Causality: Methyl 2-(spiro[1]pentan-1-yl)acetate (MW 140.18 g/mol ) is highly volatile. Aggressive concentration on a rotary evaporator or exposure to a high-vacuum Schlenk line will result in total product loss.

Validation Checkpoints

Do not proceed to the next synthetic step without confirming these self-validating metrics:

  • In-Process TLC: Using Hexanes/EtOAc (9:1). The starting material ( Rf​=0.50 ) is UV active. The target spiro[1]pentane ( Rf​=0.45 ) is UV inactive but stains bright yellow/brown with KMnO4​ .

  • Post-Isolation NMR: 1H NMR ( CDCl3​ ) must show the complete disappearance of the vinylic proton ( 5.5 ppm) and the emergence of highly shielded spirocyclic protons (distinct multiplets between 0.50 and 1.10 ppm).

Quantitative Data: Optimization of Cyclopropanation

The following table summarizes the causal relationship between reaction parameters and conversion rates, validating the necessity of the Shi modification.

Reaction ParameterZinc SourceAdditive CH2​I2​ Eq.Temp (°C)Conversion (%)Causality / Observation
Standard S-S Et2​Zn (2.0 eq)None4.00 2545%Zinc aggregation limits effective carbenoid concentration.
Brute Force Et2​Zn (5.0 eq)None10.00 2572%Marginal improvement; high reagent cost and severe emulsion during workup.
Shi Modification Et2​Zn (2.0 eq) TFA (2.0 eq) 4.0 0 25 >95% TFA breaks aggregates, forming highly electrophilic CF3​COOZnCH2​I .
Furukawa (Reflux)Zn-Cu couple (5.0 eq)None5.04030%Thermal decomposition of carbenoid outpaces the cyclopropanation rate.

Workflow & Mechanistic Visualizations

SyntheticWorkflow A 1. Precursor Preparation Methyl 3-cyclopropylidenepropanoate B 2. Carbenoid Generation Et2Zn + CH2I2 in DCM (0 °C) A->B C 3. Cyclopropanation Gradual warming to 25 °C B->C D 4. Biphasic Quench Sat. NH4Cl / Celite Filtration C->D E 5. Isolation Careful Concentration (Volatility) D->E

Step-by-step synthetic workflow for Methyl 2-(spiro[1]pentan-1-yl)acetate.

TroubleshootingLogic Start Issue: Low Yield / Poor Conversion Q1 Is unreacted starting material visible on TLC? Start->Q1 Sol1 Use Shi Modification (Add TFA to Et2Zn) Q1->Sol1 Yes Q2 Are polymeric/decomposition byproducts observed? Q1->Q2 No Sol2 Increase solvent dilution Maintain strictly < 0 °C Q2->Sol2 Yes Q3 Is product lost during rotary evaporation? Q2->Q3 No Sol3 Use Vigreux column Avoid high vacuum Q3->Sol3 Yes

Troubleshooting logic tree for common cyclopropanation synthesis failures.

Troubleshooting FAQs

Q: My conversion is stalling at ~50% despite using excess Et2​Zn and CH2​I2​ . What is going wrong? A: Zinc carbenoids have a strong tendency to aggregate in non-polar solvents, which drastically reduces their effective monomeric concentration. Furthermore, the methylenecyclopropane substrate is sterically demanding. If you are not already doing so, switch to the Shi modification (addition of 1.0–2.0 eq of Trifluoroacetic acid). This generates the highly reactive CF3​COOZnCH2​I species, which breaks up aggregates and accelerates the methylene transfer .

Q: During the aqueous quench, I get a thick, unmanageable white emulsion that won't separate even after centrifugation. How do I fix this? A: This is a classic issue caused by the precipitation of zinc hydroxide ( Zn(OH)2​ ) and zinc iodide ( ZnI2​ ) complexes. Do not attempt to separate the layers in a separatory funnel immediately. Instead, quench with saturated NH4​Cl or 1M HCl, and immediately filter the entire biphasic mixture through a tightly packed Celite pad. The Celite traps the gelatinous zinc polymers, allowing the filtrate to separate cleanly into distinct organic and aqueous layers.

Q: My crude NMR shows excellent conversion, but my isolated yield after column chromatography is less than 20%. Where is the product going? A: Methyl 2-(spiro[1]pentan-1-yl)acetate is highly volatile. If you are removing your chromatography fractions on a rotary evaporator at standard temperatures (e.g., 40 °C) or placing the final vial on a high-vacuum Schlenk line to dry, you are evaporating your product alongside the solvent. Concentrate your fractions using a cold water bath (≤20 °C) and do not drop the pressure below 150 mbar. If scaling up, consider using a Vigreux column for solvent distillation.

Q: Can I use sulfone-based carbene equivalents instead of the Simmons-Smith reaction? A: Yes. Recent literature demonstrates that cyclopropyl sulfone anions can act as carbene equivalents to synthesize spiro[1]pentanes . However, this method is generally reserved for aryl-substituted spiro[1]pentanes. For simple aliphatic esters like Methyl 2-(spiro[1]pentan-1-yl)acetate, the modified Simmons-Smith reaction remains the most scalable and cost-effective approach.

References

  • Synthesis of Amido-Spiro[1]Pentanes via Simmons-Smith Cyclopropanation of Allenamides Source: NIH PubMed Central (PMC) / Organic & Biomolecular Chemistry URL:[Link]

  • Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents Source: ACS Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Spiro[2.2]pentane Synthesis

Welcome to the technical support center for spiro[2.2]pentane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving satisfactory...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spiro[2.2]pentane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving satisfactory yields of these highly strained yet synthetically valuable carbocycles. Spiro[2.e2]pentanes are of significant interest due to their rigid structure and high fraction of sp³-hybridized carbon atoms (F(sp³)), making them attractive motifs in medicinal chemistry.[1][2][3] However, their inherent strain energy presents unique synthetic hurdles that can often lead to low product yields.[2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest synthetic methodologies.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific issues that can lead to diminished yields during the synthesis of spiro[2.2]pentanes.

Question 1: My cyclopropanation of an alkylidenecyclopropane is resulting in a low yield of the desired spiro[2.2]pentane. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclopropanation of alkylidenecyclopropanes are a common issue. The success of this reaction is highly dependent on the chosen cyclopropanating agent and the reaction conditions. Several factors could be at play:

  • Choice of Cyclopropanation Method: Traditional methods may not be suitable for constructing the highly strained spiro[2.2]pentane core.[2][3]

    • Simmons-Smith Reaction: While a classic method for cyclopropanation, the Simmons-Smith reaction with allenamides to form amido-spiro[2.2]pentanes can result in low diastereoselectivity and the formation of both mono- and bis-cyclopropanated products, complicating purification and reducing the yield of the desired product.[4][5]

    • Carbene/Carbenoid Additions: The addition of carbenes or carbenoids to alkylidenecyclopropanes is a more modern and often more effective approach.[6] However, the stability and reactivity of the carbene are critical. For instance, the use of diazocompounds with transition-metal catalysts often requires electron-withdrawing groups for stability, limiting the modularity of the synthesis.[1]

  • Substrate Reactivity and Steric Hindrance:

    • The substitution pattern on your alkylidenecyclopropane can significantly impact the reaction. Highly substituted or sterically hindered alkenes may react sluggishly, leading to incomplete conversion. For 1,1-diaryl-substituted methylenecyclopropanes, higher temperatures (e.g., 80°C) and increased concentrations may be necessary to achieve high conversion.[1]

    • Electron-rich aryl groups on the substrate can facilitate the final C-C bond formation in the ring-closing step, potentially improving yields.[1]

  • Reagent Purity and Stoichiometry:

    • Carbenoid Precursors: In reactions generating carbenoids, such as those using diiodomethane and an organometallic reagent, the purity of these precursors is paramount.

    • Base Strength and Solubility: In methods utilizing strong bases like sodium amide (NaNH₂), an excess of the base may be required to drive the reaction to completion, especially if the base has low solubility in the chosen solvent (e.g., NaNH₂ in THF).[1]

Troubleshooting Workflow:

start Low Yield of Spiro[2.2]pentane method Evaluate Cyclopropanation Method start->method method->start Consider alternative method (e.g., Sulfone-based, Carbometalation) substrate Assess Substrate Reactivity method->substrate If method is appropriate substrate->start Modify substrate if possible (e.g., add electron-rich groups) reagents Check Reagent Quality & Stoichiometry substrate->reagents If substrate is suitable reagents->start Purify reagents, re-evaluate stoichiometry conditions Optimize Reaction Conditions reagents->conditions If reagents are pure conditions->start Adjust temperature, concentration, time purification Review Purification Protocol conditions->purification If conditions are optimized purification->start Consider alternative purification (e.g., acid/base workup) success Improved Yield purification->success If purification is efficient

Caption: Troubleshooting Decision Tree for Low Spiro[2.2]pentane Yield.

Question 2: I am attempting a Doering-Moore-Skattebøl (DMS) type reaction to generate a cyclopropylidene for subsequent reaction, but I'm observing a complex mixture of products and a low yield of the desired spiropentane.

Answer:

The Doering-Moore-Skattebøl reaction, which involves the reaction of a gem-dihalocyclopropane with an alkyllithium reagent, generates a highly reactive cyclopropylidene or a related carbenoid intermediate.[7][8] The complexity of your product mixture likely stems from the high reactivity and multiple potential reaction pathways of this intermediate.

  • Intermediate Instability and Rearrangement: The cyclopropylidene intermediate is prone to rapid ring-opening to form an allene.[7][8] This is a common side reaction that can significantly reduce the yield of the desired spiropentane. The activation energy for this rearrangement is generally low.[9]

  • Carbenoid vs. Free Carbene: The reaction may proceed through a lithium carbenoid (1-bromo-1-lithiocyclopropane) rather than a free carbene. This carbenoid can also undergo ring-opening directly to the allene.[8] The nature of the intermediate can be influenced by the solvent and temperature.

  • Insertion Reactions: The highly reactive intermediate can insert into solvent molecules, especially ethers like THF, leading to undesired byproducts.[10]

  • Thermal and Photochemical Instability of the Product: Some substituted spiropentanes are thermally and photochemically unstable and can rearrange to other isomers.[10][11][12] For example, heating spiropentane to 200°C can cause it to rearrange.[11]

Recommendations for Improvement:

  • Low-Temperature Conditions: It is crucial to perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of rearrangement and other side reactions.[10]

  • Trapping Agent: The cyclopropylidene should be generated in the presence of a suitable trapping agent (the second cyclopropanating partner) to ensure the desired reaction occurs before rearrangement.

  • Solvent Choice: Consider using a less reactive solvent than THF if insertion is a suspected side reaction.

  • Careful Workup and Purification: Given the potential for product instability, the workup and purification should be conducted under mild conditions, avoiding excessive heat or exposure to light.

Question 3: My synthesis of a substituted spiro[2.2]pentane using a sulfone-based method is giving a low yield. What factors should I investigate?

Answer:

The use of sulfones as carbene equivalents is a promising modern strategy for synthesizing substituted spiro[2.2]pentanes, with reported yields ranging from 24-81%.[1][2][3] If your yields are on the lower end of this range or below, consider the following:

  • Base and Substrate Compatibility: The choice of base is critical and can be substrate-dependent. While sodium amide (NaNH₂) is effective in many cases, some starting materials may decompose in its presence. For example, a methylenecyclopropane bearing a methoxy pyridine group was found to be unstable with NaNH₂, and a lithiated sulfone provided a better outcome.[1]

  • Reaction Conditions:

    • Temperature and Concentration: For less reactive substrates, such as those that are highly substituted, increasing the reaction temperature and concentration may be necessary to drive the reaction to completion.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Side Reactions:

    • An unexpected formal C-H insertion can occur when using cyclopropyl sulfone anions, leading to the formation of vinylcyclopropanes instead of spiropentanes.[2][3] This side reaction proceeds through a stepwise addition-elimination/isomerization pathway.[2][3]

    • In some cases, yields may be poor due to the decomposition of the aryl-substituted cyclopropyl sulfone.[1]

  • Purification: For products containing basic functional groups like quinoline or pyridine, an acid/base workup can be a highly effective purification method.[1]

Table 1: Comparison of Yields with Different Substrates in a Sulfone-Based Synthesis [1]

Methylenecyclopropane SubstituentProduct Yield (%)Notes
Electron-rich dibenzofuran63
5-Quinolinyl35Purified with acid/base workup.
Methoxy pyridine38NaNH₂ caused decomposition; lithiated sulfone was used.
2-Thienyl43
4-Substituted phenyl (electron-donating)75
4-Substituted phenyl (electron-withdrawing)28-37
1,1-Diaryl35-37Required higher temperature and concentration.

Frequently Asked Questions (FAQs)

What are the main synthetic strategies for constructing the spiro[2.2]pentane core?

The primary methods for synthesizing spiro[2.2]pentanes include:

  • Reductive Dehalogenation: The classical Gustavson synthesis involved the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal.[11] A variation uses 1,1-bis(bromomethyl)-cyclopropane.[11]

  • Carbene/Carbenoid Addition: This involves the reaction of a carbene or carbenoid with an alkylidenecyclopropane or an allene.[6] Sources of the C1 unit include diazocompounds, Simmons-Smith reagents (diiodomethane and zinc-copper couple), and sulfone-based reagents.[1][13][14]

  • Intramolecular Cyclization: A newer approach involves a regio- and diastereoselective carbometalation of a substituted cyclopropene, followed by an intramolecular nucleophilic substitution to form the second cyclopropane ring.[6][15]

Why is spiro[2.2]pentane considered a "strained" molecule, and how does this affect its synthesis and stability?

Spiro[2.2]pentane is highly strained due to the two fused cyclopropane rings. The bond angles within the cyclopropane rings are forced to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This high degree of ring strain makes the molecule thermodynamically less stable and more reactive than acyclic or larger-ring cycloalkanes.

This strain has two major implications:

  • Synthesis: The formation of the second cyclopropane ring is energetically unfavorable, which is why traditional, less forceful cyclopropanation methods often fail or give low yields.[2][3]

  • Stability: The stored strain energy can be released through ring-opening or rearrangement reactions, often initiated by heat or light.[10][11][12] This necessitates careful handling and purification of spiropentane derivatives.

Are there any specific safety precautions I should take when working with spiro[2.2]pentane and its precursors?

Yes, several safety considerations are important:

  • Alkyllithium Reagents: Reagents like butyllithium are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Diazocompounds: Many diazo compounds are explosive and should be handled with extreme care, avoiding heat, friction, and strong acids.

  • Strong Bases and Acids: Reagents like sodium amide and concentrated acids are corrosive and require appropriate personal protective equipment (PPE).

  • Solvent Purity: Solvents like THF can form explosive peroxides upon storage. Always test for peroxides before distillation.

  • Product Volatility: The parent spiropentane has a boiling point of 39°C, making it highly volatile.[11] Care should be taken to avoid inhalation and to handle it in a well-ventilated fume hood.

How can I effectively purify my spiro[2.2]pentane product?

Purification can be challenging due to the potential for product instability and the presence of byproducts with similar physical properties.

  • Distillation: For the parent spiropentane and other volatile derivatives, distillation is a viable method. However, it can be difficult to separate from byproducts like 2-methyl-1-butene and 1,1-dimethylcyclopropane.[11]

  • Chromatography: Column chromatography is a common method for purifying substituted spiropentanes.[14]

  • Acid/Base Workup: For derivatives containing acidic or basic functional groups, a liquid-liquid extraction based on pH adjustment can be a very effective purification technique.[1]

  • Crystallization: If the product is a stable, crystalline solid, recrystallization can be an excellent method for achieving high purity.

Experimental Protocols

General Protocol for Spiro[2.2]pentane Synthesis via Sulfone Anion-Mediated Cyclopropanation of a Methylenecyclopropane[1]

This protocol is a generalized procedure based on a reported method and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the sulfone reagent (2.0 equivalents) and sodium amide (3.0 equivalents).

  • Anion Formation: Add anhydrous tetrahydrofuran (THF) to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent). Stir the suspension at room temperature (23 °C) for 30 minutes to allow for the formation of the sulfone anion.

  • Substrate Addition: Add the methylenecyclopropane (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

A 1. Mix Sulfone (2 eq) & NaNH2 (3 eq) in dry THF under Argon B 2. Stir at 23°C for 30 min (Anion Formation) A->B C 3. Add Methylenecyclopropane (1 eq) B->C D 4. Heat at 70°C for 18h C->D E 5. Quench with sat. NH4Cl(aq) D->E F 6. Extract & Purify E->F G Spiro[2.2]pentane Product F->G

Caption: Workflow for Sulfone-Based Spiro[2.2]pentane Synthesis.

References

  • Reece, C., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011-8017. [Link]

  • Hsung, R. P., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry. [Link]

  • Al-Masum, M., & Fun, H. K. (2000). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Journal of the Chemical Society, Perkin Transactions 1, (18), 3061-3064. [Link]

  • Hsung, R. P., et al. (2009). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Spiropentane. [Link]

  • Marek, I., et al. (2007). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 129(37), 11414-11415. [Link]

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations. Carolina Digital Repository. [Link]

  • Reece, C., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. [Link]

  • Thamattoor, D. M., et al. (2014). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Organic Letters, 16(9), 2530-2533. [Link]

  • Trost, B. M., & Marrs, C. M. (1993). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 26(8), 421-428. [Link]

  • Chegg. (n.d.). Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. [Link]

  • Ingold, C. K., & Thorpe, J. F. (1923). XV.-The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 123, 227-237. [Link]

  • Thamattoor, D. M., et al. (2014). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. ACS Publications. [Link]

  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 67(16), 5497-5507. [Link]

  • Johnson, R. P., et al. (2013). Computational Studies on a Carbenoid Mechanism for the Doering-Moore-Skattebol Reaction. ResearchGate. [Link]

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations. Carolina Digital Repository. [Link]

  • Johnson, R. P., et al. (2013). Computational studies on a carbenoid mechanism for the Doering-Moore-Skattebøl reaction. The Journal of Organic Chemistry, 78(23), 11815-11823. [Link]

  • Marek, I., et al. (2007). Stereoselective Synthesis of Polysubstituted Spiropentanes. ACS Publications. [Link]

  • Kumar, A., & Kaur, P. (2014). Recent advances in the chemistry of gem-dihalocyclopropanes. Organic & Biomolecular Chemistry, 12(46), 9335-9356. [Link]

Sources

Troubleshooting

Allenamide Cyclopropanation Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for the Simmons-Smith cyclopropanation of allenamides. As electron-rich, heteroatom-substituted allenes, allenamides present unique chemoselective and regioselective challenges com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Simmons-Smith cyclopropanation of allenamides. As electron-rich, heteroatom-substituted allenes, allenamides present unique chemoselective and regioselective challenges compared to standard olefins. This guide synthesizes field-proven methodologies and computational mechanistic insights to help you troubleshoot failures, control reaction selectivity, and optimize the synthesis of amido-spiro[2.2]pentanes and related cyclopropanes.

Part 1: Core Principles & Mechanistic Causality

To successfully troubleshoot this reaction, one must first understand the energetic pathways governing the zinc carbenoid attack.

Q: Why does the Simmons-Smith reaction on allenamides often yield amido-spiro[2.2]pentanes instead of mono-cyclopropanes? A: The reaction kinetics heavily favor bis-cyclopropanation for standard, α -unsubstituted allenamides[1]. Density Functional Theory (DFT) studies reveal that the reaction proceeds via an asynchronous methylene transfer pathway rather than carbometalation[2]. The initial attack on the distal double bond forms an endo-monocyclopropyl intermediate. This intermediate is highly reactive and possesses a very low activation barrier for a second methylene transfer, resulting in rapid bis-cyclopropanation to form the amido-spiro[2.2]pentane[3]. Consequently, the mono-cyclopropanated species cannot be isolated under standard conditions[4].

Mechanism A Allenamide + Zn(CH2Cl)2 B Zn-O Coordinated Pre-complex A->B DCE Solvent C Methylene Transfer TS (Favored) B->C Asynchronous attack D Carbometalation TS (Disfavored) B->D High barrier E endo-Monocyclopropyl Intermediate C->E Fast F Amido-spiro[2.2]pentane (Bis-cyclopropanation) E->F Facile 2nd addition

Mechanistic pathway of allenamide bis-cyclopropanation via methylene transfer.

Part 2: Troubleshooting Experimental Variables

Q: My cyclopropanation completely failed when I switched from 1,2-dichloroethane (DCE) to THF. What happened? A: You disrupted the critical pre-organization step of the reaction. Zinc carbenoids are highly electrophilic and act as Lewis acids[5]. For allenamides, the reaction strictly requires a pre-coordination event where the zinc atom binds to the carbonyl oxygen of the allenamide (e.g., the oxazolidinone ring)[3]. Coordinating solvents like THF or 1,2-dimethoxyethane (DME) act as competing Lewis bases. They saturate the zinc center, preventing the essential Zn–O interaction with the substrate, thereby shutting down the methylene transfer[3]. Solution: Always use non-coordinating, weakly polar solvents like dry DCE or dichloromethane (CH₂Cl₂)[1].

Q: How can I intentionally isolate the mono-cyclopropanated product? A: You must introduce steric hindrance to alter the reaction kinetics. While α -unsubstituted allenamides exclusively yield bis-cyclopropanated products, installing an α -substituent (such as a methyl group) creates localized steric bulk[4]. This bulk significantly raises the activation barrier for the cyclopropanation of the proximal double bond, allowing you to isolate a separable mixture of mono- and bis-cyclopropanated products[6].

Q: The diastereomeric ratio (d.r.) of my amido-spiro[2.2]pentane is very low (approx. 1:1). How can I improve facial selectivity? A: Poor diastereoselectivity in unsubstituted chiral allenamides occurs because the substrate exists as an almost equal distribution of two rapidly interconverting conformers, both of which are attacked by the carbenoid at similar rates[1]. To improve d.r., you must bias the ground-state conformation. By introducing an α -substituent, you induce severe allylic strain ( A1,3 strain)[4]. This energetic penalty (approx. 1.05 kcal/mol for R=CH₃) heavily favors one specific conformer, significantly improving the facial selectivity of the initial carbenoid attack[1].

Quantitative Data Summary: Effect of α -Substitution
Substrate TypePrimary Product ObservedTypical Diastereoselectivity (d.r.)Reaction Time (0 °C to RT)
α -Unsubstituted Chiral AllenamideExclusive bis-cyclopropanation (Amido-spiro[2.2]pentane)Low (~ 1:1 to 1.5:1)1 – 2 hours
α -Substituted Chiral AllenamideMixture of mono- and bis-cyclopropanationHigh (Up to >10:1)3 – 12 hours

Data synthesized from Hsung and co-workers' optimization studies[1],[4].

Part 3: Validated Experimental Protocol (SOP)

The following self-validating protocol details the synthesis of amido-spiro[2.2]pentanes using the highly reactive Furukawa modification (Et₂Zn and ICH₂Cl)[1].

Self-Validation Checkpoint: The generation of the active zinc carbenoid, Zn(CH₂Cl)₂, is accompanied by the evolution of ethane gas. If you do not observe bubbling upon the addition of ICH₂Cl, your Et₂Zn has likely degraded (oxidized/hydrolyzed), and the reaction will fail.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Substrate Loading: Dissolve the allenamide (1.0 equiv, typically 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibrium.

  • Zinc Addition: Syringe in neat Diethylzinc (Et₂Zn, 5.0 equiv) dropwise. Caution: Et₂Zn is highly pyrophoric.

  • Carbenoid Generation (Critical Step): Slowly add Chloroiodomethane (ICH₂Cl, 10.0 equiv) dropwise over 10 minutes. Observe the reaction: You must see gentle effervescence (ethane gas evolution). This confirms the formation of the active Zn(CH₂Cl)₂ carbenoid.

  • Propagation: Allow the reaction mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 10 hours to ensure complete bis-cyclopropanation.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow S1 Step 1: Purge Flask Argon atmosphere S2 Step 2: Dissolve Allenamide Dry DCE (0.1 M) S1->S2 S3 Step 3: Cool to 0 °C S2->S3 S4 Step 4: Add Et2Zn (5.0 eq) Stir 5 mins S3->S4 S5 Step 5: Dropwise ICH2Cl (10.0 eq) Observe ethane evolution S4->S5 S6 Step 6: Stir 12h Allow warming to RT S5->S6 S7 Step 7: Quench Sat. aqueous NH4Cl S6->S7

Standard operating procedure for Simmons-Smith cyclopropanation of allenamides.

Part 4: References

  • Xu, H., et al. "Density functional theory study of the mechanism of zinc carbenoid promoted cyclopropanation of allenamides." RSC Advances, 2013.[Link]

  • Lu, T., et al. "Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides." Organic & Biomolecular Chemistry, 2009.[Link]

  • Teo, Y.-C., & Hsung, R. P. "Discussion Addendum for: Practical Synthesis of Novel Chiral Allenamides." Organic Syntheses, 2014.[Link]

  • MDPI Editorial Office. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." Molecules, 2023.[Link]

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity in Oxaspiro[2.2]pentane Rearrangement

Welcome to the technical support center for the diastereoselective rearrangement of oxaspiro[2.2]pentanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the diastereoselective rearrangement of oxaspiro[2.2]pentanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful transformation in synthetic chemistry. The inherent ring strain of oxaspiro[2.2]pentanes makes them valuable intermediates, particularly for the synthesis of cyclobutanones, which are key building blocks in many biologically active molecules.[1][2] This guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve high diastereoselectivity.

Troubleshooting and FAQs

This section addresses common issues encountered during the oxaspiro[2.2]pentane rearrangement in a question-and-answer format.

Q1: I am observing low diastereoselectivity in my oxaspiro[2.2]pentane rearrangement to a cyclobutanone. What are the key factors influencing the stereochemical outcome?

A1: Low diastereoselectivity is a frequent challenge and can be influenced by several factors. The rearrangement proceeds through a stabilized cyclopropylcarbinyl cation intermediate upon epoxide opening, either by thermal induction or, more commonly, with a Lewis acid.[1] The stereochemical outcome is determined by the conformational preferences in the transition state of the ensuing pinacol-like rearrangement.[1]

Key factors to consider are:

  • Choice of Lewis Acid: The nature of the Lewis acid is critical. Different Lewis acids can lead to varying degrees of diastereoselectivity. For instance, lithium iodide (LiI) in dichloromethane has been shown to be highly effective in achieving high diastereoselectivity in certain systems.[1] It's crucial to screen a panel of Lewis acids (e.g., LiI, MgBr₂, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the cationic intermediate and the transition states leading to the different diastereomers. A systematic screen of aprotic solvents with varying polarities (e.g., dichloromethane, diethyl ether, tetrahydrofuran, acetonitrile) is recommended.

  • Temperature: The reaction temperature can have a significant impact on selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer by providing a greater energy difference between the competing transition states. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Substituent Effects: The steric and electronic properties of the substituents on the oxaspiro[2.2]pentane ring system play a crucial role in directing the stereochemical course of the rearrangement. Bulky substituents will preferentially occupy pseudo-equatorial positions in the chair-like transition state to minimize steric interactions, thus influencing which group migrates.

Q2: How does the method of oxaspiro[2.2]pentane synthesis affect the final diastereoselectivity of the rearrangement?

A2: The stereochemistry of the starting oxaspiro[2.2]pentane is paramount, as the rearrangement is often stereospecific. The most common method for synthesizing oxaspiro[2.2]pentanes is the epoxidation of a corresponding methylenecyclopropane.[1][3] The diastereoselectivity of this epoxidation step will directly translate to the diastereomeric ratio of your starting material.

  • Diastereoselective Epoxidation: The use of directing groups on the methylenecyclopropane substrate can significantly influence the facial selectivity of the epoxidation. For example, hydroxyl groups can direct the epoxidizing agent (like m-CPBA) to the same face of the double bond.

  • Chiral Catalysts: For enantioselective synthesis, employing chiral epoxidation methods, such as the Sharpless asymmetric epoxidation, can yield optically active oxaspiro[2.2]pentanes.[1] This is crucial when the final cyclobutanone is intended for the synthesis of a chiral target molecule.

  • Sulfoxonium Ylides: An alternative and highly diastereoselective method for synthesizing oxaspiro[2.2]pentanes is the addition of cyclopropyl sulfoxonium ylides to carbonyl compounds.[1] This method often proceeds with high diastereoselectivity, especially with cyclic ketones where the ylide attacks from the equatorial direction.[1]

Q3: I am getting a mixture of the desired cyclobutanone and other byproducts. What are the likely side reactions and how can I suppress them?

A3: The high strain energy of the oxaspiro[2.2]pentane ring system can lead to alternative reaction pathways.[1]

  • Base-Induced Elimination: In the presence of a base, oxaspiro[2.2]pentanes can undergo elimination to form vinyl cyclopropanes.[1] The choice of base can even influence the regioselectivity of the resulting double bond.[1] To avoid this, ensure your reaction conditions are scrupulously free of basic impurities. If a Lewis acid is used, it should be of high purity.

  • Thermal Decomposition: At elevated temperatures, oxaspiro[2.2]pentanes can undergo thermal rearrangement to products other than the desired cyclobutanone.[3] It is important to carefully control the reaction temperature and avoid excessive heating.

  • Solvolysis: In protic solvents, solvolysis of the epoxide can occur, leading to the formation of diols or other undesired products.[3] It is generally recommended to use anhydrous aprotic solvents for the Lewis acid-catalyzed rearrangement.

Q4: Can you provide a general protocol for optimizing the diastereoselectivity of the oxaspiro[2.2]pentane rearrangement?

A4: The following is a generalized workflow for optimizing the diastereoselectivity of the rearrangement.

G cluster_prep Substrate Preparation cluster_optimization Reaction Optimization cluster_analysis Analysis cluster_scaleup Scale-up Prep Diastereoselective Synthesis of Oxaspiro[2.2]pentane Screen_LA Screen Lewis Acids (e.g., LiI, MgBr₂, ZnCl₂) Prep->Screen_LA Start Optimization Screen_Solvent Screen Solvents (e.g., CH₂Cl₂, Et₂O, THF) Screen_LA->Screen_Solvent Optimized Lewis Acid Screen_Temp Vary Temperature (e.g., -78 °C to RT) Screen_Solvent->Screen_Temp Optimized Solvent Analysis Analyze Diastereomeric Ratio (e.g., NMR, GC) Screen_Temp->Analysis Collect Data Scaleup Scale-up with Optimized Conditions Analysis->Scaleup Optimized Conditions Identified

Caption: Workflow for optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Rearrangement of Oxaspiro[2.2]pentane

This protocol provides a starting point for the rearrangement. The specific Lewis acid, solvent, and temperature should be optimized for each substrate.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane can be distilled from calcium hydride.

  • Reaction Setup:

    • To a solution of the oxaspiro[2.2]pentane (1.0 equiv) in anhydrous dichloromethane (0.1 M) at the desired temperature (e.g., 0 °C or -78 °C), add a solution of the Lewis acid (e.g., lithium iodide, 0.1-1.0 equiv) in the same solvent dropwise.

    • Caution! The addition of the Lewis acid can lead to a vigorous reaction, especially with concentrated solutions of the oxaspiro[2.2]pentane.[4]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using LiI) or a suitable quenching agent for the specific Lewis acid used.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified cyclobutanone by ¹H NMR spectroscopy or GC analysis.

Data Presentation: Example of a Lewis Acid Screen

The following table illustrates how to present data from a Lewis acid screening experiment to identify the optimal conditions for diastereoselectivity.

EntryLewis Acid (equiv)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (A:B)
1LiI (0.1)CH₂Cl₂028595:5
2MgBr₂ (1.0)Et₂O-2047880:20
3ZnCl₂ (1.0)CH₂Cl₂RT19260:40
4BF₃·OEt₂ (1.0)CH₂Cl₂-7837590:10

Mechanistic Insights

The rearrangement of oxaspiro[2.2]pentanes to cyclobutanones is a fascinating example of a strain-release-driven reaction.[1] The key mechanistic step is the 1,2-migration of a carbon-carbon bond of the cyclopropane ring to the adjacent carbocation, which is formed upon Lewis acid-mediated opening of the epoxide.

G

Caption: Generalized mechanism of the rearrangement.

The diastereoselectivity of the reaction is determined by the relative energies of the competing transition states (TS1 and TS2). By carefully choosing the reaction conditions, one can favor the formation of one transition state over the other, leading to a high diastereomeric excess of the desired cyclobutanone product.

References

  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. (n.d.).
  • The chemistry of small‐ring compounds. Part 49. A route to oxaspiropentanes, undisturbed by rearrangement - ResearchGate. (n.d.).
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC. (n.d.).
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides | Organic Letters - ACS Publications. (n.d.).

Sources

Troubleshooting

Troubleshooting failed deprotonation in alkylation reactions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with alkylation reactions that stall or fail completely.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with alkylation reactions that stall or fail completely. More often than not, the failure is misattributed to the electrophile when the true culprit is a failed deprotonation or a kinetically trapped enolate.

This guide provides a causal, mechanistic approach to diagnosing and resolving failed deprotonation and subsequent alkylation steps. We do not just provide steps; we explain the physical chemistry and thermodynamics driving these reactions so you can logically troubleshoot your specific substrate.

Part 1: Diagnostic Workflow

Before changing reagents, you must isolate the failure point. Did the deprotonation fail, or did the subsequent alkylation fail? The decision tree below outlines the self-validating diagnostic process.

AlkylationTroubleshooting A Alkylation Reaction Failed (Low Yield / SM Recovered) B Perform D2O Quench Analyze by 1H NMR A->B C No Deuterium Incorporation (Deprotonation Failed) B->C No D-labeling D High Deuterium Incorporation (Alkylation Step Failed) B->D >95% D-labeling E Thermodynamic Issue (pKa Mismatch) C->E Check Evans pKa Table F Reagent Degradation (Moisture / Old Base) C->F Titrate Base G Kinetic/Solubility Barrier (Aggregation / Sterics) C->G Change Solvent/Additives H Electrophile Issue (Poor Leaving Group / Sterics) D->H Change Electrophile I Enolate Aggregation (Low Nucleophilicity) D->I Add DMPU / HMPA

Diagnostic workflow for troubleshooting failed alkylation reactions via D2O quenching.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My starting material has a pKa of 24. Why did NaH (pKa ~35) fail to deprotonate it? The Causality: Thermodynamics (pKa) only dictates the equilibrium of the reaction, not the rate. NaH is entirely insoluble in THF and ethereal solvents. It reacts strictly at the solid-liquid interface . If your substrate is sterically hindered or lacks coordination sites to bring it to the hydride surface, the kinetic barrier is too high, and the reaction will stall despite a favorable thermodynamic driving force. The Solution: Switch to a homogeneous, soluble base like KHMDS or LDA. If you must use NaH, add a phase-transfer catalyst or an ionophore like 15-crown-5 to solubilize the sodium cation and expose the reactive hydride.

Q2: I am using n-BuLi to form an enolate, but I recover mostly starting material. How do I verify the base is active? The Causality: Organolithium reagents degrade over time due to trace moisture, oxygen infiltration, or solvent degradation (e.g., n-BuLi will ring-open THF at temperatures above 0 °C)[1]. You cannot rely on the bottle's label. Furthermore, simple acid-base titration is insufficient because it measures total alkalinity, including inactive degradation products like LiOH and LiOR. The Solution: You must determine the exact molarity of the active carbon-bound lithium. Perform a titration using diphenylacetic acid[2], which provides a stark colorimetric endpoint specific to active organometallics.

Q3: The D₂O quench shows >95% deprotonation, but the subsequent alkylation is sluggish or fails. Why? The Causality: Lithium enolates do not exist as free monomers in solution. In ethereal solvents like THF, they form tight aggregates (dimers, tetramers, or hexamers) to stabilize the lithium cation[3]. These bulky aggregates are significantly less nucleophilic than monomeric enolates, causing the alkylation step to fail when paired with unreactive or sterically hindered electrophiles. The Solution: Add a strong, polar aprotic Lewis base like DMPU (N,N'-Dimethylpropyleneurea)[3]. DMPU strongly coordinates the lithium cation, breaking up the aggregates and exposing the highly reactive, "naked" monomeric enolate.

Part 3: Quantitative Data & Reagent Selection

To successfully execute an alkylation, you must match the thermodynamic strength of your base to your substrate using a reliable pKa table[4], while also accounting for the kinetic state of the resulting enolate.

Table 1: Thermodynamic and Kinetic Profiling of Common Bases

BaseApprox. pKa (Conjugate Acid)Homogeneity in THFPrimary Failure Modes & Limitations
NaH ~35Heterogeneous (Suspension)Kinetic barrier due to insolubility; mineral oil coating must be washed.
LDA 36HomogeneousDegradation over time; steric hindrance at the alpha-proton.
KHMDS 26HomogeneousToo weak for unactivated alkanes; high moisture sensitivity.
n-BuLi ~50HomogeneousNucleophilic addition to carbonyls (side reactions); rapid degradation[1].
t-BuLi ~53HomogeneousExtreme pyrophoric hazard; reacts destructively with THF above -40 °C[5].

Table 2: Deaggregation Additives for Sluggish Alkylations

AdditiveRoleToxicity / HandlingMechanism of Action
DMPU Lewis Base / CosolventModerate (Safe alternative)Coordinates Li⁺, breaking enolate aggregates into reactive monomers[3].
HMPA Lewis Base / CosolventHigh (Known Carcinogen)Strongly coordinates Li⁺; historically popular but highly hazardous.
TMEDA Chelating LigandModerateBinds Li⁺ via two nitrogens, increasing the basicity and nucleophilicity.
15-Crown-5 IonophoreModerateSequesters Na⁺, generating a "naked", highly reactive enolate.

Part 4: Validated Experimental Protocols

A robust experimental design must be self-validating. Do not proceed to the next step of a reaction without confirming the success of the previous one.

Protocol A: Titration of Organolithium Reagents (Diphenylacetic Acid Method)

Why this works: Diphenylacetic acid reacts with the first equivalent of R-Li to form a colorless lithium carboxylate. The second equivalent deprotonates the alpha-carbon, forming a highly conjugated, bright yellow dianion. This distinct color change provides a highly accurate, unambiguous endpoint that ignores inactive LiOH/LiOR species[2].

  • Preparation: Dry a 10 mL Schlenk flask and equip it with a magnetic stir bar under a strict inert argon atmosphere.

  • Substrate: Accurately weigh ~100 mg of anhydrous diphenylacetic acid and add it to the flask.

  • Solvation: Dissolve the acid in 3.0 mL of anhydrous THF.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to prevent solvent degradation during the titration.

  • Titration: Slowly add the organolithium solution dropwise via a graduated microsyringe.

  • Endpoint: The endpoint is reached when the solution transitions from colorless to a persistent, bright yellow color[1].

    • Calculation: Molarity = (Mass of acid / 212.24 g/mol ) / (Volume of R-Li added in L). Note that 1 equivalent of base makes it colorless, and the appearance of yellow marks the start of the 2nd equivalent.

Protocol B: Self-Validating Deprotonation & Alkylation Workflow

Why this works: A D₂O quench isolates the deprotonation step from the alkylation step, allowing you to pinpoint exactly where the reaction failed.

  • Enolization: Cool a solution of your substrate in anhydrous THF to -78 °C. Add the freshly titrated base (e.g., LDA, 1.1 eq) dropwise. Stir for 30-60 minutes.

  • Validation Aliquot (The D₂O Quench): Withdraw a 0.1 mL aliquot of the reaction mixture and quench it directly into an NMR tube containing 0.5 mL of D₂O and CDCl₃.

  • Analysis: Run a rapid ¹H NMR. If the alpha-proton signal is absent (replaced by deuterium), deprotonation was successful. If the signal remains, your base is either degraded or too weak. Do not add the electrophile until this is resolved.

  • Deaggregation: If deprotonation was successful but previous alkylations failed, add 4-6 equivalents of anhydrous DMPU to the main reaction flask and stir for 15 minutes to break up lithium enolate aggregates[3].

  • Alkylation: Add the electrophile (e.g., alkyl halide) dropwise. Gradually warm the reaction to 0 °C or room temperature to overcome the kinetic barrier of the alkylation step.

References

  • Title: How To Use a pKa Table | Source: Master Organic Chemistry | URL: [Link]

  • Title: Automated On-Demand Titration of Organometallic Reagents in Continuous Flow | Source: Organic Process Research & Development (ACS Publications) | URL: [Link]

  • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | Source: Journal of Visualized Experiments (NIH PMC) | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing High Strain in Spiro[2.2]pentane Synthesis

Welcome to the Technical Support Center for spirocycle synthesis. Spiro[2.2]pentanes possess an extreme ring strain of approximately 65 kcal/mol, making their construction and purification notoriously difficult[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocycle synthesis. Spiro[2.2]pentanes possess an extreme ring strain of approximately 65 kcal/mol, making their construction and purification notoriously difficult[1]. This guide is designed for researchers and drug development professionals to troubleshoot synthetic bottlenecks, understand the mechanistic causality behind reaction failures, and implement robust, self-validating protocols.

Workflow & Failure Mode Visualization

The following diagram maps the primary synthetic pathways to spiro[2.2]pentanes, highlighting the critical junctures where the 65 kcal/mol strain energy diverts the reaction into degradation or ring-expansion pathways.

SpiroSynthesis SM1 Allenes (Starting Material) R1 Simmons-Smith Reagent (Zn-Cu / CH2I2) SM1->R1 1st eq. SM2 Methylenecyclopropanes (Starting Material) R2 Sulfone Anions (NaNH2 / Heat) SM2->R2 R3 Diazo Compounds (Pd(OAc)2 Catalyst) SM2->R3 Int1 Mono-cyclopropanated Intermediate R1->Int1 Prod Spiro[2.2]pentane (Target: 65 kcal/mol strain) R1->Prod Successful Bis-cyclopropanation Side1 Ring Expansion (Halocyclobutenes) R1->Side1 Ultrasound/Heat (Strain Relief) R2->Prod High Modularity R3->Prod Low Modularity Int1->R1 2nd eq. Side2 Thermal Degradation & Polymerization Prod->Side2 Lewis Acids / >80°C (Strain Relief)

Fig 1: Synthetic pathways to spiro[2.2]pentanes and common strain-induced failure modes.

Troubleshooting Guides & FAQs

Q1: Why does the Simmons-Smith double cyclopropanation of allenes often stall at the mono-cyclopropanated intermediate or yield ring-expanded byproducts? A1: Causality: The first cyclopropanation of an allene forms a methylenecyclopropane intermediate. The remaining exocyclic double bond is now highly strained. Attempting a second cyclopropanation to form the spiro[2.2]pentane introduces an immense thermodynamic barrier, pushing the total ring strain to ~65 kcal/mol[1]. Standard Simmons-Smith conditions (Zn-Cu couple, CH₂I₂) often lack the electrophilicity to overcome this barrier efficiently. Furthermore, applying aggressive conditions like ultrasound to force the reaction often triggers a radical or cation-mediated ring expansion, yielding 1-iodocyclobutene derivatives instead of the desired spirocycle[2]. Solution: Switch to a more reactive, modified carbenoid system. Using diiodomethane with trimethylaluminum (CH₂I₂/AlMe₃) significantly enhances the electrophilicity of the carbenoid, facilitating the second cyclopropanation while suppressing the radical pathways that lead to ring expansion[2].

Q2: I am synthesizing functionalized spiro[2.2]pentanes from methylenecyclopropanes, but transition-metal-catalyzed diazo decomposition is giving poor yields. What is the alternative? A2: Causality: Transition-metal-catalyzed decompositions of diazo compounds (e.g., using Pd(OAc)₂) often require electron-withdrawing substituents on the diazo component to stabilize the carbenoid. This severely limits modularity and reactivity with electron-rich or sterically hindered methylenecyclopropanes[1][2]. Solution: Utilize alkyl sulfone anions as carbene equivalents. Recent methodologies demonstrate that deprotonating alkyl sulfones with NaNH₂ generates a nucleophilic carbenoid equivalent that efficiently reacts with methylenecyclopropanes at 70 °C. This approach avoids transition metals entirely and tolerates dense functionalization, including heteroaryl and diaryl groups[1].

Q3: How do I prevent thermal degradation and polymerization during the purification of spiro[2.2]pentanes? A3: Causality: The 65 kcal/mol ring strain makes the spiro[2.2]pentane core highly susceptible to strain-release ring-opening reactions. Lewis acids (often present as trace metals from the synthesis) and elevated temperatures lower the activation energy for cleavage of the central C-C bonds, leading to rapid polymerization or isomerization into dienes[1][3]. Solution: Implement a strict acid-free, low-temperature purification protocol. Quench reactions with basic aqueous solutions (e.g., saturated NaHCO₃). Avoid standard acidic silica gel chromatography; instead, use basic alumina or silica gel deactivated with 1% triethylamine (Et₃N)[4]. If distilling, use short-path vacuum distillation at the lowest possible temperature to minimize thermal stress.

Q4: When attempting directed carbometalation and intramolecular nucleophilic substitution of cyclopropenes to form spiropentanes, my diastereomeric ratio (dr) is poor. Why? A4: Causality: The synthesis of polysubstituted spiropentanes via carbometalation relies on a syn-facial addition directed by a leaving group (e.g., tosylate), followed by an Sₙ2 closure. Steric bulk at the R⁴ position of the cyclopropene ring destabilizes the chelated organometallic transition state. This steric clash disrupts the facial selectivity of the incoming Grignard reagent, leading to a mixture of diastereomers[3]. Solution: Optimize the leaving group and solvent to tighten the transition state. Ensure the use of highly coordinating, polar aprotic solvents like DMF to stabilize the metallated intermediate and accelerate the intramolecular Sₙ2 displacement before bond rotation or epimerization can occur[3].

Quantitative Data Presentation

The following table summarizes the performance, limitations, and strain-management profiles of common spiro[2.2]pentane synthetic methodologies.

Synthetic StrategyStarting MaterialReagents / CatalystTypical YieldsPrimary Strain-Induced Failure ModeRef
Standard Simmons-Smith AllenesZn-Cu, CH₂I₂20–40%Stalls at mono-cyclopropanated intermediate.[2]
Modified Simmons-Smith AllenesAlMe₃, CH₂I₂50–75%Ring expansion to halocyclobutenes if overheated.[2]
Diazo Decomposition MethylenecyclopropanesCH₂N₂, Pd(OAc)₂80–90%Fails with electron-rich or bulky substrates.[2]
Sulfone Carbenoid MethylenecyclopropanesAlkyl sulfone, NaNH₂35–79%Base-catalyzed side reactions; requires 70–80 °C.[1]
Directed Carbometalation CyclopropenesGrignard, DMF60–85%Epimerization/poor dr due to steric clash.[3]

Standardized Experimental Protocol: Sulfone-Anion Mediated Cyclopropanation

This protocol details the synthesis of functionalized spiro[2.2]pentanes using sulfones as carbene equivalents. It is designed as a self-validating system to ensure high conversion while managing the delicate stability of the strained product[1][4].

Materials Required:

  • Methylenecyclopropane derivative (1.0 equiv)

  • Alkyl sulfone (2.0 equiv)

  • Sodium amide (NaNH₂, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) for silica deactivation

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, weigh sodium amide (0.300 mmol, 3.0 equiv) into an oven-dried 4 mL vial equipped with a Teflon-coated stir bar. Note: Excess NaNH₂ is required due to its low solubility in THF[1].

  • Sulfone Activation: Add the corresponding alkyl sulfone (0.200 mmol, 2.0 equiv) to the vial. Cap the vial securely with a Teflon-coated septa cap and remove it from the glovebox.

  • Carbenoid Generation: Inject anhydrous THF to achieve a 0.1 M concentration. Stir the suspension at 23 °C for exactly 30 minutes.

    • Self-Validating Check: The suspension should exhibit a distinct color change (often yellow/orange) indicating the successful deprotonation and formation of the sulfone anion.

  • Substrate Addition: Introduce the methylenecyclopropane derivative (0.100 mmol, 1.0 equiv) dropwise via microsyringe.

  • Thermal Maturation: Heat the reaction mixture to 70 °C for 18 hours. For highly sterically congested tetrasubstituted alkenes, increase the temperature to 80 °C and concentration to 0.2 M[1].

  • Quench and Extraction: Cool the reaction to room temperature. Carefully quench the excess NaNH₂ by adding 1 mL of saturated aqueous NaHCO₃ (avoid acidic quenches to prevent strain-release ring opening). Extract the aqueous layer with ethyl acetate (3 × 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Strain-Preserving Purification: Purify the crude residue using SiO₂-gel chromatography.

    • Critical Step: The silica gel must be pre-treated with 1% Et₃N in hexanes. The 65 kcal/mol ring strain makes the spiro[2.2]pentane highly susceptible to Lewis acid-catalyzed isomerization on bare silica[1][4].

References

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
  • Buy Spiro[2.2]pentane, methylene- | 18914-34-6. Smolecule: Synthesis Methods.
  • The Chemistry of Highly Strained Oligospirocyclopropane Systems.
  • SI-1 Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.

Sources

Optimization

Technical Support Center: Troubleshooting Thin-Layer Chromatography (TLC) for Non-Polar Compounds

Welcome to our dedicated technical support center for Thin-Layer Chromatography (TLC) of non-polar compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for Thin-Layer Chromatography (TLC) of non-polar compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and analyzing lipophilic and hydrophobic molecules. Here, we move beyond generic advice to provide in-depth, field-proven insights based on fundamental chromatographic principles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind each troubleshooting step.

Issue 1: All my spots, including the starting material and product, are running at the solvent front (Rf ≈ 1.0). What's happening?

Answer: This is a classic sign that your mobile phase (solvent system) is far too non-polar, or "strong," for the compounds of interest relative to the stationary phase (typically silica gel or alumina). In TLC, separation occurs based on the differential partitioning of analytes between the mobile and stationary phases. If your non-polar compounds have a very high affinity for the equally non-polar solvent, they will spend almost no time adsorbed to the polar stationary phase and will travel with the solvent front.

Root Cause Analysis & Solution Workflow:

  • Fundamental Mismatch: Your solvent system's polarity is too low, leading to a very low affinity of your non-polar analytes for the polar stationary phase.

  • Immediate Corrective Action: The primary solution is to decrease the elution strength of the mobile phase by introducing a more polar co-solvent. A common starting point for non-polar compounds is pure hexane or heptane. If spots are still at the solvent front, you need to add a small percentage of a slightly more polar solvent.

Step-by-Step Protocol for Solvent System Optimization:

  • Start with a Purely Non-Polar Solvent: Begin with 100% n-hexane or n-heptane. These are excellent starting points for very non-polar compounds like alkanes or terpenes.

  • Incremental Polarity Increase: If the Rf is still too high, add a slightly more polar solvent in small increments. A good second solvent is often ethyl acetate or diethyl ether. Start with a 99:1 or 98:2 mixture of hexane:ethyl acetate.

  • Systematic Evaluation: Run TLC plates with systematically varied solvent systems (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find the optimal separation. The ideal Rf value for the compound of interest is typically between 0.3 and 0.5, as this range provides the best resolution from impurities.

  • Consider Alternative Solvents: If ethyl acetate doesn't provide the desired selectivity, consider other solvents like dichloromethane (DCM) or toluene as the more "polar" component in your non-polar mixture.

Issue 2: My spots are streaking or tailing down the plate instead of forming tight, circular spots.

Answer: Spot streaking or tailing is generally caused by one of two main issues: sample overloading or secondary interactions between the analyte and the stationary phase.

Troubleshooting Workflow Diagram:

G A Problem: Spot Streaking/Tailing B Is the sample concentration high? A->B C Yes: Sample Overloading B->C Yes D No: Potential Secondary Interactions B->D No E Solution: Dilute Sample (e.g., 10-fold) and re-spot C->E F Solution: Add a competing agent to the mobile phase. - For acidic compounds: Add 0.5-1% acetic acid. - For basic compounds: Add 0.5-1% triethylamine. D->F G Re-run TLC E->G F->G

Caption: Troubleshooting workflow for spot streaking in TLC.

Detailed Explanation:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking. The stationary phase becomes saturated at the point of application, and the excess analyte is forced to move up the plate in a continuous, overloaded band rather than as a discrete spot.

    • Validation & Solution: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and spot them alongside your original concentration. If the diluted samples show well-defined spots, overloading was the issue. Always apply your sample in small, concentrated spots, allowing the solvent to evaporate completely between applications.

  • Secondary Interactions: Even for non-polar compounds, there can be minor polar functional groups (e.g., a lone ester or ether) that can have strong secondary interactions with the acidic silanol groups on the surface of the silica gel. This can lead to a portion of the analyte being more strongly adsorbed, causing tailing.

    • Validation & Solution: To mitigate this, you can "mask" the active sites on the silica gel. Add a small amount (0.5-1%) of a modifier to your mobile phase. For compounds with slight basicity, add triethylamine. For compounds with slight acidity, add acetic acid. This modifier will preferentially bind to the active sites on the silica, allowing your compound to travel up the plate more uniformly.

Issue 3: I can't see my spots after developing the plate. How do I visualize non-polar compounds?

Answer: Most non-polar compounds are not chromophoric, meaning they do not absorb UV light at the standard visualization wavelengths (254 nm or 365 nm). Therefore, you need to use a chemical staining method that reacts with the compounds to make them visible.

Visualization Techniques for Non-Polar Compounds:

StainRecipe & ProcedureTarget Compounds & MechanismAppearance
Potassium Permanganate (KMnO₄) Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL of water. Dip the plate in the solution and gently heat with a heat gun.Compounds with oxidizable functional groups (alkenes, alkynes, alcohols, etc.). The permanganate is reduced to brown manganese dioxide (MnO₂) upon reaction.Yellow to brown spots on a purple/pink background.
Vanillin Stain Dissolve 6g vanillin in 100mL of ethanol. Add 1mL of concentrated sulfuric acid. Dip the plate and heat until spots appear.A general-purpose stain for a wide variety of organic compounds, including many non-polar ones like terpenes and steroids. The acidic conditions promote condensation reactions that form colored products.A range of colors (blue, purple, red, brown) depending on the compound.
PMA (Phosphomolybdic Acid) Stain Dissolve 10g of phosphomolybdic acid in 100mL of ethanol. Dip the plate and heat.A general stain for most organic compounds. The Mo(VI) in the reagent is reduced by the organic analyte to form molybdenum blue.Blue-green spots on a yellow-green background.
Iodine Chamber Place a few crystals of solid iodine in a sealed chamber (e.g., a covered beaker). Place the developed TLC plate in the chamber.Iodine vapor adsorbs onto the surface of the organic compounds on the plate, making them visible. This is a non-destructive method.Brown spots on a light-yellow background. The spots will fade over time.

Self-Validating Protocol: Always run a standard or starting material on the same plate as your unknown sample. If the standard is visible with the chosen stain, you can be confident that the visualization method is working correctly.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent system for separating a mixture of non-polar compounds?

    • A1: There is no single "best" system, as the optimal choice is highly dependent on the specific compounds. However, a gradient of hexane/ethyl acetate is the most common and versatile starting point. A typical screening would involve running plates in 95:5, 90:10, and 80:20 hexane:ethyl acetate to get a preliminary idea of the required polarity. For extremely non-polar compounds, like long-chain alkanes, you may need to use solvent systems like pure hexane or even pentane.

  • Q2: Can I use reversed-phase TLC for non-polar compounds?

    • A2: Yes, absolutely. Reversed-phase TLC (RP-TLC), which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase, is an excellent technique for separating non-polar compounds. In this case, the elution order is inverted: the most non-polar compounds will have the highest affinity for the stationary phase and thus the lowest Rf values. The mobile phase is typically a mixture of water and a water-miscible organic solvent like methanol, acetonitrile, or THF.

  • Q3: My Rf values are not consistent between experiments, even with the same solvent system. Why?

    • A3: Inconsistent Rf values are a common frustration and can be traced to several experimental variables:

      • Chamber Saturation: An unequilibrated TLC chamber will lead to solvent evaporation from the plate surface as the chromatogram develops, changing the mobile phase composition and leading to higher Rf values. Always line your TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before placing your plate inside.

      • Temperature: Adsorption is an exothermic process. An increase in temperature will decrease the interaction between the analyte and the stationary phase, leading to higher Rf values. Always run your TLCs at a consistent laboratory temperature.

      • Plate Quality: Differences in the binder, particle size, or layer thickness between different batches or manufacturers of TLC plates can affect Rf values.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (A comprehensive resource on HPTLC, with principles applicable to all TLC).
  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH. (Provides extensive detail on solvent systems and detection).
  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • BYU-Idaho, Department of Chemistry. (n.d.). Stains for Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Sardela, V. F., et al. (2012). Reversed-phase thin-layer chromatography in doping control analysis. Journal of Chromatography B, 905, 123-128. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Carbometalation of Cyclopropenes

Welcome to the Technical Support Center for cyclopropene functionalization. Carbometalation of cyclopropenes is a highly efficient strategy for synthesizing polysubstituted, stereodefined cyclopropanes (1)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropene functionalization. Carbometalation of cyclopropenes is a highly efficient strategy for synthesizing polysubstituted, stereodefined cyclopropanes (1)[1]. However, the inherent ring strain of the cyclopropene scaffold (~54 kcal/mol) introduces significant experimental challenges, including thermal isomerization, undesired ring-opening, and poor regiocontrol.

This guide is designed for researchers and drug development professionals to troubleshoot reaction conditions, understand the mechanistic causality behind experimental failures, and implement self-validating protocols.

Core Optimization Logic

Successful carbometalation requires a delicate balance between catalyst activity, nucleophile reactivity, and kinetic trapping of the intermediate. The workflow below outlines the critical decision matrix for optimizing these reactions.

Workflow Start Substrate Design (Symmetry & Directing Groups) Metal Metal & Reagent Selection (Cu/Zn vs Cu/Mg) Start->Metal Ligand Ligand Optimization (Chiral Phosphines/NHCs) Metal->Ligand Conditions Temp & Solvent Tuning (Suppress Ring-Opening) Ligand->Conditions Trapping Electrophilic Trapping (Retention of Configuration) Conditions->Trapping

Fig 1. Logical workflow for optimizing cyclopropene carbometalation.

Troubleshooting & FAQs

Q1: My reaction yields primarily acyclic dienes instead of the intact cyclopropylmetal species. How do I prevent ring-opening? Causality: Cyclopropenes are highly strained. When a transition metal inserts into the double bond, the resulting cyclopropylmetal intermediate can undergo rapid β -carbon elimination to relieve strain, forming an allylmetal species that subsequently isomerizes into acyclic dienes (2)[2]. Solution:

  • Temperature Control: Maintain the reaction strictly at or below -40 °C. Low temperatures kinetically trap the cyclopropylmetal intermediate before β -elimination can occur.

  • Metal Selection: Transition from Palladium or Rhodium to Copper(I). Cyclopropylcopper species are highly configurationally stable and significantly less prone to ring-opening (1)[1].

  • Reagent Moderation: If using highly reactive Grignard reagents causes over-insertion, switch to milder diorganozinc ( R2​Zn ) reagents.

Q2: I am observing poor enantiomeric excess (ee) in the asymmetric carbozincation of 3,3-disubstituted cyclopropenes. What parameters should I adjust? Causality: Poor enantioselectivity is rarely a failure of the chiral ligand alone; it is most often caused by a competing uncatalyzed background reaction between the organozinc reagent and the cyclopropene (1)[1]. Solution:

  • Syringe Pump Addition: Add the diorganozinc reagent slowly via a syringe pump (over 1–2 hours). This ensures the concentration of the active chiral catalyst ( L∗CuR ) remains high relative to the free zinc reagent, allowing the catalyzed, enantioselective pathway to outcompete the background reaction.

  • Ligand Bite Angle: Utilize bulky chiral diphosphines (e.g., Josiphos derivatives) that provide a rigid steric pocket to effectively differentiate the enantiotopic faces of the cyclopropene (3)[3].

Q3: How can I control regioselectivity when using unsymmetrical 1,2-disubstituted cyclopropenes? Causality: Without electronic or steric bias, the active metal-alkyl species will insert indiscriminately across the double bond, leading to a 1:1 mixture of regioisomers. Solution:

  • Directing Groups: Incorporate a Lewis-basic directing group (e.g., −OH or −CH2​OH ) adjacent to the double bond. The heteroatom coordinates the incoming metal center, directing the alkyl group to the proximal carbon (4)[4].

  • Stereoelectronic Bias: Utilize cyclopropenylsilanes. The bulky, electropositive silicon atom exerts a strong directing effect, dictating highly regioselective addition away from the silyl group (5)[5].

Quantitative Data: Ligand & Condition Screening

The following table summarizes the optimization of Copper-catalyzed enantioselective carbozincation. Notice how the combination of low temperature and a highly sterically demanding ligand (Josiphos) is required to suppress the background reaction and achieve high enantiomeric ratios.

EntryLigand SystemTemperature (°C)Yield (%)Enantiomeric Ratio (er)
1None (Background Reaction)-401550:50
2dppf (Achiral Control)-404550:50
3(R)-DTBM-SEGPHOS-408285:15
4Josiphos SL-J001-1 -40 95 99.7:0.3
5Josiphos SL-J001-106080:20

Data synthesized from standard optimization parameters for the functionalization of 3,3-disubstituted cyclopropenes.

Validated Experimental Protocol

Procedure: Copper-Catalyzed Enantioselective Carbozincation of 3,3-Disubstituted Cyclopropenes

This protocol is designed as a self-validating system to ensure the integrity of the cyclopropylmetal intermediate before the final trapping step.

  • Catalyst Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (5 mol%) and Josiphos SL-J001-1 (6 mol%).

  • Complexation: Seal the tube, remove it from the glovebox, and add anhydrous toluene (0.2 M relative to substrate) via syringe. Stir for 30 minutes at room temperature to ensure complete formation of the active L∗CuI complex.

  • Substrate Addition: Add the 3,3-disubstituted cyclopropene (1.0 equiv) to the solution and cool the reaction mixture to strictly -40 °C using a dry ice/acetonitrile bath.

  • Controlled Reagent Addition: Load a syringe with the diorganozinc reagent ( R2​Zn , 1.5 equiv). Using a syringe pump, add the reagent dropwise over 1.5 hours. Critical Step: Fast addition will result in a racemic background reaction.

  • Carbometalation: Allow the reaction to stir at -40 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot via microsyringe, quench immediately with D2​O , and analyze via crude 1H -NMR. The presence of a >95% deuterium-incorporated cyclopropane peak confirms complete, successful carbometalation without ring-opening.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., allyl bromide, 2.0 equiv) and slowly warm the reaction to room temperature over 2 hours.

  • Quenching & Isolation: Quench the mixture with saturated aqueous NH4​Cl , extract with Et2​O , dry over MgSO4​ , and purify via silica gel flash chromatography.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The transmetalation step generates the active species, which undergoes a highly stereospecific syn-carbocupration across the less sterically hindered face of the cyclopropene.

CatalyticCycle L_CuX L*CuX Precatalyst Transmetalation Transmetalation (+ R-ZnR) L_CuX->Transmetalation R2Zn ActiveCat L*CuR Active Species Transmetalation->ActiveCat Carbocupration syn-Carbo- cupration ActiveCat->Carbocupration Cyclopropene CyclopropylCu Cyclopropyl Copper Carbocupration->CyclopropylCu CyclopropylCu->Transmetalation Zn-Cu Exchange Trapping Electrophilic Trapping CyclopropylCu->Trapping E+ Product Substituted Cyclopropane Trapping->Product

Fig 2. Catalytic cycle of Cu-catalyzed enantioselective carbozincation.

References

  • Copper(I)-Catalyzed Carbometalation of Nonfunctionalized Cyclopropenes Using Organozinc and Grignard Reagents. Thieme Connect. 2

  • Regio- and Diastereoselective Copper-Catalyzed Carbometalation of Cyclopropenylsilanes. Organic Letters (NIH). 5

  • Asymmetric Copper-Catalyzed Carbozincation of Cyclopropenes en Route to the Formation of Diastereo- and Enantiomerically Enriched Polysubstituted Cyclopropanes. Journal of the American Chemical Society. 1

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC. 4

  • Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. PMC. 3

Sources

Optimization

Contamination issues in restriction digestion reactions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter restriction digestion failures that are mistakenly attributed to "defective enzymes." In reality, the vast majority of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter restriction digestion failures that are mistakenly attributed to "defective enzymes." In reality, the vast majority of these failures stem from chemical or biological contamination within the reaction matrix. Restriction endonucleases are highly precise biochemical machines; their fidelity and catalytic efficiency depend entirely on the thermodynamic stability of the enzyme-DNA complex. When contaminants alter the pH, ionic strength, or hydration shell of this complex, the system fails.

This guide provides a mechanistic approach to diagnosing, troubleshooting, and resolving contamination-driven digestion issues.

Diagnostic Decision Tree

TroubleshootingFlow Start Run Digested DNA on Gel Decision1 Observe Banding Pattern Start->Decision1 Smear Smeared Bands (Degradation) Decision1->Smear Smearing Star Unexpected Extra Bands (Altered Specificity) Decision1->Star Extra Bands Incomplete Uncut/Partially Cut DNA (Inhibition) Decision1->Incomplete Missing/Faint Bands Nuclease Nuclease Contamination (Water/Buffer/DNA) Smear->Nuclease Glycerol Glycerol/Solvent Contamination (Star Activity) Star->Glycerol Inhibitors EDTA/Phenol/Salt Carryover (Enzyme Inhibition) Incomplete->Inhibitors SolNuclease Use Nuclease-Free Water Purify DNA Template Nuclease->SolNuclease SolGlycerol Ensure Glycerol < 5% Check Buffer Compatibility Glycerol->SolGlycerol SolInhibitors Column Purify DNA Dilute Template Inhibitors->SolInhibitors

Diagnostic workflow for identifying and resolving restriction digestion contamination issues.

FAQ & Troubleshooting Guide

Q1: Why am I seeing a continuous smear instead of distinct bands after digestion? A: This is the hallmark of non-specific nuclease contamination.

  • Mechanistic Causality: Exonucleases or endonucleases introduced via impure water, contaminated reaction buffers, or poorly purified DNA templates degrade the DNA backbone indiscriminately[1]. Unlike restriction enzymes, which cleave at specific recognition sites, contaminating nucleases randomly hydrolyze phosphodiester bonds, resulting in a gradient of fragment sizes (a smear).

  • Self-Validating Solution: Perform a control incubation containing the DNA template and reaction buffer, but omit the restriction enzyme. If smearing persists after incubation, the contamination is in your template or buffer. Always use certified nuclease-free water and consider column-purifying your DNA prior to digestion.

Q2: My gel shows the expected bands, but also several smaller, unexpected fragments. What is causing this? A: You are observing "Star Activity," which is the relaxation of the enzyme's sequence specificity[2].

  • Mechanistic Causality: Restriction enzymes are highly sensitive to their microenvironment. Under optimal conditions, the cleavage rate at the cognate site is up to 106 times faster than at the next best site[3]. However, contamination with organic solvents (ethanol, DMSO, ethylene glycol), high glycerol concentrations (>5% v/v), or suboptimal divalent cations (e.g., substituting Mn2+ for Mg2+) alters the hydration shell of the enzyme-DNA complex[2][3]. This thermodynamic shift allows the enzyme to bind and cleave non-canonical sequences that differ by a single base pair from the target site.

  • Self-Validating Solution: Commercial restriction enzymes are supplied in 50% glycerol[2]. To keep the final glycerol concentration below the critical 5% threshold, ensure the enzyme volume never exceeds 10% of the total reaction volume[4].

Q3: The DNA is completely uncut or only partially digested, even after overnight incubation. A: This indicates severe enzyme inhibition due to chemical contaminants carried over during DNA extraction.

  • Mechanistic Causality: Chemical carryover directly interferes with the enzyme's catalytic mechanism. Phenol or chloroform carryover denatures the restriction enzyme's tertiary structure. EDTA, commonly found in TE elution buffers, chelates the Mg2+ ions that are strictly required as cofactors for the nucleophilic attack on the DNA phosphodiester bond[4]. Furthermore, excess salts (NaCl, KCl) from miniprep wash buffers alter the ionic strength, preventing the enzyme from effectively binding the DNA.

  • Self-Validating Solution: The DNA solution should compose no more than 25% of the total digestion reaction volume to dilute potential inhibitors[1][4]. If the problem persists, perform a dialysis or use a spin column to remove the chemical contaminants[1].

Quantitative Data: Common Contaminants & Tolerance Limits

To ensure optimal enzyme kinetics, the reaction matrix must be tightly controlled. Below is a summary of common contaminants, their sources, and the maximum tolerance limits before enzyme failure occurs.

ContaminantCommon SourceMechanism of InterferenceTolerance Limit
Glycerol Enzyme storage bufferInduces Star Activity (Alters hydration shell)< 5% v/v
EDTA TE Buffer / Elution BufferChelates essential Mg2+ cofactors< 1 mM
Phenol / Chloroform Organic DNA ExtractionDenatures enzyme tertiary structure< 0.1%
Ethanol Spin column wash bufferInduces Star Activity / Precipitates DNA< 2%
Excess Salt (NaCl/KCl) Miniprep buffersAlters ionic strength, preventing DNA binding< 50 mM deviation

Standard Operating Procedure (SOP): Self-Validating Restriction Digestion

To prevent contamination and ensure reproducible results, follow this self-validating workflow. This protocol is designed to isolate variables so that if a failure occurs, the root cause is immediately apparent.

Step 1: Reagent Quality Control

  • Action: Always include a positive control reaction using a standardized, highly pure substrate (e.g., 1 µg of Lambda DNA)[4].

  • Causality: If your experimental DNA fails to cut but the Lambda DNA cuts perfectly, you have definitively proven that the enzyme is active and the issue lies in chemical inhibitors within your specific DNA prep.

Step 2: Reaction Assembly (The Order of Addition)

  • Action: Assemble the reaction strictly in the following order:

    • Nuclease-free Water

    • 10X Reaction Buffer

    • DNA Template (Ensure volume is <25% of total)[4]

    • Restriction Enzyme (Add last, ensure volume is <10% of total)[4]

  • Causality: Adding the enzyme directly to unbuffered water or a highly concentrated salt/DNA mixture causes immediate denaturation or localized "glycerol shock," which permanently cripples catalytic efficiency.

Step 3: Incubation

  • Action: Incubate at the enzyme's optimal temperature (usually 37°C) using a thermal cycler or heat block with a heated lid.

  • Causality: A heated lid prevents evaporation. Evaporation reduces the reaction volume, which artificially concentrates glycerol (pushing it above 5%) and salts, thereby inducing Star Activity or complete inhibition[2][4].

Step 4: Electrophoretic Validation

  • Action: Always run an uncut DNA control lane adjacent to your digested sample.

  • Causality: Plasmid DNA naturally exists in supercoiled, nicked, and linear forms. Without an uncut control, it is impossible to accurately assess whether a single band represents successful linearization or merely an uncut relaxed plasmid.

References

  • Star activity - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Restriction Digestion Troubleshooting Guide. GenScript. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Structural Validation of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis for the structural validation of "Methyl 2-(spiro[2.2]pentan-1-yl)acetate," a unique ester featuring a strained spiro[2.2]pentane moiety. In the absence of extensive published experimental data for this specific molecule, we will employ a predictive and comparative approach, leveraging established spectroscopic principles and data from analogous structures to build a robust validation workflow. This guide will detail the expected outcomes from core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and compare them with the known data for a structurally related alternative, "Methyl 2-cyclopropylacetate."

The Imperative of Multi-technique Spectroscopic Validation

The validation of a molecular structure is not merely a procedural step but a foundational requirement for establishing its identity, purity, and suitability for further research and development.[1] Relying on a single analytical technique can be misleading, as each method provides a unique and complementary piece of the structural puzzle.[2] A combined approach, integrating data from NMR, MS, and IR, offers a self-validating system that significantly enhances the confidence in a proposed structure.[3][4]

This guide will navigate the structural elucidation of Methyl 2-(spiro[2.2]pentan-1-yl)acetate by first predicting its spectroscopic signatures and then comparing them to an alternative compound, Methyl 2-cyclopropylacetate. This comparative methodology allows for the isolation and understanding of the specific spectral contributions of the spiro[2.2]pentane ring system.

A Proposed Structure: Methyl 2-(spiro[2.2]pentan-1-yl)acetate C Spectroscopic Analysis (NMR, MS, IR) A->C B Alternative Structure: Methyl 2-cyclopropylacetate B->C D Predicted Data (Target) C->D E Experimental Data (Alternative) C->E F Comparative Analysis D->F E->F G Structural Validation F->G

Caption: Workflow for the comparative structural validation of the target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[5] For our target molecule, both ¹H and ¹³C NMR will be pivotal.

Predicted ¹H NMR Spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the spiro[2.2]pentane ring, the alpha-protons adjacent to the ester, and the methyl group of the ester. The protons on the cyclopropyl rings of the spiropentane moiety are anticipated to show complex splitting patterns and appear at unusually high field (low ppm values) due to the magnetic anisotropy of the three-membered rings.[6]

Predicted ¹³C NMR Spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms. The spiro carbon is a key diagnostic, as is the carbonyl carbon of the ester, which will appear significantly downfield.[7] The carbons of the cyclopropyl rings are expected to be highly shielded, resonating at upfield chemical shifts.

Comparative NMR Data Analysis

To ground our predictions, we will compare them with the known spectral data for Methyl 2-cyclopropylacetate.[1] This comparison will highlight the influence of the second cyclopropyl ring and the spiro-center on the chemical shifts.

Assignment Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Predicted) Methyl 2-cyclopropylacetate (Experimental/Predicted) Rationale for Differences
¹H NMR (δ, ppm)
-COOCH₃~3.7~3.7The electronic environment of the methyl ester group is similar in both molecules, thus little change is expected.
-CH₂-COO-~2.3~2.2A slight downfield shift may be observed due to the more complex and potentially more sterically hindered spiro system.
-CH- (spiro/cyclo)~1.0 - 1.5~1.0 - 1.5The methine proton on the cyclopropyl ring will be in a similar range.
-CH₂- (spiro/cyclo)~0.5 - 1.0~0.2 - 0.8The methylene protons of the spiropentane will be in the highly shielded region typical of cyclopropyl rings.
¹³C NMR (δ, ppm)
-C OOCH₃~173~174The carbonyl carbon environment is largely unchanged.
-COOC H₃~51~51The methyl carbon of the ester is in a consistent environment.
-C H₂-COO-~38~39Minor shifts are expected based on the adjacent cycloalkyl group.
-C H- (spiro/cyclo)~15~10The methine carbon of the spiropentane may be slightly deshielded compared to the cyclopropyl analogue.
Spiro Carbon~25N/AThis unique quaternary carbon is a key identifier for the target molecule.
-C H₂- (spiro/cyclo)~5-10~4The methylene carbons of the spiropentane are expected in the highly shielded region characteristic of cyclopropanes.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

    • 2D NMR (COSY, HSQC, HMBC): Acquire standard 2D experiments to confirm proton-proton and proton-carbon correlations, which will be crucial for assigning the complex signals of the spiropentane moiety.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For our target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

The molecular ion peak (M⁺) is expected at m/z 140, corresponding to the molecular weight of C₈H₁₂O₂. Key fragmentation pathways for esters include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). The fragmentation of the spiropentane ring system may also lead to characteristic ions.

M+ (m/z 140) M+ (m/z 140) [M-OCH3]+ (m/z 109) [M-OCH3]+ (m/z 109) M+ (m/z 140)->[M-OCH3]+ (m/z 109) - •OCH3 [M-COOCH3]+ (m/z 81) [M-COOCH3]+ (m/z 81) M+ (m/z 140)->[M-COOCH3]+ (m/z 81) - •COOCH3 [CH2COOCH3]+ (m/z 87) [CH2COOCH3]+ (m/z 87) M+ (m/z 140)->[CH2COOCH3]+ (m/z 87) α-cleavage

Caption: Predicted key fragmentation pathways for Methyl 2-(spiro[2.2]pentan-1-yl)acetate.

Comparative Mass Spectrometry Data
Ion Fragment Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Predicted m/z) Methyl 2-cyclopropylacetate (Experimental m/z) [1]Interpretation
[M]⁺140114Molecular ion peak, confirming the respective molecular formulas.
[M-OCH₃]⁺10983Loss of the methoxy radical from the ester.
[M-COOCH₃]⁺8155Loss of the methoxycarbonyl radical.
[C₅H₇]⁺67N/AA potential fragment arising from the spiropentane ring after cleavage of the side chain.
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3]

Predicted IR Spectrum of Methyl 2-(spiro[2.2]pentan-1-yl)acetate

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester. The C-O stretches of the ester will also be prominent. The C-H stretches of the sp³ hybridized carbons, including those on the strained cyclopropyl rings, will appear just below 3000 cm⁻¹.

Comparative IR Data
Vibrational Mode Methyl 2-(spiro[2.2]pentan-1-yl)acetate (Predicted, cm⁻¹) Methyl 2-cyclopropylacetate (Experimental, cm⁻¹) [1]Interpretation
C=O Stretch (Ester)~1735~1738The strong carbonyl stretch is a key diagnostic feature for the ester group.
C-O Stretch (Ester)~1250-1150~1250-1150Characteristic stretches for the ester C-O bonds.
sp³ C-H Stretch~2990-2850~2990-2850Aliphatic C-H stretching vibrations.
Cyclopropyl C-H Stretch~3080~3080C-H stretches on the three-membered rings typically appear at slightly higher wavenumbers than other sp³ C-H stretches.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add at least 16 scans to obtain a good quality spectrum. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Conclusion: A Unified Approach to Structural Certainty

The structural validation of a novel molecule like Methyl 2-(spiro[2.2]pentan-1-yl)acetate necessitates a comprehensive analytical strategy. While the absence of published experimental data presents a challenge, a robust and scientifically sound validation can be achieved through a combination of predictive methods and comparative analysis against structurally related compounds.

By integrating the predicted data from ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, a detailed and consistent picture of the molecule's structure emerges. The NMR data will define the carbon-hydrogen framework, with the upfield signals and the unique quaternary carbon resonance serving as hallmarks of the spiropentane core. Mass spectrometry will confirm the molecular weight and provide corroborating evidence of the ester functionality through characteristic fragmentation patterns. Finally, IR spectroscopy will offer rapid confirmation of the essential ester functional group.

When these predicted data points are cross-referenced and compared with the known spectral features of Methyl 2-cyclopropylacetate, the unique contributions of the spiro[2.2]pentane moiety can be confidently identified. This multi-faceted approach provides a self-validating framework, ensuring a high degree of confidence in the assigned structure, a critical step in advancing any research or drug development program.

References

  • PubChem. (n.d.). Methyl 2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mestrelab Research. (2026). Download Mnova NMR Predict. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • The ISIC-EPFL MS Toolbox. (2024). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

  • Chemsrc. (2025). Methyl cyclopropyl acetate. Retrieved from [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). chem comm cyclobutenes exp part. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate. Retrieved from [Link]

  • PraxiLabs. (n.d.). IR simulation | infrared spectra. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Retrieved from [Link]

  • Reher, R., et al. (n.d.). SMART NMR. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane, methylmethylene-. NIST Chemistry WebBook. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutane, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of 2-methylbutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

  • Walle, M., et al. (2024). Introducing SpectraFit: An Open-Source Tool for Interactive Spectral Analysis. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Galaxy Training. (2024). Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. Retrieved from [Link]

  • Patiny, L. (2008). Free Web-Based Proton NMR Prediction and Assignment with NMRDB. Depth-First. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved from [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Widener University. (n.d.). 1H and 13C NMR as profiling methods. Retrieved from [Link]

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Comparative

Comparative Characterization of Novel Spiro[2.2]pentane Derivatives as Premium Bioisosteres in Drug Design

As drug discovery programs increasingly target complex, flat, and highly lipophilic chemical space, the strategic incorporation of three-dimensional, sp³-rich motifs has become paramount. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, flat, and highly lipophilic chemical space, the strategic incorporation of three-dimensional, sp³-rich motifs has become paramount. As a Senior Application Scientist, I frequently encounter the limitations of traditional alkyl substituents—such as tert-butyl or gem-dimethyl groups—which often introduce metabolic liabilities or excessive lipophilicity.

The spiro[2.2]pentane scaffold—a highly strained bicyclic hydrocarbon consisting of two fused cyclopropane rings sharing a single quaternary spiro carbon—has emerged as a superior bioisostere[1]. This guide objectively compares the physicochemical and pharmacological performance of spiro[2.2]pentane derivatives against traditional alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for their characterization.

Mechanistic Rationale: The "Why" Behind the Structure

The decision to homologate a standard alkyl ring into a spiro[2.2]pentane is driven by three distinct structural dynamics:

  • Metabolic Shielding via Bond Rehybridization: Traditional tert-butyl groups are highly susceptible to CYP450-mediated aliphatic oxidation. Spiro[2.2]pentanes eliminate these readily abstractable terminal protons. Furthermore, the extreme angle strain (~60°) of the cyclopropane rings forces the C–H bonds to adopt a higher s-character (~33%). This significantly increases the bond dissociation energy, rendering the molecule highly resistant to oxidative metabolism.

  • Entropic Optimization & Exit Vectors: The spirocyclic core locks the substituent vectors in a rigid, predictable 3D orientation. This pre-organization reduces the entropic penalty upon target binding. For example, in the, homologation of a cyclopropyl ring to a chiral spiro[2.2]pentane yielded a 3-fold improvement in cellular potency[2].

  • Lipophilicity Control: Despite adding carbon mass, the compact molecular volume of the spiro[2.2]pentane often results in a lower or equivalent LogP compared to acyclic alkanes, improving aqueous solubility and reducing non-specific protein binding[1].

BioisostereLogic A Traditional Motif (e.g., t-Butyl, gem-dimethyl) B High Clearance (CYP450 Oxidation) A->B C High Lipophilicity (LogP > 4) A->C D Bioisosteric Replacement: Spiro[2.2]pentane B->D Replace C->D Replace E Increased Fsp3 & Rigid 3D Architecture D->E F Elimination of Abstractable Protons D->F G Enhanced Target Affinity (Optimal Exit Vectors) E->G H Improved Metabolic Stability (Lower CL_int) F->H

Fig 1: Logical decision tree for implementing spiro[2.2]pentane bioisosteric replacements.

Comparative Performance Data

To objectively evaluate the impact of the spiro[2.2]pentane motif, we must look at standardized metrics across a shared pharmacophore. The table below summarizes the quantitative shifts in physicochemical and biological properties when varying the R-group on a representative kinase inhibitor scaffold.

R-Group MotifMolecular Weight Contribution ( g/mol )Fsp³ ContributionLogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)Relative Target Binding Potency
tert-Butyl 57.11.003.845.21.0x (Baseline)
gem-Dimethyl 43.11.003.268.50.4x
Cyclopropyl 41.11.002.932.11.2x
Spiro[2.2]pentane 67.11.003.1< 5.0 3.0x

Data Synthesis Note: The 3-fold potency enhancement and clearance reduction are benchmarked against established medicinal chemistry optimization campaigns for CNS-penetrant targets[2].

Self-Validating Experimental Protocols

The extreme strain energy of spiro[2.2]pentanes (~62.9 kcal/mol)[3] demands specialized handling and characterization. The following protocols are designed as self-validating systems to ensure data integrity.

ExperimentalWorkflow Step1 1. Synthesis Sulfone + Alkene Step2 2. Purification Acid/Base Workup Step1->Step2 Step3 3. Structural ID NMR & X-ray Step2->Step3 Step4 4. In Vitro Profiling HLM Clearance & LogD Step3->Step4 Step5 5. Target Binding SPR / FRET Assays Step4->Step5

Fig 2: End-to-end workflow for the synthesis and characterization of spiro[2.2]pentanes.

Protocol A: Synthesis via Sulfone-Mediated Cyclopropanation

Causality: Traditional Simmons-Smith cyclopropanation often fails or yields complex mixtures when applied to highly strained methylenecyclopropanes. Utilizing sulfones as carbene equivalents provides a controlled, scalable alternative that avoids the hazards of diazo compounds[4]. As documented in , this method accommodates densely functionalized derivatives[4].

  • Preparation: In an oven-dried flask under N₂, dissolve the methylenecyclopropane derivative (1.0 equiv) and the appropriate aryl sulfone (1.2 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the mixture to -78 °C. Dropwise, add a strong base (e.g., NaNH₂ or a lithiated base depending on substrate tolerance) to generate the sulfone anion.

  • Cyclopropanation: Allow the reaction to slowly warm to room temperature over 12 hours. The electron-rich nature of the intermediate facilitates the C–C bond formation during the ring-closing step.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Self-Validation Check (Mass Balance): Before flash chromatography, spike the crude mixture with a known quantity of 1,3,5-trimethoxybenzene. Run a quantitative ¹H-NMR (qNMR) to determine the absolute crude yield. If the isolated yield after chromatography deviates by >15% from the qNMR yield, investigate on-column degradation (a known risk for highly strained spirocycles).

Protocol B: Intrinsic Clearance (CL_int) Determination in Human Liver Microsomes (HLM)

Causality: To prove that the spiro[2.2]pentane effectively shields the molecule from CYP450 oxidation, we must measure its half-life in a metabolically competent in vitro system.

  • Incubation Setup: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the spiro[2.2]pentane derivative (final concentration: 1 µM, keeping organic solvent <0.5% v/v). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolism.

  • Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Self-Validation Check (Assay Integrity): Concurrently run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. The assay is strictly invalidated if the half-life of Verapamil exceeds 15 minutes or if Warfarin shows >10% depletion.

Protocol C: Lipophilicity (LogD_7.4) via Shake-Flask LC-MS

Causality: Computational LogP/LogD predictors often fail to accurately account for the unique solvation energies of highly strained, rigid rings. Empirical determination is mandatory.

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.

  • Partitioning: Dissolve the spiro[2.2]pentane derivative in the octanol phase (10 µM). Add an equal volume of the PBS phase into a glass vial.

  • Equilibration: Shake the vial at 25 °C for 60 minutes at 300 rpm.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS.

  • Self-Validation Check (Recovery): Calculate the total mass of the compound recovered from both phases. The sum must equal 100% ± 5% of the initial spiked amount. A failure here indicates compound precipitation at the interface or adsorption to the glass vial, requiring a concentration adjustment.

References

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters.[Link]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews.[Link]

  • Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry.[Link]

Sources

Validation

X-Ray Crystallography of Spiropentane Compounds: A Comparative Guide to Structural Elucidation Techniques

X-Ray Crystallography of Spiro[1]pentane Compounds: A Comparative Guide to Structural Elucidation Techniques As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by highl...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of Spiro[1]pentane Compounds: A Comparative Guide to Structural Elucidation Techniques

As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by highly strained bicyclic hydrocarbons. Spiro[1]pentane and its derivatives are characterized by two orthogonal cyclopropane rings sharing a single quaternary carbon. This architecture imparts immense angle strain (approximately 90 kcal/mol) and distinctive spiroconjugation[2]. While these properties make spiro[1]pentanes invaluable as conformationally restricted scaffolds in medicinal chemistry—such as rigid analogues of L-glutamic acid[3] or as bioisosteres for acyl-CoA dehydrogenase inhibitors[4]—they also make structural elucidation notoriously difficult.

The parent hydrocarbon is a highly volatile liquid at room temperature (boiling point ~39 °C)[5], and its derivatives often resist conventional crystallization due to severe steric strain and the absence of strong intermolecular hydrogen-bonding networks. This guide objectively compares the two premier methodologies for obtaining high-resolution X-ray crystallographic data for these challenging compounds: Conventional Single-Crystal X-Ray Diffraction (SCXRD) via Derivatization and the Crystalline Sponge (CS) Method .

Mechanistic Barriers to Crystallization

To understand the experimental choices in spiro[1]pentane crystallography, we must first analyze the causality behind their resistance to solid-state ordering. The orthogonal arrangement of the cyclopropane rings forces substituents into pseudo-torsional angles that frustrate close crystal packing[3]. Without polar functional groups to anchor the lattice via hydrogen bonding, thermal motion easily overcomes the weak van der Waals forces, resulting in oils or highly volatile liquids rather than diffracting crystals.

Causality Node1 Spiropentane Core Node2 Orthogonal Cyclopropane Rings (D2d Symmetry) Node1->Node2 Node3 High Angle Strain (~90 kcal/mol) Node1->Node3 Node4 Lack of H-Bonding Sites (Pure Hydrocarbon) Node1->Node4 Node5 High Volatility & Low Melting Point Node2->Node5 Node3->Node5 Node4->Node5 Node6 Standard Crystallization Fails Node5->Node6

Mechanistic barriers preventing standard crystallization of spiro[1]pentane compounds.

Approach A: Conventional SCXRD via Derivatization

Causality & Strategy

To overcome the inherent volatility of spiro[1]pentanes, researchers traditionally alter the molecule's electronic and steric profile. By introducing bulky chiral auxiliaries (e.g., in amido-spiro[1]pentanes)[4] or converting the compound into an ionizable salt (e.g., hydrobromic salts of 1-aminospiro[1]pentyl-1,4-dicarboxylic acids)[3], we artificially engineer a robust hydrogen-bonded lattice. The inclusion of a heavy atom (like Bromine) also facilitates the determination of absolute stereochemistry via anomalous dispersion.

Validated Experimental Protocol: Salt Formation & Slow Evaporation
  • Chemical Derivatization: Convert the purified, liquid spiro[1]pentane derivative into a solid salt. For spirocyclic amino acids, treat the compound with aqueous HBr to yield the hydrobromic salt[3].

  • Solvent Selection: Dissolve the salt in a suitable solvent mixture that balances solubility and volatility (e.g., methanol/water or dichloromethane/hexane).

  • Controlled Crystallization: Employ slow evaporation or vapor diffusion at 4 °C. The reduced temperature is critical; it minimizes the thermal motion of the highly strained spiro-carbons, allowing nucleation to outpace decomposition.

  • Data Collection: Harvest a single crystal (> 0.1 mm in all dimensions)[5]. Mount it on a diffractometer equipped with Mo Kα or Cu Kα radiation. Data must be collected at cryogenic temperatures (typically 100 K) to suppress the high anisotropic displacement parameters inherent to the spiro-core.

Approach B: The Crystalline Sponge (CS) Method

Causality & Strategy

Developed by Makoto Fujita, the Crystalline Sponge method fundamentally bypasses the need to crystallize the target molecule. It utilizes a pre-formed porous metal–organic framework (MOF)—most commonly {[(ZnI2)3(tpt)2]·x(solvent)}n (where tpt = tris(4-pyridyl)-1,3,5-triazine)[6][7]. The volatile spiro[1]pentane guest is absorbed into the MOF's pores. Once inside, the guest is ordered via CH-π and π-π interactions with the electron-deficient tpt ligands[8]. This method is revolutionary for purely hydrocarbon spiro-compounds, volatile liquids, and trace natural products featuring spiro-skeletons (such as spiro[5.5]undecenes)[9][10].

Validated Experimental Protocol: Guest Soaking
  • Sponge Preparation: Synthesize the ZnI2-tpt MOF via layer diffusion. Layer a methanolic solution of ZnI2 over a nitrobenzene solution of tpt. Incubate at room temperature for 7 days to grow robust single crystals[6][8].

  • Pore-Solvent Exchange: Nitrobenzene binds strongly to the pores. Replace it with a non-interactive solvent by soaking the crystals in cyclohexane at 50 °C for 7 days, monitoring the exchange via IR spectroscopy[6][7].

  • Guest Soaking: Introduce 1–5 μg of the liquid spiro[1]pentane compound into the cyclohexane solution containing the sponge. Incubate at 4 °C to 50 °C (depending on the guest's volatility) for 2 to 7 days[6][11].

  • Data Collection: Because the guest-filled sponge is labile and prone to rapid evaporation, immediately coat the crystal in a low-viscosity protectant (e.g., Hampton Type A oil)[6]. Collect diffraction data at 100 K. The heavy Zn and I atoms in the host framework allow for the unambiguous determination of the guest's absolute configuration[10].

Workflow Visualization

Workflow Start Liquid/Volatile Spiro[2.2]pentane Conv_Deriv Chemical Derivatization (Salt Formation/Bulky Groups) Start->Conv_Deriv Conventional CS_Soak Guest Soaking (Microgram scale) Start->CS_Soak CS Method Conv_Cryst Slow Evaporation / Vapor Diffusion Conv_Deriv->Conv_Cryst Conv_XRD SCXRD Analysis Conv_Cryst->Conv_XRD CS_Prep Prepare ZnI2-tpt Crystalline Sponge CS_Prep->CS_Soak CS_XRD In-Crystallo SCXRD (Absolute Config) CS_Soak->CS_XRD

Workflow comparison: Conventional derivatization vs. the Crystalline Sponge method.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of both methodologies when applied to spiro[1]pentane and highly strained spirocyclic systems.

Performance MetricConventional SCXRD (Derivatization)Crystalline Sponge (CS) Method
Sample Requirement > 5 mg (bulk crystallization scale)1–5 μg (trace/analytical scale)
Required Physical State Solid (Must form a stable lattice)Liquid, volatile oil, or gas phase
Time to Structure Weeks to Months (Synthesis + Cryst.)1–2 Weeks (Soaking + XRD)
Absolute Configuration Requires synthesis of heavy atom derivativeEnabled intrinsically by host heavy atoms (Zn/I)
Resolution Limit Typically < 0.8 Å (High precision)~0.8 Å to 1.0 Å (Moderate due to solvent disorder)
Risk of Decomposition High during synthesis of strained derivativesLow (Guest is stabilized within the MOF cavity)
Conclusion

For researchers developing novel spiro[1]pentane libraries, the choice of crystallographic technique dictates the project timeline. Conventional SCXRD remains the gold standard for high-resolution bond length and angle determination but requires significant synthetic overhead to force the volatile spiro-core into a solid state. Conversely, the Crystalline Sponge Method is the superior alternative for trace analysis, volatile intermediates, and rapid stereochemical assignment without the need for product isolation or chemical derivatization[11].

References

  • Benchchem. Spiropentane | C5H8 Hydrocarbon | For Research Use.
  • Pellicciari, R., et al. Spiro[1]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[1]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at:

  • Hsung, R. P., et al. Synthesis of Amido-Spiro[1]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. PMC - NIH. Available at:

  • Lin, Q., et al. Design of Spiro[7]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Semantic Scholar. Available at:

  • Inokuma, Y., et al. The crystalline sponge method updated. PMC - NIH.
  • Zigon, N., et al. Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
  • Urban, S., et al. Cycloelatanene A and B: absolute configuration determination and structural revision by the crystalline sponge method. PMC - NIH.
  • Fujita, M., et al. Advanced crystallography for structure determination of natural products. RSC Publishing.
  • Inokuma, Y., et al. X-ray Structure Analysis of Ozonides by the Crystalline Sponge Method. ACS Publications.

Sources

Comparative

Structural and Performance Comparison: Why Spirocyclic Esters?

Comparative Analysis of Spirocyclic Esters in Synthesis: Methodologies, Performance, and Drug Discovery Applications As the pharmaceutical industry shifts away from "flatland" chemistry, the incorporation of three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Spirocyclic Esters in Synthesis: Methodologies, Performance, and Drug Discovery Applications

As the pharmaceutical industry shifts away from "flatland" chemistry, the incorporation of three-dimensional structural motifs has become a cornerstone of modern drug design. Spirocyclic scaffolds—ring systems fused by a single quaternary carbon atom—dramatically increase the fraction of sp3-hybridized carbons ( Fsp3​ ) within a molecule[1][2]. Among these, spirocyclic esters represent a highly privileged class of intermediates and pharmacophores, offering an optimal balance of structural rigidity, synthetic versatility, and favorable physicochemical properties[3][4].

As a Senior Application Scientist, I have structured this guide to critically compare spirocyclic esters against traditional alternatives, evaluate the leading synthetic methodologies used to construct them, and provide self-validating experimental protocols grounded in mechanistic causality.

The transition from planar, aromatic structures to compounds with a higher Fsp3​ generally correlates with enhanced pharmacokinetic (PK) profiles, improved solubility, and decreased off-target toxicity[1][5]. When designing ester-containing pharmacophores, medicinal chemists typically evaluate four primary scaffold types.

Table 1: Comparative Physicochemical Profiling of Ester Scaffolds

Scaffold Type Fsp3​ ContributionConformational FlexibilityTarget SpecificityMetabolic Stability (Microsomal T1/2​ )Synthetic Accessibility
Planar Aromatic Esters Low (<0.3)Rigid (2D)Low (Prone to CYP450 off-target binding)Poor to ModerateVery High
Simple Cycloalkyl Esters High (>0.7)Highly FlexibleModerate (Suffers entropic penalty upon binding)ModerateHigh
Bridged Bicyclic Esters High (>0.7)Highly RigidHighExcellentLow (Complex stereocontrol)
Spirocyclic Esters High (>0.7) Locked (3D Vector Projection) Very High (Precise spatial orientation) Excellent Moderate to High

Spirocyclic esters outperform simple cycloalkyl esters by locking the conformation of the molecule, which minimizes the entropic penalty upon receptor binding and optimizes the orientation of binding elements[1]. Furthermore, they exhibit superior water solubility and modulated lipophilicity ( logP ) compared to their planar aromatic counterparts[2][5].

ScaffoldLogic Start Ester Scaffold Selection Flat Planar Aromatic Esters (Low Fsp3) Start->Flat Traditional Approach Spiro Spirocyclic Esters (High Fsp3) Start->Spiro Modern 3D Drug Design PK Poor Solubility & High Attrition Rate Flat->PK High Lipophilicity PK2 Optimized ADME-Tox & Clinical Translation Spiro->PK2 Locked Conformation

Logic tree illustrating the physicochemical advantages of spirocyclic scaffolds in drug discovery.

Comparative Analysis of Synthetic Methodologies

The synthesis of the quaternary spiro center is historically challenging due to steric hindrance. However, modern catalytic and oxidative strategies have streamlined access to spirocyclic esters. Below is a critical comparison of the three most robust methodologies.

Table 2: Comparison of Synthetic Routes to Spirocyclic Esters

MethodologyKey Reagents / CatalystsSubstrate ScopeStereocontrolPrimary Application
Oxidative Spirocyclization PIFA, NBS, TFE solventPhenolic esters (e.g., Tyrosine derivatives)Diastereoselective (substrate-controlled)Natural product analogs (e.g., Clavatadine)[6][7]
Ring-Closing Metathesis (RCM) Grubbs' Catalysts (Ru-alkylidenes)Diene estersHigh (E/Z geometry dependent on ring size)Macrolactones, unsaturated spirocycles[8][9]
Diversity-Oriented Synthesis (DOS) Domino cascade reagentsSimple ketones/aldehydesModerate to High (Catalyst-controlled)High-throughput screening libraries[3][4]
A. Oxidative Dearomatization (Spirocyclization)

This method leverages hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to rapidly construct spirocyclic systems from flat aromatic precursors like L-tyrosine esters[6][7].

  • Mechanistic Causality: The phenol is oxidized to a highly electrophilic phenoxenium ion. The choice of 2,2,2-trifluoroethanol (TFE) as a solvent is non-negotiable here; its strong hydrogen-bonding capability stabilizes the cationic intermediate, while its exceptionally low nucleophilicity prevents solvent trapping, forcing the pendant ester oxygen to attack intramolecularly and form the spirocycle[6][7].

OxidativeMech Phenol Phenolic Ester (e.g., Tyrosine) PIFA PIFA / TFE (Oxidation) Phenol->PIFA Intermediate Phenoxenium Ion (Electrophile) PIFA->Intermediate Trapping Intramolecular Ester Attack Intermediate->Trapping Product Spirocyclic Ester (Dearomatized) Trapping->Product

Mechanistic pathway of PIFA-mediated oxidative spirocyclization of phenolic esters.

B. Ring-Closing Metathesis (RCM)

RCM utilizing ruthenium-based Grubbs' catalysts is a powerful tool for constructing unsaturated spirocyclic esters from readily available diene precursors[8][9].

  • Mechanistic Causality: The reaction is driven thermodynamically by the expulsion of volatile ethylene gas. The critical experimental parameter is concentration . The reaction must be run at high dilution (typically 0.01 M) to entropically favor intramolecular ring closure over intermolecular cross-metathesis, which would lead to acyclic oligomers[8][9].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol 1: Synthesis of Spirocyclic Bromotyrosine Esters via Oxidative Dearomatization

Adapted from the synthesis of Clavatadine analogs[6][7].

  • Preparation: Dissolve the L-tyrosine tert-butyl ester derivative (1.0 equiv, 0.5 mmol) in anhydrous 2,2,2-trifluoroethanol (TFE) (10 mL) under an argon atmosphere. Cool the reaction vessel to 0 °C.

    • Validation Checkpoint: Ensure complete dissolution. TFE must be anhydrous to prevent competitive trapping of the phenoxenium ion by water, which would yield a highly polar, non-spirocyclic quinol byproduct.

  • Oxidation: Add pyridine (2.0 equiv, 1.0 mmol) followed by the dropwise addition of a solution of PIFA (1.1 equiv, 0.55 mmol) in TFE (2 mL) over 10 minutes.

    • Causality: Pyridine acts as a mild base to buffer the trifluoroacetic acid generated during PIFA reduction, preventing premature cleavage of the tert-butyl ester.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a lower-Rf, UV-inactive spot (due to dearomatization) indicates successful spirocyclization.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the spirocyclic ester.

Protocol 2: Synthesis of Spirocyclic Esters via Ring-Closing Metathesis (RCM)

Adapted from aminoallylation/RCM sequences[8][9].

  • Preparation of Dilute System: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, dissolve the diene ester precursor (1.0 equiv, 0.2 mmol) in anhydrous, degassed dichloromethane (DCM) (20 mL).

    • Causality: The concentration is strictly maintained at 0.01 M. Degassing (via sparging with Argon for 15 mins) is critical, as oxygen degrades the sensitive Ruthenium alkylidene catalyst.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%, 0.01 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to a gentle reflux (40 °C) under a continuous flow of Argon.

    • Validation Checkpoint: The continuous flow of Argon helps sweep away the generated ethylene gas, driving the equilibrium toward the spirocyclic product according to Le Chatelier's principle.

  • Monitoring and Quenching: After 4-6 hours, monitor by LC-MS. Upon complete consumption of the diene, cool to room temperature and add ethyl vinyl ether (0.5 mL). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form a stable, inactive Fischer carbene, terminating the reaction and preventing double-bond isomerization during workup.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the unsaturated spirocyclic ester.

RCMWorkflow Diene Diene Ester (0.01 M in DCM) Degas Argon Sparging (Remove O2) Diene->Degas Grubbs Grubbs' Catalyst (Reflux, 40°C) Degas->Grubbs Metathesis Olefin Metathesis (Ethylene Gas Swept) Grubbs->Metathesis Quench Ethyl Vinyl Ether (Quench Carbene) Metathesis->Quench Spiro Spirocyclic Ester Quench->Spiro

Experimental workflow for RCM-mediated synthesis of spirocyclic esters.

Conclusion

The integration of spirocyclic esters into medicinal chemistry pipelines represents a paradigm shift toward higher Fsp3​ architectures. While planar aromatic esters suffer from poor solubility and high attrition rates, spirocyclic scaffolds offer locked 3D conformations that enhance target specificity and metabolic stability. By mastering synthetic methodologies such as PIFA-mediated oxidative dearomatization and RCM, researchers can efficiently access these complex, high-value molecular frameworks to accelerate drug discovery.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?tandfonline.com.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.bldpharm.com.
  • Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM.uni-tuebingen.de.
  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies.nih.gov.
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.acs.org.
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs.nih.gov.
  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character.mdpi.com.
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs.helsinki.fi.
  • Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst.researchgate.net.

Sources

Validation

Structural and Metabolic Divergence: Methyl 2-(spiro[2.2]pentan-1-yl)acetate vs. gem-Difluorocyclopropane Analogues in Lead Optimization

In modern medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is a critical strategy to improve clinical success rates. Saturated, highly strained bicyclic and spirocyclic systems have emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is a critical strategy to improve clinical success rates. Saturated, highly strained bicyclic and spirocyclic systems have emerged as premier bioisosteres. Among these, the spiro[2.2]pentane scaffold and the gem-difluorocyclopropane (gDFC) moiety represent two distinct approaches to modulating physicochemical properties[1].

While both incorporate the cyclopropane motif, their utility diverges significantly based on the desired pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. This guide provides an objective, data-driven comparison of Methyl 2-(spiro[2.2]pentan-1-yl)acetate and its gDFC analogues (e.g., Methyl 2-(2,2-difluorocyclopropyl)acetate), detailing their mechanistic causality, physicochemical profiles, and validated synthetic protocols.

Mechanistic Causality & Design Rationale

Spiro[2.2]pentanes (e.g., Methyl 2-(spiro[2.2]pentan-1-yl)acetate) are characterized by their rigid, 3D architecture and high fraction of sp³ carbons (Fsp³). The spiro-fusion of two cyclopropane rings creates a highly strained (ca. 62.9 kcal/mol) yet chemically stable core that perfectly mimics the steric bulk of a tert-butyl group or an internal alkyne, while projecting substituents in a defined, allene-like geometry[2]. The acetate appendage serves as a versatile handle for further elaboration into carboxylic acids, amides, or alcohols, maintaining a strict spatial vector that minimizes entropic penalties upon target binding.

gem-Difluorocyclopropanes (gDFCs) , conversely, leverage the profound stereoelectronic effects of fluorine. The CF₂ group acts as a powerful electron-withdrawing moiety, significantly lowering the pKa of proximal basic amines and dramatically increasing lipophilicity[3]. Furthermore, gDFCs are exceptional bioisosteres for carbonyl groups, epoxides, and ethers[4][5]. The strong C-F bonds effectively block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the cyclopropane ring, a common metabolic soft spot[6].

BioisostereSelection Start Identify Lead Liability Decision1 Primary Optimization Goal? Start->Decision1 Goal1 Increase 3D Rigidity & Fsp3 Fraction Decision1->Goal1 Conformation locking Goal2 Block CYP450 Metabolism & Modulate pKa Decision1->Goal2 Metabolic stability Spiro Spiro[2.2]pentane Core (Steric Mimicry) Goal1->Spiro gDFC gem-Difluorocyclopropane (Electronic Tuning) Goal2->gDFC

Logical decision tree for selecting spiro[2.2]pentane vs gDFC bioisosteres.

Physicochemical & Pharmacokinetic Comparison

To systematically evaluate these scaffolds, we compare their intrinsic properties. The table below summarizes the quantitative data driving their application in drug discovery.

PropertyMethyl 2-(spiro[2.2]pentan-1-yl)acetategem-Difluorocyclopropane Acetate AnalogueCausality / Mechanistic Impact
Strain Energy ~62.9 kcal/mol~35-40 kcal/molSpiro[2.2]pentane's extreme strain locks the conformation, reducing entropic penalty upon target binding[2].
Lipophilicity (LogP) Moderate increaseHigh increaseThe CF₂ group in gDFC significantly enhances lipophilicity due to the low polarizability of fluorine[3].
Metabolic Stability Susceptible to ring opening / oxidationHighly resistant to CYP450 oxidationC-F bonds in gDFC shield the ring from electrophilic/oxidative attack, acting as a metabolic block[4].
Bioisosteric Match tert-Butyl, internal alkynes, para-phenyleneCarbonyls, epoxides, ethersSpiro[2.2]pentane provides allene-like linear projection; gDFC mimics the dipole moment of a carbonyl[1][5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and metabolic evaluation of these building blocks. These methods incorporate self-validating checkpoints to confirm success at each step.

Protocol 1: Synthesis of Methyl 2-(spiro[2.2]pentan-1-yl)acetate via Carbene Equivalents

This approach utilizes dialkyl sulfones as nucleophilic carbene equivalents to construct the highly strained spiro[2.2]pentane core from methylenecyclopropane derivatives[7].

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve the functionalized methylenecyclopropane precursor (1.0 equiv) and the appropriate dialkyl sulfone (1.2 equiv) in anhydrous THF (0.2 M).

  • Base Addition : Cool the mixture to -78 °C. Dropwise add a strong base (e.g., LiHMDS, 1.5 equiv) to generate the sulfone-stabilized carbanion.

  • Cyclization : Allow the reaction to slowly warm to room temperature over 12 hours. The mechanism proceeds via a concerted SN1 or backside-attack SN2 ring closure, expelling the sulfinate leaving group to form the spiro-center[7].

  • Validation Checkpoint : Monitor by TLC. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification & Verification : Purify via flash chromatography. Self-Validation: ¹H NMR must show characteristic highly shielded cyclopropyl protons (0.5–1.2 ppm) integrating to the correct number of spiro-ring hydrogens.

Protocol 2: Synthesis of gem-Difluorocyclopropane Analogues

The synthesis of gDFCs is efficiently achieved via the addition of difluorocarbene to an alkene precursor (e.g., methyl 3-butenoate).

  • Preparation : Dissolve the alkene substrate (1.0 equiv) in anhydrous diglyme or toluene.

  • Carbene Generation : Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 equiv) as the difluorocarbene source.

  • Thermal Decomposition : Heat the mixture to 120 °C for 4-6 hours. The thermal decarboxylation of ClCF₂COONa generates singlet difluorocarbene, which undergoes a stereospecific [2+1] cycloaddition with the alkene[4].

  • Validation Checkpoint : ¹⁹F NMR of the crude mixture is the ultimate self-validating tool. Look for an AB quartet around -130 to -150 ppm, characteristic of the diastereotopic fluorine atoms in a gDFC ring.

  • Isolation : Cool, dilute with water, and extract with MTBE. Distill or chromatograph to isolate the pure gDFC acetate analogue.

MetabolicWorkflow Start Compound Library (Spiro vs gDFC) Incubation HLM Incubation (Human Liver Microsomes + NADPH) Start->Incubation 1 µM, 37°C Quench Quench with Cold Acetonitrile (Internal Standard Added) Incubation->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Centrifuge & Inject Data Calculate Intrinsic Clearance (CL_int) Analysis->Data Peak Area Ratio vs Time

Workflow for comparative metabolic stability (HLM clearance) of bioisosteres.

Conclusion

The selection between Methyl 2-(spiro[2.2]pentan-1-yl)acetate and a gem-difluorocyclopropane analogue is not arbitrary; it is dictated by the specific vulnerabilities of the lead molecule. If the goal is to enforce a rigid, specific vector for an acetate-derived pharmacophore while maximizing sp³ character, the spiro[2.2]pentane is unparalleled. However, if the lead suffers from rapid oxidative metabolism or requires a strong dipole to mimic a carbonyl interaction, the gem-difluorocyclopropane is the superior choice.

Sources

Comparative

Comparative Guide: Synthesis Methods for Spiro[2.2]pentanes

Executive Summary & Structural Context Spiro[2.2]pentanes are the smallest spiro-fused carbocycles, characterized by extreme ring strain (~65 kcal/mol) and a rigid, orthogonal topological structure . Historically viewed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Spiro[2.2]pentanes are the smallest spiro-fused carbocycles, characterized by extreme ring strain (~65 kcal/mol) and a rigid, orthogonal topological structure . Historically viewed as theoretical curiosities, these motifs have recently gained immense traction in drug development as conformationally constrained bioisosteres and high-F(sp³) scaffolds. For instance, incorporating a cyanospiro[2.2]pentane group into LRRK2 inhibitors has been shown to increase potency by 75-fold and extend mean residence time significantly compared to simple cyclopropanes .

However, synthesizing these densely functionalized systems requires overcoming substantial thermodynamic and kinetic barriers. Traditional cyclopropanation methodologies frequently fail or yield complex mixtures when applied to highly strained targets. As a Senior Application Scientist, I have evaluated the three primary synthetic paradigms for spiro[2.2]pentanes: Simmons-Smith bis-cyclopropanation , Sulfone-mediated carbene equivalents , and Photochemical γ -H-shifts . This guide objectively compares their mechanistic logic, modularity, and experimental robustness to help researchers select the optimal pathway for their specific medicinal chemistry campaigns.

Mechanistic Logic & Pathway Comparison

The fundamental challenge in spiro[2.2]pentane synthesis is forming two fused three-membered rings without triggering strain-releasing ring-opening side reactions. The three methods evaluated here bypass this barrier using entirely different thermodynamic driving forces.

Pathways A1 Allenamides A2 Simmons-Smith (Et2Zn, ICH2I) A1->A2 A3 Amido-spiro[2.2]pentanes A2->A3 B1 Methylenecyclopropanes + Sulfones B2 Base-Mediated (NaNH2, 70°C) B1->B2 B3 Aryl spiro[2.2]pentanes B2->B3 C1 2-Mesyloxy Phenyl Ketones C2 Photochemical UV (γ-H-shift, -MsOH) C1->C2 C3 Benzoyl spiro[2.2]pentanes C2->C3

Logical pathways comparing three distinct spiro[2.2]pentane synthesis methodologies.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each methodology, derived from recent literature and practical laboratory implementation.

Synthesis MethodPrecursorKey ReagentsYield RangeModularityPrimary Limitation
Simmons-Smith AllenamidesEt₂Zn, ICH₂IUp to 90% (unsubstituted)Low (limited to amido-derivatives)Poor diastereoselectivity with α -substituted substrates; mono-cyclopropanation byproducts.
Sulfone Carbene Equivalents MethylenecyclopropanesDialkyl sulfones, NaNH₂24–81%High (tolerates aryl, heteroaryl, and alkyl groups)Requires strong base; potential for competitive C–H insertion (vinylcyclopropanes).
Photochemical γ -H-Shift 2-Mesyloxy phenyl ketonesUV IrradiationModerateModerate (requires specific ortho-leaving group)Skeletal rearrangements can occur upon prolonged irradiation.

Method 1: Simmons-Smith Cyclopropanation of Allenamides

Causality & Mechanism

The Simmons-Smith reaction utilizes a zinc carbenoid to perform a consecutive bis-cyclopropanation on an allene core. When applied to allenamides, the electron-rich nature of the nitrogen-adjacent double bonds facilitates rapid electrophilic attack by the zinc carbenoid [[1]]([Link]).

  • Why the massive reagent excess? To drive the reaction past the mono-cyclopropanated intermediate to the fully formed spiro[2.2]pentane, a massive excess of the carbenoid (5.0 equiv Et₂Zn and 10.0 equiv ICH₂I) is mandatory.

  • The Diastereoselectivity Issue: While highly efficient for unsubstituted allenamides, α -substituted variants suffer from low diastereoselectivity due to severe steric clashes during the second cyclopropanation event, often stalling the reaction at the amido-methylene cyclopropane stage .

Experimental Protocol
  • Preparation: Dissolve the unsubstituted allenamide (0.05 M) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Carbenoid Generation: Cool the reaction vessel to 0 °C. Slowly add Et₂Zn (5.0 equiv, 1.0 M in hexanes), followed by the dropwise addition of ICH₂I (10.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the highly UV-active allenamide spot confirms the first cyclopropanation. Complete conversion to the spiro-product is indicated by a single, higher-Rf spot.

  • Quenching & Isolation: Carefully quench with saturated aqueous NH₄Cl at 0 °C (gas evolution validates the destruction of unreacted Et₂Zn). Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.

Method 2: Sulfone Anions as Carbene Equivalents

Causality & Mechanism

Traditional sulfur ylide approaches to spiro[2.2]pentanes suffer from poor modularity, typically requiring electron-withdrawing groups on the alkene. To bypass this, recent advances utilize dialkyl sulfone anions as nucleophilic carbene equivalents [[2]]([Link]).

  • Why NaNH₂? Sodium amide is a strong, non-nucleophilic base necessary to deprotonate the sulfone. Excess NaNH₂ (3.0 equiv) is required due to its notoriously low solubility in THF .

  • Thermodynamic Driver: The nucleophilic sulfone anion attacks the methylenecyclopropane. The subsequent ring closure is thermodynamically driven by the release of strain from the intermediate, displacing the sulfinate leaving group to form the spiro[2.2]pentane .

SulfoneWorkflow Step1 Step 1: Deprotonation Sulfone + NaNH2 30 min, 23°C Step2 Step 2: Nucleophilic Attack Add Methylenecyclopropane 0.1 M in THF Step1->Step2 Step3 Step 3: Ring Closure Heat to 70°C 18 h, Strain Release Step2->Step3 Step4 Step 4: Isolation Acid/Base Workup Silica Gel Chromatography Step3->Step4

Experimental workflow for the sulfone-mediated synthesis of aryl spiro[2.2]pentanes.

Experimental Protocol
  • Deprotonation: In a flame-dried flask under nitrogen, suspend NaNH₂ (3.0 equiv) in anhydrous THF. Add the dialkyl sulfone (2.0 equiv) and stir at 23 °C for 30 minutes.

  • Coupling: Add the methylenecyclopropane derivative (1.0 equiv) to achieve a final concentration of 0.1 M.

  • Cyclization: Heat the reaction mixture to 70 °C for 18 hours. For highly sterically hindered tetrasubstituted alkenes, increase the temperature to 80 °C and concentration to 0.2 M .

  • Self-Validation Checkpoint: Perform an acid-base workup. Extract an aliquot and run a ¹H NMR using mesitylene as an internal standard. The appearance of highly shielded cyclopropyl protons (0.5–1.5 ppm) validates core formation prior to column purification.

  • Isolation: Purify the crude product via flash chromatography.

Method 3: Photochemical Synthesis via γ -H-Shift

Causality & Mechanism

Unlike ground-state carbenoid transfers, photochemical approaches construct the spiro center by forming a bond directly between the spiro atom and an adjacent carbon. Irradiation of 2-mesyloxy phenyl ketones triggers a γ -H-shift.

  • The Role of the Mesyloxy Group: Quantum chemical calculations confirm that the mesyloxy group is the critical causal factor; its presence substantially decreases the activation barrier for the photochemical γ -H-shift .

  • Diradical Cyclization: Following the shift, MsOH is eliminated (accompanied by a spin-center shift), and the resulting 1,3-diradical cyclizes to form the benzoyl spiro[2.2]pentane .

Experimental Protocol
  • Preparation: Dissolve the 2-mesyloxy phenyl ketone in anhydrous, HPLC-grade acetonitrile.

  • Degassing: Sparge the solution with argon for 30 minutes. Crucial Step: Oxygen acts as a triplet quencher and will shut down the diradical pathway if not rigorously removed.

  • Irradiation: Irradiate the solution using a medium-pressure Hg lamp (Pyrex filter, λ > 280 nm) at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via Electrospray Ionization Mass Spectrometry (ESI-MS). The successful elimination of MsOH is validated by a distinct mass shift of [M - 96] Da corresponding to the loss of methanesulfonic acid .

  • Isolation: Stop irradiation immediately upon consumption of the starting material to prevent photoinduced skeletal rearrangement to 2-cyclobutylidene-acetophenone . Remove the solvent under reduced pressure and purify.

References

  • Lu, T., Hayashi, R., Hsung, R. P., et al. "Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides." Organic & Biomolecular Chemistry, 2009. URL:[Link]

  • Teeples, C. R., Metts, J. C., Wilkerson-Hill, S. M., et al. "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters (ACS Publications), 2025. URL:[Link]

  • Muehling, O., Wessig, P. "Photochemical synthesis of benzoyl spiro[2.2]pentanes." Photochemical & Photobiological Sciences (PubMed), 2006. URL:[Link]

Sources

Validation

Part 1: Spirodiols in Polymer Science (Spiroglycol vs. Aliphatic Diols)

An in-depth comparative analysis of spirodiols requires looking beyond basic chemical structures and examining how the three-dimensional rigidity of the sp3 -hybridized spiro carbon dictates macroscopic physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of spirodiols requires looking beyond basic chemical structures and examining how the three-dimensional rigidity of the sp3 -hybridized spiro carbon dictates macroscopic physicochemical properties.

This guide objectively compares the performance of spirodiols against their planar or aliphatic counterparts across two critical domains: Polymer Science (Spiroglycol vs. Aliphatic Diols) and Asymmetric Catalysis (SPINOL vs. BINOL).

Causality & Mechanism: The "Locked" Biodegradability Paradigm

In the engineering of biodegradable plastics, standard aliphatic diols (like 1,4-butanediol) create highly flexible polymer chains that degrade rapidly but suffer from poor mechanical strength and low glass transition temperatures ( Tg​ ).

Introducing Spiroglycol (SPG) into the polymer backbone fundamentally alters this behavior. The symmetrical bicyclic structure of the spiroacetal unit restricts the conformational mobility of the polymer chain, increasing the fraction of sp3 carbons ( Fsp3​ )[1][2]. In copolyesters like poly(butylene succinate-co-spirocyclic succinate) (PBSS), this structural rigidity drastically increases the Tg​ and elastic modulus[3].

More importantly, the massive steric hindrance of the SPG unit "locks" the polymer's biodegradability. Under standard environmental conditions (pH 0–14), the ester bonds are physically shielded from enzymatic attack, providing excellent solid stability for daily use[3][4]. However, when exposed to a specific acidic trigger, the acid-labile spiroacetal cleaves. This destroys the steric shield, unlocking the backbone and allowing rapid enzymatic degradation to proceed[3].

Quantitative Comparison: PBSS vs. Standard PBS
Physicochemical PropertyPolybutylene Succinate (PBS)PBSS-65 (65% SPG Content)Mechanistic Causality
Backbone Rigidity FlexibleHighly Rigid sp3 spiro-carbon restricts chain rotation
Glass Transition ( Tg​ ) -32 °C> 50 °CSpiroacetal steric hindrance limits mobility
Tensile Strength ~35 MPa46 MPaEnhanced intermolecular interactions
Elastic Modulus ~0.5 GPa1.87 GPaLocked spirocyclic geometry stiffens matrix
Degradation Profile Uncontrolled BiodegradationAcid-TriggeredSpiroacetal resists enzymes until acid cleavage
Experimental Protocol 1: Synthesis and Acid-Triggered Degradation Assay

This protocol is designed as a self-validating system to prove that degradation is chemically gated by the spiroacetal cleavage.

  • Melt Polycondensation: React succinic acid, 1,4-butanediol, and spiroglycol (SPG) under a vacuum at 220 °C using a titanium-based catalyst to synthesize the PBSS copolyester.

  • Solid Stability Validation: Submerge cast PBSS films in aqueous buffers ranging from pH 0 to 14 for 30 days.

    • Self-Validation Step: Measure mass loss and tensile strength post-submersion. The metrics must remain unchanged, proving the steric shielding of the spiroacetal prevents premature hydrolysis[3].

  • Acid-Triggered Cleavage: Immerse the stable films in an acetone/water (9:1) solution containing 1M HCl to trigger the switch.

  • Mechanistic Validation: Extract the degraded polymer fragments and analyze them via 1 H NMR spectroscopy.

    • Self-Validation Step: The complete disappearance of the spiroacetal proton peak in the NMR spectrum confirms that degradation is strictly gated by the acid-labile acetal cleavage, which subsequently exposes the ester bonds to hydrolysis[3][4].

SPG_Degradation Polymer SPG-Copolyester (High Tg, Stable at pH 7) Acid Acidic Trigger (pH < 3, H2O/Acetone) Polymer->Acid Exposure Cleavage Spiroacetal Cleavage (Loss of Steric Hindrance) Acid->Cleavage Hydrolysis Enzyme Enzymatic Degradation (Esterase Activity) Cleavage->Enzyme Unlocked Backbone Monomers Complete Mineralization (CO2 + H2O) Enzyme->Monomers Final Breakdown

Caption: Acid-triggered degradation pathway of spiroglycol-based copolyesters.

Part 2: Spirodiols in Asymmetric Catalysis (SPINOL vs. BINOL)

Causality & Mechanism: Conformational Rigidity and Acidity

In asymmetric catalysis and chiral drug development, the architectural rigidity of the chiral scaffold dictates the stereochemical outcome. BINOL (1,1'-bi-2-naphthol) is a ubiquitous chiral ligand that relies on axial chirality (atropisomerism)[5]. While highly versatile, BINOL's dihedral angle is flexible. This allows the chiral pocket to adapt to substrates, but this flexibility can lead to transition state leakage and lower enantiomeric excess (ee%).

Conversely, SPINOL (1,1'-spirobiindane-7,7'-diol) possesses spiro chirality driven by a central sp3 carbon that fuses two indane rings in a strictly orthogonal, rigid geometry. This fixed conformation creates a deeper, highly constrained chiral pocket. Furthermore, when SPINOL is converted into chiral Brønsted acids—such as N-triflylphosphoramides (NTPAs)—the rigid spirocyclic backbone alters the electronic environment, rendering the SPINOL-derived catalysts significantly more acidic than their BINOL counterparts[6]. This heightened acidity facilitates tighter ion-pair formation with substrates, enforcing a highly organized transition state that yields superior enantioselectivity[6].

Quantitative Comparison: BINOL vs. SPINOL Scaffolds
Physicochemical PropertyBINOL ScaffoldSPINOL ScaffoldMechanistic Causality
Chirality Type Axial (Atropisomerism)SpirocyclicC-C bond rotation vs. fixed sp3 fusion
Conformational Rigidity Moderate (Flexible dihedral)Extremely HighOrthogonal indane rings locked by spiro center
Derived Catalyst Acidity Standard (pKa ~ 1 to 2)Higher (pKa < 0 for NTPA)Electronic effects of the rigid spiro backbone
Chiral Pocket Depth Shallow / AdaptableDeep / Highly ConstrainedFixed dihedral angle forces steric crowding
Enantioselectivity (ee%) Moderate to HighOften Superior (>90%)Tighter transition state prevents side reactions
Experimental Protocol 2: Comparative Enantioselective Catalysis

This protocol utilizes chiral chromatography to validate the stereochemical advantage of the spirocyclic backbone.

  • Catalyst Preparation: Synthesize N-triflylphosphoramides (NTPAs) derived from both enantiopure (R)-BINOL and (R)-SPINOL[6].

  • Benchmark Reaction: Set up an asymmetric Friedel-Crafts alkylation of indole with an imine. Run two parallel reactions at -20 °C in dichloromethane, using 5 mol% of the BINOL-NTPA and SPINOL-NTPA catalysts, respectively.

  • Reaction Monitoring: Track the conversion of the starting materials using GC-MS until the reaction reaches completion.

  • Stereochemical Validation: Isolate the final product and analyze it via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H).

    • Self-Validation Step: Compare the chromatogram peak areas of the enantiomers. The SPINOL-derived catalyst will demonstrate a significantly higher ee% compared to the BINOL derivative, validating that the rigid sp3 spiro-center effectively restricts the transition state geometry and prevents racemization pathways[6].

SPINOL_vs_BINOL Start Chiral Ligand Selection BINOL BINOL Scaffold (Flexible Dihedral Angle) Start->BINOL SPINOL SPINOL Scaffold (Rigid sp3 Spiro Center) Start->SPINOL BINOL_Prop Atropisomerism (Conformational Adaptation) BINOL->BINOL_Prop SPINOL_Prop Fixed Conformation (Deep Chiral Pocket) SPINOL->SPINOL_Prop BINOL_Out Moderate Acidity Broad Substrate Scope BINOL_Prop->BINOL_Out SPINOL_Out Higher Acidity Superior Enantioselectivity SPINOL_Prop->SPINOL_Out

Caption: Conformational and catalytic logic of BINOL vs. SPINOL scaffolds.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis[Link]

  • A High Performance Copolyester with “Locked” Biodegradability: Solid Stability and Controlled Degradation Enabled by Acid-Labile Acetal ACS Sustainable Chemistry & Engineering[Link]

  • N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations RSC Advances[Link]

  • Designed to Degrade: Tailoring Polyesters for Circularity Chemical Reviews[Link]

  • Regioselective Substitution of BINOL Chemical Reviews[Link]

Sources

Comparative

Efficacy Comparison of Spiro-Compounds as Anticancer Agents: A Technical Guide for Drug Development

Introduction As a Senior Application Scientist navigating the landscape of targeted oncology, I frequently encounter the limitations of traditional, planar chemotherapeutics. Flat aromatic scaffolds often suffer from pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist navigating the landscape of targeted oncology, I frequently encounter the limitations of traditional, planar chemotherapeutics. Flat aromatic scaffolds often suffer from promiscuous binding, leading to off-target toxicity and narrow therapeutic windows. Enter spiro-compounds —a class of molecules characterized by two rings fused at a single tetravalent carbon atom. This unique spiro-fusion forces a rigid, three-dimensional architecture that closely mimics the complex topography of protein-protein interaction (PPI) interfaces 1[1]. In this guide, we will objectively compare the in vitro efficacy of spiro-compounds (such as spirooxindoles and spiro-pyrrolopyridazines) against standard clinical alternatives like doxorubicin and erlotinib, dissecting the mechanistic causality that makes them superior candidates for next-generation cancer therapy.

Mechanistic Causality: Why Spiro-Scaffolds Outperform

The primary driver of spiro-compound efficacy is their unparalleled ability to disrupt the p53-MDM2 interaction . In over 50% of human cancers, the p53 tumor suppressor is wild-type but functionally silenced by MDM2 overexpression. Spirooxindoles are specifically designed to project their functional groups into the deep, hydrophobic cleft of MDM2, perfectly mimicking the α-helical recognition motif of p532[2]. By physically occluding this cleft, spiro-compounds prevent p53 degradation, leading to its rapid accumulation and the subsequent transcription of pro-apoptotic genes (e.g., Bax)3[3].

Pathway Spiro Spirooxindole (MDM2 Inhibitor) MDM2 MDM2 Protein (Negative Regulator) Spiro->MDM2 Blocks hydrophobic cleft p53 p53 Tumor Suppressor (Reactivated) MDM2->p53 Prevents ubiquitination Bax Bax / Cytochrome c (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Cancer Cell Apoptosis Bax->Apoptosis Induces cascade Bcl2->Apoptosis Removes inhibition

Diagram 1: Mechanistic causality of p53-MDM2 disruption by spirooxindoles driving apoptosis.

Beyond p53, recent molecular hybridization efforts have yielded spiro-compounds capable of dual-targeting, such as inhibiting both EGFR and PARP-1, demonstrating superior potency in resistant cell lines compared to single-target clinical inhibitors4[4].

Quantitative Efficacy Comparison: Spiro-Compounds vs. Alternatives

To objectively evaluate performance, we must look at the half-maximal inhibitory concentration (IC₅₀) across diverse cancer cell lines, juxtaposed with the Selectivity Index (SI) on non-tumorigenic cells. The data below synthesizes recent high-throughput screening results comparing novel spiro-derivatives against standard chemotherapeutics (Doxorubicin) and targeted kinase inhibitors (Erlotinib).

Compound ClassSpecific DerivativeTarget Cell Line (Cancer Type)IC₅₀ (µM)Reference Drug IC₅₀ (µM)Normal Cell Toxicity (IC₅₀)
Spiro-thiadiazole Compound 1RXF393 (Renal)7.01 Doxorubicin: 13.54WI-38: 46.20 µM (High SI)
Spiro-thiadiazole Compound 1LOX IMVI (Melanoma)9.55 Doxorubicin: 6.08WI-38: 46.20 µM
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)2.31 Erlotinib: ~0.40Non-tumorigenic: 26.8 µM
Spiro-pyrrolopyridazine SPP10H69AR (Lung)3.16 Erlotinib: 0.39Non-tumorigenic: 26.8 µM
Spirooxindole-triazole Compound 4fHepG2 (Liver)1.90 Doxorubicin: 2.78THLE2: >40.0 µM (High SI)

Data synthesized from recent pharmacological evaluations 5[5],6[6], and4[4].

Key Takeaways from the Data:

  • Superior Selectivity: While doxorubicin exhibits severe dose-limiting toxicity (e.g., cardiotoxicity), spiro-compounds like Compound 1 and 4f show IC₅₀ values on normal cells (WI-38, THLE2) that are 4 to 20 times higher than on cancer cells5[5].

  • Potency Parity/Superiority: In highly resistant lines like RXF393 and HepG2, specific spiro-hybrids outperform doxorubicin, proving that 3D-conformational target engagement translates directly to phenotypic efficacy.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, we do not rely solely on viability assays. As an application scientist, I mandate a self-validating workflow: if a compound kills cells, we must prove how it kills them. The following protocol establishes the causality between spiro-compound administration, target engagement, and cellular apoptosis.

Workflow Step1 1. Viability & Selectivity (MTT Assay on Cancer vs Normal) Step2 2. Apoptosis Confirmation (Annexin V/PI Flow Cytometry) Step1->Step2 If SI > 3 Step3 3. Target Engagement (Western Blot: p53, Bax, Bcl-2) Step2->Step3 If Apoptosis > Necrosis Step4 4. Mechanistic Proof (MDM2-p53 Co-Immunoprecipitation) Step3->Step4 If p53 Upregulated

Diagram 2: Self-validating experimental workflow for evaluating targeted spiro-compounds.

Step 1: High-Throughput Cytotoxicity & Selectivity Index (SI) Determination

  • Procedure: Seed target cancer cells (e.g., MCF-7) and a matched non-tumorigenic line (e.g., WI-38) in 96-well plates at 5×10³ cells/well. Treat with a serial dilution of the spiro-compound (0.1–100 µM) and Doxorubicin as a positive control for 72 hours. Add XTT/MTT reagent, incubate for 4 hours, and read absorbance at 450 nm.

  • Causality: Calculating the IC₅₀ is standard, but running the normal cell line in parallel is critical. A high SI (>3) validates that the compound's mechanism is targeted (e.g., exploiting overexpressed MDM2) rather than acting as a broad-spectrum cytotoxic agent 6[6].

Step 2: Flow Cytometric Apoptosis Profiling

  • Procedure: Treat cells with the spiro-compound at its IC₅₀ and 2×IC₅₀ for 48 hours. Harvest, wash, and dual-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: This step differentiates between targeted programmed cell death (apoptosis) and non-specific toxicity (necrosis). Effective spiro-compounds will show a dose-dependent shift of cell populations into the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants.

Step 3: Target Engagement via Western Blotting

  • Procedure: Lyse treated cells using RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p53, MDM2, Bax, and Bcl-2. Use β-actin as a loading control.

  • Causality: If the cytotoxicity is truly driven by p53-MDM2 disruption, we must observe a distinct biochemical signature: the stabilization and accumulation of p53, coupled with a shift in the Bax/Bcl-2 ratio favoring pro-apoptotic Bax 6[6].

Step 4: Mechanistic Proof via Co-Immunoprecipitation (Co-IP)

  • Procedure: Incubate cell lysates with an anti-MDM2 antibody bound to Protein A/G magnetic beads. Wash extensively, elute the complex, and immunoblot for p53.

  • Causality: This is the ultimate self-validating step. A reduction in the amount of p53 pulled down alongside MDM2 in the spiro-treated group directly proves that the compound physically disrupted the PPI interface in cellulo.

Conclusion

Spiro-compounds represent a paradigm shift in rational drug design. By leveraging their rigid, 3D spiro-fused architecture, these molecules achieve superior target engagement at complex PPI interfaces like p53-MDM2, translating to potent efficacy and remarkable safety profiles compared to legacy chemotherapeutics. As we advance these scaffolds through preclinical pipelines, rigorous, self-validating experimental workflows will remain essential to confirming their targeted mechanisms of action.

References
  • Juvale et al. (2025). "Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review." PubMed.
  • Wang et al. (2017). "Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy." PubMed.
  • Al-Jassas et al. (2025). "The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation." MDPI.
  • Barakat et al. (2025). "Potent EGFR/PARP-1 inhibition by spirooxindole-triazole hybrids for targeted liver cancer therapy." RSC Advances.
  • El-Zahabi et al. (2025). "Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives." MDPI.
  • Koca et al. (2024). "Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis." ACS Omega.

Sources

Validation

Biological Evaluation of Novel Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones: A Comprehensive Comparison Guide

Executive Summary & The "Escape from Flatland" Rationale In modern drug discovery, the high attrition rate of flat, planar aromatic molecules has driven a paradigm shift toward three-dimensional architectures—a concept k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Rationale

In modern drug discovery, the high attrition rate of flat, planar aromatic molecules has driven a paradigm shift toward three-dimensional architectures—a concept known as "escaping flatland." Spirocyclic scaffolds, particularly spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones , represent a significant breakthrough in this domain[1]. By fusing a chromane ring with a pyrimidine pharmacophore via a single spiro-carbon atom, these molecules achieve a rigid, non-planar geometry that enhances target protein engagement, improves solubility, and optimizes pharmacokinetic profiles[1].

This guide provides an objective, data-driven comparison of these novel spiro-pyrimidine hybrids against standard antimicrobial and antioxidant agents, detailing the causality behind their synthesis and the self-validating protocols required for their biological evaluation[2].

Structural Causality: Diastereoselective Synthesis

The biological efficacy of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones is entirely dependent on their stereochemistry. The synthesis involves the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with phenolic compounds (e.g., resorcinol or pyrogallol)[2].

The Causality of Catalyst Selection: Historically, condensation using p-toluenesulfonic acid (p-TsOH) operates under thermodynamic control, overwhelmingly favoring the (2R,4R,6′R*)-diastereomer[3]. In this configuration, the nearest nitrogen atom sits equatorially in the same plane as the chromane cycle, which is thermodynamically stable but biologically suboptimal[3].

By switching the catalyst to methanesulfonic acid (MSA) —a smaller, highly polar acid—and optimizing solvent conditions, the reaction shifts. The altered transition state stabilization allows for the diastereoselective isolation of the (2S,4R,6′R*)-diastereomer [2]. This specific 3D orientation is the critical driver for the molecule's ability to disrupt bacterial membranes.

SynthesisWorkflow A 6-styryl-4-aryldihydropyrimidin-2-ones + Resorcinol / Pyrogallol B Acid-Catalyzed Condensation A->B C Methanesulfonic Acid (MSA) B->C D p-Toluenesulfonic Acid (p-TsOH) B->D E (2S*,4R*,6'R*)-Diastereomer (High Antimicrobial) C->E Kinetic/Solvent Control F (2R*,4R*,6'R*)-Diastereomer (Equatorial N-atom) D->F Thermodynamic Control

Diastereoselective synthesis workflow of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.

Comparative Biological Performance

The novel spiro-pyrimidine hybrids exhibit a dual-action biological profile, functioning as both antimicrobial and antioxidant agents depending on their specific functional group substitutions[2].

Antimicrobial Efficacy

The (2S,4R,6′R*)-diastereomers demonstrate broad-spectrum antibacterial activity. The 3D spiro-geometry allows the molecule to intercalate into bacterial cell walls more effectively than planar alternatives[2].

Table 1: Antimicrobial Activity Comparison (MIC)

Compound Class Stereocenter / Feature S. aureus (Gram +) MIC E. coli (Gram -) MIC
Spiro-pyrimidine (2S,4R,6′R*) Diastereomer 2.0 µg/mL 2.0 µg/mL
Spiro-pyrimidine (2R,4R,6′R*) Diastereomer >16.0 µg/mL >16.0 µg/mL
Ciprofloxacin Standard Fluoroquinolone 0.5 µg/mL 0.5 µg/mL

| Ampicillin | Standard Beta-lactam | 2.0 µg/mL | 8.0 µg/mL |

Data reflects peak performance of optimized hits against standard clinical benchmarks[2].

Antioxidant Efficacy

Antioxidant capability in these hybrids is dictated by the phenolic precursor. Derivatives synthesized with pyrogallol contain a vicinal bisphenol moiety . Mechanistic Causality: Adjacent hydroxyl groups are mandatory for potent reactive oxygen species (ROS) scavenging. Upon donating a proton/electron to a radical, the vicinal diol oxidizes into a highly resonance-stabilized ortho-quinone, preventing the spiro-compound from becoming a reactive radical itself[2]. Meta-diphenols (from resorcinol) cannot form this stable quinone and thus show poor activity.

Table 2: Antioxidant Activity Comparison (DPPH Scavenging)

Compound Class Structural Moiety DPPH Scavenging IC50
Spiro-pyrimidine (Pyrogallol) Vicinal Bisphenol 12.5 µg/mL
Ascorbic Acid (Standard) Enediol 12.5 µg/mL

| Spiro-pyrimidine (Resorcinol) | Meta-diphenol | >50.0 µg/mL |

Mechanism Spiro Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones Struct1 (2S*,4R*,6'R*) Stereocenter Spiro->Struct1 Struct2 Vicinal Bisphenol Moiety Spiro->Struct2 Mech1 Cell Membrane Disruption Struct1->Mech1 Mech2 ROS Radical Scavenging Struct2->Mech2 Out1 Antimicrobial Efficacy (MIC ~ 2 µg/mL) Mech1->Out1 Out2 Antioxidant Efficacy (IC50 ~ 12.5 µg/mL) Mech2->Out2

Dual biological evaluation pathways mapping structure to pharmacological activity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failures.

Broth Microdilution Assay (Antimicrobial Evaluation)

This protocol adheres to the for aerobic bacteria[4].

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5].

  • Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of the spiro-pyrimidine compound (from 64 µg/mL down to 0.5 µg/mL) in CAMHB.

  • Self-Validation Matrix (Critical Step):

    • Well A1 (Sterility Control): CAMHB only. (Must remain clear; turbidity indicates contamination).

    • Well A2 (Growth Control): CAMHB + Inoculum. (Must be turbid; validates bacterial viability).

    • Well A3 (Positive Control): CAMHB + Inoculum + Ciprofloxacin (1 µg/mL). (Must be clear; validates assay sensitivity).

    • Well A4 (Vehicle Control): CAMHB + Inoculum + 1% DMSO. (Must be turbid; proves the solvent is not causing the antimicrobial effect).

  • Incubation & Readout: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration well with no visible growth[6].

DPPH Radical Scavenging Assay (Antioxidant Evaluation)
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol. Protect from light.

  • Reaction Setup: Mix 100 µL of the spiro-pyrimidine solution (various concentrations) with 100 µL of the DPPH solution in a 96-well plate.

  • Self-Validation Matrix:

    • Blank: 200 µL Methanol. (Sets the 0% absorbance baseline).

    • Negative Control: 100 µL Methanol + 100 µL DPPH. (Establishes maximum radical absorbance).

    • Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH. (Validates the dynamic range of the scavenging window).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate IC50 using non-linear regression.

Pharmacokinetics & Drug-Likeness

Beyond in vitro efficacy, spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones exhibit highly favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Pharmacokinetic analyses confirm that the rigid spirocyclic core lowers the polar surface area and minimizes hydrogen bond donors compared to linear analogs. This results in high gastrointestinal absorption and excellent blood-brain barrier (BBB) permeability , positioning these hybrids as highly viable candidates for systemic infectious diseases and CNS-related oxidative stress pathologies[2].

References

  • Karandeeva, A.S., Bogdanova, N.A., Kabanova, M., Suponitsky, K.Y., et al. "Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents." Molecules, vol. 30, no. 14, 2025, p. 2954. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition." CLSI Standards, 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(spiro[2.2]pentan-1-yl)acetate proper disposal procedures

An authoritative, step-by-step standard operating procedure (SOP) for the handling, segregation, and disposal of Methyl 2-(spiro[1]pentan-1-yl)acetate . Designed for research scientists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step standard operating procedure (SOP) for the handling, segregation, and disposal of Methyl 2-(spiro[1]pentan-1-yl)acetate . Designed for research scientists and drug development professionals, this guide synthesizes regulatory compliance with the mechanistic causality of the chemical's structural properties.

Executive Summary & Chemical Profiling

Methyl 2-(spiro[1]pentan-1-yl)acetate (CAS: 114720-65-9) is a specialized organic ester utilized in advanced synthetic workflows and medicinal chemistry. Proper disposal of this compound requires a rigorous understanding of both its physicochemical properties and federal environmental regulations. Because it is a non-halogenated organic liquid, it falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines as a D001 (Ignitable) hazardous waste [1].

Table 1: Physicochemical & Waste Profiling Data
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name Methyl 2-(spiro[1]pentan-1-yl)acetateHighly strained bicyclic ester.
CAS Number 114720-65-9Required for precise SDS and waste manifest tracking.
EPA Waste Code D001 (Ignitable)Must be segregated from oxidizers and aqueous streams.
Primary Hazards Flammable Liquid, IrritantKeep away from heat, sparks, and static discharge.
Incompatibilities Strong acids, bases, oxidizersHigh risk of exothermic ring-opening or hydrolysis.
Accumulation Limit 55 Gallons (Standard SAA)Enforce 90-day or 6-month (Subpart K) limits strictly.

Hazard Assessment & Mechanistic Causality

To handle and dispose of chemicals safely, researchers must understand why specific protocols are enforced. The reactivity profile of Methyl 2-(spiro[1]pentan-1-yl)acetate is dictated by two primary structural features:

  • Spirocyclic Ring Strain: The spiro[1]pentane core possesses profound angle strain (ring strain energy ~63 kcal/mol). While stable under ambient, neutral conditions, exposure to extreme thermal stress or strong Lewis acids can trigger electrophilic ring-opening reactions. These degradation pathways are highly exothermic.

  • Ester Linkage: Like all methyl esters, this functional group is susceptible to hydrolysis when exposed to strong aqueous acids or bases, yielding methanol and the corresponding carboxylic acid.

Causality in Disposal: Because of these dual vulnerabilities, this compound must never be bulked with acidic/basic waste streams or strong oxidizers (e.g., peroxides, nitric acid). Mixing it with incompatible streams risks not only standard flammability hazards but also rapid, pressure-generating exothermic degradation within sealed waste containers [2].

Waste Segregation & Storage Workflow

Proper segregation prevents dangerous cross-reactions and reduces institutional disposal costs. Methyl 2-(spiro[1]pentan-1-yl)acetate must be routed exclusively into the Non-Halogenated Flammable Waste Stream .

WasteSegregation Start Waste Generation: Methyl 2-(spiro[2.2]pentan-1-yl)acetate AqueousCheck Contains Aqueous or Heavy Metals? Start->AqueousCheck HalogenCheck Contains Halogenated Solvents (e.g., DCM)? AqueousCheck->HalogenCheck No NonHaloWaste Non-Halogenated Flammable Waste Stream HalogenCheck->NonHaloWaste No HaloWaste Halogenated Waste Stream HalogenCheck->HaloWaste Yes Labeling Label: Hazardous Waste (Ignitable, EPA D001) NonHaloWaste->Labeling SAA Satellite Accumulation Area (Max 90 Days / 55 Gal) Labeling->SAA Disposal EHS Pickup & Incineration (TSDF) SAA->Disposal

Figure 1: Chemical waste segregation and disposal workflow for Methyl 2-(spiro[1]pentan-1-yl)acetate.

Step-by-Step Disposal Procedure

This self-validating protocol ensures full compliance with the EPA's Alternative Requirements for Academic Laboratories (40 CFR Part 262, Subpart K) and standard industrial RCRA guidelines [1][3].

Phase 1: Point-of-Generation Segregation
  • Verify the Waste Stream: Inspect the target collection carboy. Ensure it is explicitly designated for "Non-Halogenated Organic Solvents."

  • Compatibility Check: Review the carboy's waste log. Confirm the absence of strong acids, bases, or oxidizers. Self-Validation: If the log is missing or illegible, do not use the container; start a new one.

  • Transfer: Inside a certified chemical fume hood, use a grounded, spark-proof funnel to transfer the waste.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Container Integrity: Immediately remove the funnel and cap the waste container tightly. Leaving funnels in the neck violates EPA open-container regulations and allows volatile, flammable vapors to escape.

  • Labeling: Affix a standard Hazardous Waste tag. Check the "Flammable" box. Explicitly write "Methyl 2-(spiro[1]pentan-1-yl)acetate" and its approximate percentage in the mixture. Do not use chemical formulas or abbreviations [3].

  • Secondary Containment: Place the sealed container in a chemically resistant secondary containment tray within the SAA, away from direct sunlight and heat sources.

Phase 3: EHS Handover and Final Disposition
  • Trigger Pickup: Once the container reaches 90% capacity, or approaches the institutional accumulation time limit (typically 90 days, or up to 6 months under Subpart K), submit a waste pickup request to your Environmental Health and Safety (EHS) office.

  • Transport Prep: Wipe down the exterior of the carboy with a dry compatible wipe to ensure it is free of chemical residue.

  • Cradle-to-Grave Tracking: Retain the waste manifest. The material will be transported by licensed brokers to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration [2].

Emergency Spill Response & Escalation

In the event of an accidental release, the high volatility and flammability of the ester dictate immediate action.

SpillResponse Spill Spill Detected: Methyl 2-(spiro[2.2]pentan-1-yl)acetate Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (< 1L) Inside Fume Hood Assess->Minor Major Major Spill (> 1L) or Outside Hood Assess->Major PPE Don PPE & Remove Ignition Sources Minor->PPE Evacuate Evacuate Lab & Close Doors Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect as Hazardous Waste Absorb->Collect CallEHS Contact EHS & Pull Fire Alarm Evacuate->CallEHS

Figure 2: Emergency spill response and escalation pathway for spiro-ester compounds.

Minor Spill Protocol (< 1L, contained in hood):

  • Eliminate all ignition sources (hot plates, stirrers) immediately.

  • Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Cover the spill with an inert, non-combustible absorbent (e.g., sand, vermiculite, or commercial diatomaceous earth). Do not use combustible materials like paper towels for bulk absorption.

  • Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container. Label as "Flammable Solid Waste."

Major Spill Protocol (> 1L, or outside containment):

  • Evacuate the laboratory immediately and close all doors to isolate the vapors.

  • Activate the building fire alarm if there is an imminent risk of ignition.

  • Contact EHS and local emergency responders. Do not attempt to clean a major flammable spill without self-contained breathing apparatus (SCBA) and specialized hazmat training [2].

References

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Hazardous Waste and Disposal Guidelines Source: American Chemical Society (ACS) URL: [Link]

Sources

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